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Pubchem_71370201

Cat. No.: B15443426
CAS No.: 65778-70-3
M. Wt: 709 g/mol
InChI Key: PGXQCFCXVDRVDN-UHFFFAOYSA-K
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Description

Pubchem_71370201 is a useful research compound. Its molecular formula is H4I3O2PbRb and its molecular weight is 709 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4I3O2PbRb B15443426 Pubchem_71370201 CAS No. 65778-70-3

Properties

CAS No.

65778-70-3

Molecular Formula

H4I3O2PbRb

Molecular Weight

709 g/mol

InChI

InChI=1S/3HI.2H2O.Pb.Rb/h3*1H;2*1H2;;/q;;;;;+3;/p-3

InChI Key

PGXQCFCXVDRVDN-UHFFFAOYSA-K

Canonical SMILES

O.O.[Rb].I[Pb](I)I

Origin of Product

United States

Foundational & Exploratory

Deucravacitinib's Allosteric Inhibition of TYK2: A Technical Guide to its Mechanism of Action in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib (B606291) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike pan-JAK inhibitors that target the conserved ATP-binding site of the catalytic domain, deucravacitinib employs a novel allosteric mechanism.[1][3][4] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][5] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with broader JAK inhibition.[4][6] By selectively blocking TYK2-mediated signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs), deucravacitinib effectively modulates the downstream inflammatory cascades implicated in the pathogenesis of various autoimmune diseases, including psoriasis.[1][5] This technical guide provides an in-depth overview of the mechanism of action of deucravacitinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data on the potency, selectivity, and clinical efficacy of deucravacitinib.

Table 1: Potency and Selectivity of Deucravacitinib

TargetAssay TypeDeucravacitinib IC50 (nM)Deucravacitinib Ki (nM)Comparator IC50 (nM)Reference
TYK2 JH2 Domain Probe Displacement0.20.02N/A[4][7]
TYK2 (IL-12/IFN-γ) Whole Blood Assay5N/ATofacitinib: >1000, Upadacitinib: >1000, Baricitinib: >1000[8]
JAK1/3 (IL-2/STAT5) Whole Blood Assay1010N/ATofacitinib: 11, Upadacitinib: 1, Baricitinib: 24[8]
JAK2 (TPO/STAT3) Whole Blood Assay>10000N/ATofacitinib: 188, Upadacitinib: 16, Baricitinib: 44[8]
JAK1 JH2 Domain Binding Assay1N/AN/A[7]
BMPR2 Kinase Assay193N/AN/A[7]

Table 2: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 3 - POETYK PSO-1 & POETYK PSO-2)

Outcome (Week 16)Deucravacitinib 6 mg QDApremilast (B1683926) 30 mg BIDPlaceboReference
PASI 75 Response (%)
POETYK PSO-158.735.112.7[9]
POETYK PSO-253.640.29.4[9]
sPGA 0/1 Response (%)
POETYK PSO-153.632.17.2[9]
POETYK PSO-250.334.38.6[9]

Table 3: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (Phase 2)

Outcome (Week 12)Deucravacitinib 3 mg BIDDeucravacitinib 6 mg BIDDeucravacitinib 12 mg QDPlaceboReference
PASI 75 (%) 6967757[8]
PASI 90 (%) 4442440[10]
PASI 100 (%) 1919250[10]
sPGA 0/1 (%) 7664757[10]

Table 4: Effect of Deucravacitinib on Serum Biomarkers in Psoriasis

BiomarkerDeucravacitinib 12 mg QD (Adjusted Mean Change from Baseline)Placebo (Adjusted Mean Change from Baseline)Reference
IL-17A -0.240-0.067[11][12]
IL-17C -14.850-1.664[11][12]
IL-19 -96.445-8.119[11][12]
IL-20 -0.265-0.064[11][12]
Beta-defensin -65,025.443-7553.961[11][12]
PI3 -14.005-1.360[11][12]

Experimental Protocols

In Vitro Whole Blood Assays for JAK/STAT Signaling

Objective: To determine the functional selectivity of deucravacitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in human whole blood.

Methodology:

  • Blood Collection: Human whole blood is collected in tubes containing an anticoagulant (e.g., sodium heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with escalating concentrations of deucravacitinib or comparator JAK inhibitors for a specified time (e.g., 60 minutes) at 37°C.

  • Cytokine Stimulation:

    • TYK2/JAK2 activity (IL-12 signaling): Stimulated with recombinant human IL-12.

    • JAK1/JAK3 activity (IL-2 signaling): Stimulated with recombinant human IL-2.[4]

    • JAK2/JAK2 activity (TPO signaling): Stimulated with recombinant human thrombopoietin (TPO).[4]

  • Lysis and Fixation: Red blood cells are lysed, and white blood cells are fixed and permeabilized to allow for intracellular staining.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify specific leukocyte populations) and intracellular phosphorylated STAT proteins (e.g., pSTAT4 for IL-12, pSTAT5 for IL-2, pSTAT3 for TPO).

  • Flow Cytometry: The percentage of cells with phosphorylated STAT is quantified using flow cytometry.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of STAT phosphorylation against the concentration of the inhibitor.

TYK2 JH2 Domain Binding Assay

Objective: To quantify the binding affinity of deucravacitinib to the isolated TYK2 pseudokinase (JH2) domain.

Methodology:

  • Protein and Probe Preparation: Recombinant human TYK2 JH2 domain and a fluorescently labeled tracer molecule that binds to the JH2 domain are prepared.

  • Competitive Binding: A fixed concentration of the TYK2 JH2 domain and the fluorescent tracer are incubated with serial dilutions of deucravacitinib.

  • Detection: The binding of the fluorescent tracer to the JH2 domain is measured using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The displacement of the fluorescent tracer by deucravacitinib is used to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value.[7]

Kinase Selectivity Profiling

Objective: To assess the selectivity of deucravacitinib against a broad panel of kinases.

Methodology:

  • Kinase Panel: A large panel of purified human kinases is utilized.

  • Kinase Activity Assay: The enzymatic activity of each kinase is measured in the presence of a fixed concentration of deucravacitinib (typically 1 µM). The assay usually involves measuring the phosphorylation of a substrate peptide by the kinase using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition of each kinase by deucravacitinib is determined. For any kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.

Clinical Trial Design for Psoriasis Efficacy Studies (POETYK PSO-1 and POETYK PSO-2)

Objective: To evaluate the efficacy and safety of deucravacitinib in patients with moderate-to-severe plaque psoriasis.

Methodology:

  • Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[9]

  • Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[9][13]

  • Treatment Arms: Patients were randomized to receive deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).[9]

  • Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16.[9][13]

  • Secondary Endpoints: Included the proportion of patients achieving PASI 90, changes in quality of life measures (e.g., Dermatology Life Quality Index - DLQI), and safety assessments.[10]

Serum Biomarker Analysis

Objective: To measure the effect of deucravacitinib on systemic inflammatory biomarkers in patients with psoriasis.

Methodology:

  • Sample Collection: Serum samples are collected from patients at baseline and at various time points during treatment.

  • Biomarker Quantification: The concentrations of key inflammatory cytokines and chemokines (e.g., IL-17A, IL-19, beta-defensin) are measured using sensitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or multiplex assays (e.g., Olink proteomics platform).[11]

  • Data Analysis: The change from baseline in the levels of each biomarker is calculated for the deucravacitinib and placebo groups. Statistical analyses are performed to determine the significance of the changes.

Visualizations

Signaling Pathways and Experimental Workflows

Deucravacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Signaling cluster_nucleus Nucleus cluster_inhibition Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK JAK1/JAK2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer dimerizes Gene_Transcription Inflammatory Gene Transcription STAT_dimer->Gene_Transcription translocates & activates Deucravacitinib Deucravacitinib TYK2_JH2 TYK2 (JH2 Domain) Deucravacitinib->TYK2_JH2 binds to Inhibition Allosteric Inhibition (Inactive Conformation) TYK2_JH2->Inhibition Inhibition->STAT blocks phosphorylation

Caption: TYK2-mediated signaling pathway and allosteric inhibition by deucravacitinib.

Whole_Blood_Assay_Workflow Start Whole Blood Collection Incubation Incubate with Deucravacitinib or Comparator Start->Incubation Stimulation Stimulate with Cytokine (e.g., IL-12, IL-2) Incubation->Stimulation Lysis_Fixation Lyse Red Blood Cells, Fix & Permeabilize Leukocytes Stimulation->Lysis_Fixation Staining Stain with Fluorescent Antibodies (Cell Surface & pSTAT) Lysis_Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Calculate % Inhibition and IC50 Value Flow_Cytometry->Analysis End Results Analysis->End

Caption: Experimental workflow for the whole blood STAT phosphorylation assay.

Deucravacitinib_Selectivity cluster_tyk2 High Affinity cluster_jaks Low Affinity Deucravacitinib Deucravacitinib TYK2 TYK2 (JH2 Domain) Deucravacitinib->TYK2 Strongly Inhibits JAK1 JAK1 (JH1/JH2) Deucravacitinib->JAK1 Minimally Inhibits JAK2 JAK2 (JH1) Deucravacitinib->JAK2 Minimally Inhibits JAK3 JAK3 (JH1) Deucravacitinib->JAK3 Minimally Inhibits

Caption: Logical relationship of deucravacitinib's selectivity for TYK2.

References

Unable to Identify Compound from "Pubchem_71370201"

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify the chemical compound associated with the identifier "Pubchem_71370201" have been unsuccessful. Searches within the PubChem database and broader scientific literature did not yield a corresponding chemical structure or any associated data.

The identifier "this compound" does not appear to correspond to a valid public Compound Identifier (CID) or Substance Identifier (SID) within the PubChem database. As a result, the core information required to fulfill the request for an in-depth technical guide—including chemical structure, physicochemical properties, biological activity, and experimental protocols—could not be retrieved.

Further searches of scientific literature and patent databases for any mention of this identifier also failed to provide any information that could lead to the identification of the compound .

It is possible that "this compound" may be an internal or proprietary identifier, a mistyped number, or a reference to a compound that has since been removed or consolidated within the PubChem database.

Without a valid chemical identifier, it is not possible to provide the requested technical guide, including data tables and visualizations. If you have an alternative identifier for this compound, such as a chemical name, CAS Registry Number, SMILES notation, or InChI key, please provide it to enable a renewed search for the relevant information.

The Central Role of Tyrosine Kinase 2 (TYK2) in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, serves as a critical intracellular mediator for a specific subset of cytokine receptors heavily implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Positioned at the confluence of signals from key interleukins and interferons, TYK2 orchestrates the differentiation and function of key immune cell populations, particularly T helper (Th) 1 and Th17 cells. This central role has propelled TYK2 into the spotlight as a highly attractive therapeutic target. The development of selective TYK2 inhibitors, most notably the allosteric inhibitor deucravacitinib, represents a significant advancement in precision medicine, offering the potential for targeted immunomodulation with an improved safety profile over broader-spectrum JAK inhibitors. This technical guide provides an in-depth examination of TYK2's function in inflammatory signaling, detailed experimental protocols for its investigation, and quantitative data on its inhibition.

The TYK2 Signaling Nexus

TYK2 is an intracellular, non-receptor tyrosine kinase that functions as a critical component of the JAK-STAT signaling pathway.[1] Cytokine binding to their cognate receptors induces receptor dimerization, bringing receptor-associated JAKs, including TYK2, into close proximity for trans-phosphorylation and activation.[2] Activated TYK2 then phosphorylates the cytoplasmic tails of the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2 and its partner JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3]

TYK2 primarily mediates signals for cytokines that are central to autoimmune and inflammatory processes, including Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[4] It functions by forming heterodimers with other JAK family members, namely JAK1 or JAK2, to transduce these signals.[4]

The IL-23/Th17 Axis

The IL-23 pathway is a cornerstone of chronic inflammation and is pathologically involved in diseases like psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4] IL-23 signaling, which is critical for the expansion, survival, and effector function of pathogenic Th17 cells, is mediated through a receptor complex associated with TYK2 and JAK2.[2][4] This activation leads to the phosphorylation of STAT3.[2] Activated STAT3, in turn, drives the transcription of key Th17-associated genes, including RORC (encoding the master transcription factor RORγt), IL17A, IL17F, and IL22.[5][6] The cytokines IL-17 and IL-22 produced by Th17 cells act on tissue cells, such as keratinocytes, to promote inflammation, hyperproliferation, and production of antimicrobial peptides.[2]

The IL-12/Th1 Axis

The IL-12 pathway is essential for the differentiation of naive T cells into Th1 cells, which are characterized by the production of Interferon-gamma (IFN-γ).[4] Similar to the IL-23 pathway, the IL-12 receptor also utilizes a TYK2/JAK2 heterodimer for signal transduction.[4] However, the primary downstream effector for IL-12 is STAT4.[2] Phosphorylated STAT4 translocates to the nucleus and induces the expression of the master Th1 transcription factor TBX21 (T-bet) and the signature cytokine IFNG.[7] This pathway is a major driver of inflammation in conditions such as rheumatoid arthritis and multiple sclerosis.

Type I Interferon Signaling

Type I IFNs (IFN-α, IFN-β) are pleiotropic cytokines with crucial roles in antiviral defense and immune regulation. Dysregulated Type I IFN signaling is a key pathogenic feature of systemic lupus erythematosus (SLE).[8] These cytokines signal through a receptor complex associated with TYK2 and JAK1.[4] This leads to the phosphorylation of STAT1 and STAT2, which then form the ISGF3 complex with IRF9 to drive the expression of a wide array of interferon-stimulated genes (ISGs).[1]

Below is a diagram illustrating the core TYK2-mediated signaling pathways.

TYK2_Signaling_Pathways Core TYK2 Signaling Pathways cluster_IL23 IL-23 / Th17 Axis cluster_IL12 IL-12 / Th1 Axis cluster_IFN Type I IFN Axis IL23 IL-23 IL23R IL-23R (IL-12Rβ1/IL-23R) IL23->IL23R Binds TYK2_JAK2_23 TYK2 / JAK2 IL23R->TYK2_JAK2_23 Activates STAT3 pSTAT3 TYK2_JAK2_23->STAT3 Phosphorylates RORgt RORγt STAT3->RORgt Upregulates IL17_IL22 IL-17, IL-22 Production RORgt->IL17_IL22 Induces IL12 IL-12 IL12R IL-12R (IL-12Rβ1/IL-12Rβ2) IL12->IL12R Binds TYK2_JAK2_12 TYK2 / JAK2 IL12R->TYK2_JAK2_12 Activates STAT4 pSTAT4 TYK2_JAK2_12->STAT4 Phosphorylates Tbet T-bet STAT4->Tbet Upregulates IFNg IFN-γ Production Tbet->IFNg Induces IFN Type I IFN (IFN-α/β) IFNAR IFNAR (IFNAR1/IFNAR2) IFN->IFNAR Binds TYK2_JAK1 TYK2 / JAK1 IFNAR->TYK2_JAK1 Activates STAT1_STAT2 pSTAT1 / pSTAT2 TYK2_JAK1->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Forms ISGs Interferon Stimulated Genes ISGF3->ISGs Upregulates

Core TYK2 Signaling Pathways

Quantitative Data: TYK2 Inhibition and Selectivity

The therapeutic strategy of targeting TYK2 hinges on achieving potent inhibition of TYK2-mediated pathways while sparing other JAK family members to avoid broader immunosuppressive effects and associated adverse events. This selectivity is particularly important for avoiding the inhibition of JAK2, which is involved in hematopoiesis, and JAK3, which is crucial for lymphopoiesis.

Inhibitor Selectivity Profiles

The development of TYK2 inhibitors has yielded compounds with varying mechanisms and selectivity profiles. Deucravacitinib is a first-in-class allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, conferring high selectivity. In contrast, other inhibitors like brepocitinib (B610002) and ropsacitinib (B610013) are orthosteric, binding to the ATP-binding site in the catalytic (JH1) domain, which can lead to cross-reactivity with other JAKs.

InhibitorMechanismTYK2 IC₅₀ / KᵢJAK1 IC₅₀JAK2 IC₅₀JAK3 IC₅₀Selectivity (Fold vs. JAK1/2/3)
Deucravacitinib Allosteric (JH2)0.02 nM (Kᵢ)>10,000 nM>10,000 nM>10,000 nM>2000x vs JAK2; >100x vs JAK1/3[9][10]
Brepocitinib Orthosteric (JH1)23 nM17 nM77 nM>4000 nM~0.7x vs JAK1; ~3.3x vs JAK2
Ropsacitinib Orthosteric (JH1)----More selective for TYK2 than brepocitinib
SAR-20347 Orthosteric (JH1)0.6 nM23 nM26 nM41 nM38x vs JAK1; 43x vs JAK2; 68x vs JAK3

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are from various in vitro kinase assays. Selectivity is calculated as a ratio of IC₅₀ values and can vary based on the assay system.

Functional Consequences of TYK2 Inhibition

The selective inhibition of TYK2 translates to the dose-dependent suppression of downstream inflammatory mediators. Clinical and preclinical studies have quantified the impact of TYK2 inhibitors on key cytokines and cellular responses.

Assay TypeModel SystemInhibitorDose/ConcentrationMeasured EndpointResult
Cellular AssayHuman Whole BloodDeucravacitinib≥ 3 mg BID (in vivo)Serum IL-17ASignificant dose-dependent reduction[10]
Cellular AssayHuman Whole BloodDeucravacitinib≥ 3 mg BID (in vivo)Serum Beta-defensinSignificant dose-dependent reduction[10]
Cellular AssayHuman Colon Cell Line (HT-29)SAR-20347148 nM (IC₅₀)IL-22-induced pSTAT394% inhibition at 10 µM[11]
Cellular AssayHuman PBMCsNDI-031407Dose-dependentIL-12-induced pSTAT4Potent inhibition
Cellular AssayHuman CD4+ T cellsNDI-031407Dose-dependentIL-23-induced IL-17APotent inhibition
In Vivo ModelIL-23-Induced Mouse PsoriasisTYK2-/- MiceN/AEar SwellingSignificantly reduced vs. Wild-Type
In Vivo ModelImiquimod-Induced PsoriasisSAR-20347N/APro-inflammatory CytokinesStriking decrease in pathology and cytokines[12]

Experimental Protocols

Investigating the role of TYK2 requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro TYK2 Kinase Activity Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified TYK2 by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents (TYK2, Substrate, ATP, Inhibitor, Buffers) B 2. Add Master Mix (Buffer, ATP, Substrate) to 384-well plate A->B C 3. Add Test Inhibitor or Vehicle (DMSO) B->C D 4. Initiate Reaction by adding TYK2 Enzyme C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubate (40 min at RT) F->G H 8. Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) G->H I 9. Incubate (30-60 min at RT) H->I J 10. Read Luminescence I->J

References

A Technical Guide to the Preclinical Exploration of Deucravacitinib for Novel Therapeutic Indications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib (B606291) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[1] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[2][3] This selectivity minimizes off-target effects commonly associated with broader JAK inhibitors and forms the basis for its favorable safety profile.[4][5] Preclinical research has illuminated the critical role of TYK2 in mediating signaling for key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs), which are pathogenic drivers in a host of immune-mediated diseases beyond psoriasis.[6][7] This whitepaper provides an in-depth technical overview of the preclinical data supporting the investigation of deucravacitinib for novel indications, focusing on its mechanism, selectivity, and efficacy in models of various autoimmune diseases.

Mechanism of Action: Selective Allosteric Inhibition of TYK2

TYK2 is an intracellular kinase that plays a pivotal role in the signaling cascades of specific cytokines implicated in inflammation and autoimmunity.[6] Deucravacitinib exerts its therapeutic effect by binding to the regulatory JH2 domain of TYK2, locking the enzyme in an inactive state.[3][8] This allosteric inhibition prevents the receptor-mediated activation of TYK2 that normally occurs upon cytokine binding, thereby blocking downstream signaling and the transcription of pro-inflammatory genes.[3] By selectively targeting the TYK2 pathway, deucravacitinib potently inhibits the biological effects of IL-23, IL-12, and Type I IFNs while avoiding the pathways primarily mediated by JAK1, JAK2, and JAK3, such as those essential for hematopoiesis.[6][9]

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytokines cluster_kinase Intracellular Signaling cluster_nucleus Nucleus p1 p2 p3 receptor1 IL-23R TYK2 TYK2 receptor1->TYK2 Activates JAK2 JAK2 receptor1->JAK2 Activates receptor2 IL-12Rβ1 receptor2->TYK2 Activates receptor3 IFNAR1 receptor3->TYK2 Activates JAK1 JAK1 receptor3->JAK1 Activates IL23 IL-23 IL23->receptor1 Binds IL12 IL-12 IL12->receptor2 Binds IFN Type I IFN IFN->receptor3 Binds STAT3 STAT3 TYK2->STAT3 Phosphorylates STAT4 STAT4 TYK2->STAT4 Phosphorylates STAT1_2 STAT1/2 TYK2->STAT1_2 Phosphorylates JAK2->STAT3 Phosphorylates JAK1->STAT1_2 Phosphorylates GeneTx Gene Transcription (e.g., IL-17, IFNγ, ISGs) STAT3->GeneTx STAT4->GeneTx STAT1_2->GeneTx Deucravacitinib Deucravacitinib Deucravacitinib->TYK2

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

Preclinical Pharmacodynamics and Selectivity Data

The therapeutic advantage of deucravacitinib lies in its high selectivity. Preclinical functional assays have been instrumental in quantifying this selectivity compared to pan-JAK inhibitors like tofacitinib, baricitinib, and upadacitinib. These studies demonstrate that deucravacitinib potently inhibits TYK2-mediated pathways without significantly affecting homeostatic functions controlled by other JAKs, such as hematopoiesis, which is primarily JAK2-dependent.[9]

Table 1: In Vitro Selectivity of Deucravacitinib vs. Other JAK Inhibitors in Hematopoietic Progenitor Assays [9]

Compound Erythroid Colony Formation (IC50, nM) Myeloid Colony Formation (IC50, nM) Megakaryocyte Colony Formation (IC50, nM)
Deucravacitinib >5000 >5000 >5000
Tofacitinib 150 181 938
Baricitinib 693 647 4368
Upadacitinib 239 240 1344

Data derived from hematopoietic stem cell cultures using MethoCult™ and MegaCult™ systems.

Table 2: Potency of Deucravacitinib in Functional Cellular Assays [9]

Pathway Assay Biomarker / Endpoint Deucravacitinib IC50 (nM)
JAK1/JAK3 Signaling IL-15 Induced NK Cell Function pSTAT5 Phosphorylation 936
CD107a Expression 916
Proliferation 711
JAK1/TYK2 Signaling IFNα Induced Chemokine Production (mDC) CXCL9 Production 4
CXCL10 Production 9

Assays performed using peripheral blood mononuclear cells (PBMCs) from healthy volunteers or monocytic dendritic cells (mDCs).

Preclinical Research in Novel Indications

The rationale for exploring deucravacitinib in other immune-mediated diseases stems from its targeted inhibition of cytokine pathways known to be central to their pathogenesis.

Systemic Lupus Erythematosus (SLE)

The Type I IFN pathway is a critical driver of SLE pathogenesis. Preclinical studies in mouse models of lupus demonstrated the efficacy of TYK2 inhibition.[6] This provided a strong basis for clinical investigation, where deucravacitinib treatment has been shown to reduce the IFN gene signature in patients with active SLE.[10]

Inflammatory Bowel Disease (IBD)

The IL-23/Th17 and IL-12/Th1 pathways are key pathogenic axes in IBD (Crohn's disease and ulcerative colitis). Preclinical studies showed that deucravacitinib was effective in mouse models of IBD.[6][11] These findings support the ongoing clinical development of deucravacitinib for these conditions.[7]

Psoriatic Arthritis (PsA)

Similar to psoriasis, the IL-23/IL-17 axis is a major contributor to the pathology of PsA. The potent inhibition of IL-23 signaling by deucravacitinib provides a direct mechanistic rationale for its use in PsA, which is being actively investigated in clinical trials.[7]

Key Experimental Methodologies

Detailed and robust experimental protocols are crucial for evaluating the preclinical potential of therapeutic candidates. Below are summaries of key methodologies used in the preclinical assessment of deucravacitinib.

In Vitro Hematopoietic Colony-Forming Assays

These assays are used to assess the potential for myelosuppression by evaluating the effect of a compound on the differentiation and proliferation of hematopoietic progenitor cells.

  • Objective: To determine the IC50 of deucravacitinib and other JAK inhibitors on erythroid, myeloid, and megakaryocyte colony formation.

  • Methodology:

    • Isolate hematopoietic stem cells from a source such as human bone marrow or cord blood.

    • Culture the cells in semi-solid media (e.g., MethoCult™ for erythroid/myeloid, MegaCult™ for megakaryocyte) containing appropriate cytokines and growth factors.

    • Add deucravacitinib or comparator compounds at a range of concentrations.

    • Incubate plates for 10-14 days to allow for colony formation.

    • Enumerate colonies of each lineage using microscopy.

    • Calculate IC50 values by plotting the percentage of colony inhibition against drug concentration.[9]

Preclinical In Vivo Efficacy Model Workflow (General)

Animal models are essential for evaluating the in vivo efficacy of drug candidates prior to human trials. A general workflow for a mouse model of autoimmune disease is depicted below.

Preclinical_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Acclimatize Animals (e.g., BALB/c or C57BL/6 mice) B Induce Disease Model (e.g., Imiquimod for psoriasis model, DSS for colitis model) A->B C Randomize into Groups (Vehicle, Deucravacitinib Doses, Positive Control) B->C D Administer Treatment Daily (e.g., Oral Gavage) C->D E Monitor Clinical Signs (Body Weight, Disease Scores, Physical Observations) D->E F Terminal Sample Collection (Blood, Spleen, Target Tissue) E->F G Histopathology (H&E Staining, Immunohistochemistry) F->G H Biomarker Analysis (Cytokine Levels via ELISA/qPCR, Flow Cytometry of Immune Cells) F->H I Statistical Analysis (Comparison between groups) G->I H->I

References

Deucravacitinib's Impact on T-Cell Differentiation and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib effectively blocks the downstream signaling of key cytokines, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs). These cytokines are pivotal in the differentiation and function of T-helper (Th) cell subsets, particularly Th1 and Th17 cells, which are central to the pathogenesis of numerous immune-mediated inflammatory diseases. This technical guide provides an in-depth analysis of deucravacitinib's mechanism of action, its quantifiable impact on T-cell signaling pathways, and detailed experimental protocols for studying these effects.

Introduction: The Role of TYK2 in T-Cell Mediated Immunity

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of a specific subset of cytokine receptors. Upon cytokine binding, TYK2, in concert with other JAK family members, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune cell differentiation, proliferation, and function.

The IL-23/Th17 and IL-12/Th1 signaling axes are critically dependent on TYK2. IL-23 is essential for the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17. IL-12 drives the differentiation of naive T-cells into Th1 cells, which are characterized by the production of interferon-gamma (IFN-γ). Dysregulation of these pathways is a hallmark of several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.

Mechanism of Action of Deucravacitinib

Deucravacitinib employs a unique allosteric inhibition mechanism. Unlike traditional pan-JAK inhibitors that compete with ATP at the highly conserved active site of the kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] This binding stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling.[2] This allosteric binding confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[2][3]

By selectively inhibiting TYK2, deucravacitinib potently blocks the signaling cascades initiated by IL-12, IL-23, and Type I IFNs.[1] This targeted approach allows for the modulation of pathogenic T-cell responses while sparing broader immune functions mediated by other JAKs.

Deucravacitinib's Allosteric Inhibition of TYK2 cluster_jak Intracellular Signaling cluster_nucleus Nucleus receptor1 Receptor Subunit 1 TYK2 TYK2 receptor2 Receptor Subunit 2 JAK_other JAK1/JAK2 STAT STAT TYK2->STAT Phosphorylates JAK_other->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Activation Gene Gene Transcription pSTAT->Gene Translocates & Activates Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->receptor1 Binds Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition In Vitro T-Cell Differentiation Workflow start Isolate Naive CD4+ T-Cells activate Activate with anti-CD3/CD28 start->activate polarize Add Polarizing Cytokines (Th1 or Th17) activate->polarize treat Add Deucravacitinib (or vehicle) polarize->treat culture Culture for 5-7 Days treat->culture restimulate Restimulate with PMA/Ionomycin culture->restimulate stain Intracellular Cytokine Staining restimulate->stain analyze Flow Cytometry Analysis stain->analyze qRT-PCR Workflow for Skin Biopsies start Collect Skin Biopsies extract RNA Extraction start->extract quality RNA Quality Control extract->quality transcribe Reverse Transcription (cDNA Synthesis) quality->transcribe qpcr Quantitative PCR with Target Primers transcribe->qpcr analyze Data Analysis (ΔΔCt Method) qpcr->analyze

References

Deucravacitinib's Unprecedented Selectivity for TYK2: A Molecular Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deucravacitinib, a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), represents a paradigm shift in the targeted therapy of immune-mediated diseases. Its remarkable selectivity for TYK2 over other members of the Janus kinase (JAK) family—JAK1, JAK2, and JAK3—stems from a unique allosteric mechanism of action. Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic domain, Deucravacitinib binds to the structurally distinct regulatory pseudokinase (JH2) domain of TYK2. This binding locks the kinase in an inactive conformation, providing a highly specific and potent inhibition of TYK2-mediated signaling pathways. This whitepaper elucidates the molecular basis for Deucravacitinib's selectivity, presenting key quantitative data, detailed experimental insights, and visual representations of the underlying mechanisms and pathways.

The Allosteric Mechanism: A New Frontier in Kinase Inhibition

The foundation of Deucravacitinib's selectivity lies in its novel allosteric inhibition mechanism.[1][2][3][4][5][6] The Janus kinase family, comprising TYK2, JAK1, JAK2, and JAK3, possesses a highly homologous ATP-binding catalytic domain (JH1). This structural similarity has posed a significant challenge in developing selective JAK inhibitors, often leading to off-target effects due to the inhibition of multiple JAK family members.[2]

Deucravacitinib circumvents this challenge by targeting the regulatory pseudokinase (JH2) domain of TYK2.[2][4][6] The JH2 domain, while historically considered catalytically inactive, plays a crucial role in modulating the activity of the JH1 domain. Deucravacitinib binds to a distinct pocket within the TYK2 JH2 domain, inducing a conformational change that stabilizes an inhibitory interaction between the JH2 and JH1 domains.[3][4] This allosteric binding effectively locks TYK2 in a non-functional state, preventing its activation and subsequent downstream signaling.[3][4] The structural diversity of the JH2 domains across the JAK family is the key determinant of Deucravacitinib's exquisite selectivity for TYK2.[6]

Quantitative Analysis of Selectivity

The superior selectivity of Deucravacitinib for TYK2 has been quantified through a series of in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant potency for TYK2 with minimal activity against other JAK kinases.

Assay TypeDeucravacitinibTofacitinibUpadacitinibBaricitinib
TYK2 (IL-12/IFN-γ) 5.3299638519
JAK1/3 (IL-2/pSTAT5) 9011214
JAK2/2 (TPO/pSTAT3) >100002241002

Caption: In vitro whole blood IC50 values (nM) for Deucravacitinib and other JAK inhibitors across different JAK-mediated signaling pathways. Data demonstrates Deucravacitinib's high potency and selectivity for TYK2-mediated signaling.

KinaseIC50 (nM)Selectivity Ratio (vs. TYK2)
TYK2 0.2-
JAK1 >10,000>50,000-fold
JAK2 >10,000>50,000-fold
JAK3 >10,000>50,000-fold

Caption: In vitro kinase binding assay results showcasing Deucravacitinib's potent inhibition of TYK2 and its remarkable selectivity over other JAK family members.

In cellular assays, Deucravacitinib has demonstrated over 100-fold greater selectivity for TYK2 versus JAK1 and JAK3, and over 2000-fold greater selectivity for TYK2 versus JAK2.[3][7]

The TYK2 Signaling Pathway

TYK2 is a crucial mediator of signaling for a specific subset of cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[1][2][8] These cytokines are pivotal in the pathogenesis of various immune-mediated diseases. By selectively inhibiting TYK2, Deucravacitinib effectively blocks these pro-inflammatory pathways.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12 IL-12 Receptor_12 IL-12R IL-12->Receptor_12 IL-23 IL-23 Receptor_23 IL-23R IL-23->Receptor_23 Type I IFN Type I IFN Receptor_IFN IFNAR Type I IFN->Receptor_IFN TYK2 TYK2 Receptor_12->TYK2 JAK2 JAK2 Receptor_12->JAK2 Receptor_23->TYK2 Receptor_23->JAK2 Receptor_IFN->TYK2 JAK1 JAK1 Receptor_IFN->JAK1 STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P JAK2->STAT4 P JAK2->STAT3 P JAK1->STAT3 P pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT4->Nucleus Dimerization & Translocation pSTAT3->Nucleus Dimerization & Translocation Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) Nucleus->Gene Transcription\n(Inflammation) Deucravacitinib Deucravacitinib Deucravacitinib->TYK2

Caption: TYK2 Signaling Pathway and the inhibitory action of Deucravacitinib.

Experimental Protocols for Determining Kinase Selectivity

The selectivity of kinase inhibitors like Deucravacitinib is determined through a tiered approach, moving from in vitro biochemical assays to more physiologically relevant cellular and whole blood assays.

In Vitro Kinase Binding Assays

These assays directly measure the binding affinity of the inhibitor to the isolated kinase domain. A common method is the probe displacement assay .

Methodology:

  • Reagents: Recombinant human kinase domains (e.g., TYK2-JH2, JAK1-JH1, JAK2-JH1, JAK3-JH1), a fluorescently labeled probe that binds to the target domain, and the test inhibitor (Deucravacitinib).

  • Procedure: The kinase domain is incubated with the fluorescent probe. The test inhibitor is then added in increasing concentrations.

  • Detection: The displacement of the fluorescent probe by the inhibitor is measured by a decrease in the fluorescence signal.

  • Analysis: The IC50 value is calculated, representing the concentration of the inhibitor required to displace 50% of the bound probe.

Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Recombinant Kinase Recombinant Kinase Incubate Kinase + Probe Incubate Kinase + Probe Recombinant Kinase->Incubate Kinase + Probe Fluorescent Probe Fluorescent Probe Fluorescent Probe->Incubate Kinase + Probe Test Inhibitor Test Inhibitor Add Inhibitor Add Inhibitor Test Inhibitor->Add Inhibitor Incubate Kinase + Probe->Add Inhibitor Measure Fluorescence Measure Fluorescence Add Inhibitor->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for an in vitro kinase binding assay.

Cellular Phosphorylation Assays

These assays assess the inhibitor's ability to block cytokine-induced signaling within a cellular context.

Methodology:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.

  • Stimulation: The cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3).

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor before cytokine stimulation.

  • Detection: The phosphorylation of a downstream STAT protein (e.g., pSTAT4 for IL-12 stimulation) is measured using techniques like flow cytometry or western blotting with phospho-specific antibodies.

  • Analysis: The IC50 value is determined as the inhibitor concentration that reduces the cytokine-induced STAT phosphorylation by 50%.

Human Whole Blood Assays

These assays provide a more physiologically relevant assessment of inhibitor activity in the complex environment of whole blood.

Methodology:

  • Sample: Freshly drawn human whole blood is used.

  • Inhibitor Treatment: The blood is treated with a range of inhibitor concentrations.

  • Stimulation: A specific stimulus is added to activate a target pathway (e.g., IL-12 to induce IFN-γ production via the TYK2/JAK2 pathway).

  • Endpoint Measurement: The production of a downstream effector molecule (e.g., IFN-γ) is quantified by ELISA.

  • Analysis: The IC50 value is calculated as the inhibitor concentration that reduces the stimulated response by 50%.

The Structural Basis of Selectivity

The high-resolution crystal structure of Deucravacitinib in complex with the TYK2 JH2 domain provides a definitive explanation for its selectivity. The unique amino acid residues and the specific conformation of the binding pocket in the TYK2 JH2 domain create a highly complementary fit for Deucravacitinib. In contrast, the corresponding regions in the JH2 domains of JAK1, JAK2, and JAK3 have different amino acid compositions and structural features that do not favorably accommodate Deucravacitinib, thus preventing high-affinity binding.

Selectivity_Logic cluster_TYK2 TYK2 cluster_JAKs JAK1, JAK2, JAK3 Deucravacitinib Deucravacitinib TYK2_JH2 Unique JH2 Domain (Favorable Binding Pocket) Deucravacitinib->TYK2_JH2 Other_JAK_JH2 Different JH2 Domains (Unfavorable Binding Pocket) Deucravacitinib->Other_JAK_JH2 High_Affinity High Affinity Binding TYK2_JH2->High_Affinity Inhibition Selective TYK2 Inhibition High_Affinity->Inhibition Low_Affinity Low/No Binding Other_JAK_JH2->Low_Affinity No_Inhibition No Significant Inhibition Low_Affinity->No_Inhibition

Caption: The structural basis for Deucravacitinib's selectivity.

Conclusion

The molecular basis for Deucravacitinib's remarkable selectivity for TYK2 is a landmark achievement in kinase inhibitor design. By targeting the less conserved regulatory pseudokinase domain through an allosteric mechanism, Deucravacitinib avoids the off-target effects associated with traditional ATP-competitive JAK inhibitors. This high degree of selectivity, supported by robust quantitative data from a hierarchy of experimental systems, translates into a targeted modulation of key pro-inflammatory pathways. The principles underlying Deucravacitinib's design and mechanism of action offer a compelling blueprint for the development of future generations of highly selective and potentially safer kinase inhibitors for a range of human diseases.

References

In vitro characterization of Pubchem_71370201

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no public data was found for the compound identified as "Pubchem_71370201". This suggests that the provided PubChem Compound Identification (CID) may be incorrect, or the compound data is not publicly available in the PubChem database at this time.

Consequently, the requested in-depth technical guide and in vitro characterization cannot be generated. To proceed, please verify the accuracy of the PubChem CID.

If the CID is correct, the compound may be:

  • Novel or recently submitted: Data may not yet be publicly accessible.

  • Part of a proprietary database: Access may be restricted.

  • Incorrectly formatted: Please ensure the CID is a valid numerical identifier.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:

  • Double-check the PubChem CID for any typographical errors.

  • Search for the compound using alternative identifiers , such as its chemical name, IUPAC name, SMILES string, or InChI key.

  • Consult internal databases or contact the original source of the compound information if it was obtained from a private or commercial entity.

Once a valid and publicly accessible identifier is provided, a thorough analysis and generation of the requested technical guide, including data tables, experimental protocols, and pathway visualizations, can be initiated.

The Discovery and Synthesis of Deucravacitinib (BMS-986165): A First-in-Class Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deucravacitinib (B606291) (BMS-986165), marketed as Sotyktu®, represents a paradigm shift in the treatment of immune-mediated diseases, particularly moderate-to-severe plaque psoriasis.[1][2] It is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain, deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5] This allosteric mechanism of action confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects and leading to a favorable safety profile.[6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of deucravacitinib, with a focus on the key experimental data and methodologies that have defined its unique profile.

Introduction: The Rationale for Selective TYK2 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that drive immune responses and inflammation.[8] Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune and inflammatory diseases. While broad-spectrum JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to a range of side effects due to the inhibition of multiple cytokine pathways involved in normal physiological processes.[7]

TYK2 plays a crucial role in mediating the signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated disorders, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3][9] The discovery of a selective TYK2 inhibitor was therefore pursued as a strategy to precisely target the pathogenic cytokine axes while sparing the broader immunomodulatory and homeostatic functions mediated by other JAKs. This led to the development of deucravacitinib, a molecule designed for high-affinity and selective binding to the TYK2 pseudokinase domain.[8]

Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

Deucravacitinib's innovative mechanism of action lies in its ability to bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the catalytically active (JH1) domain.[4][5] This allosteric binding induces a conformational change that locks the JH2 and JH1 domains in an inactive state, thereby preventing TYK2 activation and subsequent downstream signaling.[10]

dot

cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 2. Receptor Dimerization & TYK2 Activation Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor 1. Binding JAK JAK1 or JAK2 TYK2->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene_Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene_Transcription 5. Gene Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition of Pseudokinase Domain Start Starting Materials Step1 Formation of Pyridazine Core Start->Step1 Step2 Introduction of Aniline Side Chain (Buchwald-Hartwig) Step1->Step2 Step3 Amidation with Cyclopropylamine Step2->Step3 Step4 Amidation with Deuterated Methylamine Step3->Step4 End Deucravacitinib Step4->End Start_A Pyridazine Precursor Synthesis Coupling Palladium-Catalyzed C-N Coupling Start_A->Coupling Start_B Aniline Precursor Synthesis Start_B->Coupling Amidation1 Cyclopropanecarboxamide Formation Coupling->Amidation1 Amidation2 Deuterated Methylamide Formation Amidation1->Amidation2 End Deucravacitinib Amidation2->End

References

Deuterated Compounds in Kinase Inhibitor Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable, heavy isotope of hydrogen, into kinase inhibitors represents a sophisticated approach in modern medicinal chemistry to enhance their therapeutic potential. This guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for utilizing deuterated compounds in the design and development of next-generation kinase inhibitors. By leveraging the kinetic isotope effect (KIE), deuterium substitution can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and increased efficacy. This document details the underlying science, showcases prominent examples of deuterated kinase inhibitors, provides detailed experimental protocols, and visualizes key concepts and pathways to equip researchers with the knowledge to implement this strategy in their own drug discovery programs.

Introduction: The Rationale for Deuteration in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology and immunology. However, their clinical utility can be hampered by suboptimal pharmacokinetic properties, such as rapid metabolism, which can lead to low drug exposure, the need for frequent or high doses, and the formation of toxic or inactive metabolites.

Deuteration, the selective replacement of hydrogen (¹H) with deuterium (²H or D), offers a subtle yet powerful tool to address these challenges. The C-D bond is stronger than the C-H bond, and this increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .

By strategically placing deuterium at known sites of metabolism ("metabolic hotspots") on a kinase inhibitor, it is possible to:

  • Improve Metabolic Stability: Decrease the rate of metabolism, particularly by cytochrome P450 (CYP) enzymes.

  • Enhance Pharmacokinetic Profiles: Increase drug half-life (t½), area under the curve (AUC), and mean residence time, potentially allowing for lower or less frequent dosing.

  • Reduce Toxic Metabolites: Block or slow the formation of metabolites that may be associated with adverse effects.

  • Increase Efficacy: Maintain therapeutic drug concentrations for a longer duration, leading to improved target engagement.

Case Studies: Deuterated Kinase Inhibitors in Development and Clinical Practice

The application of deuteration has led to the successful development and approval of several drugs, including a growing number of kinase inhibitors.

Deucravacitinib (B606291): A de novo Deuterated TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis.[1][2] A key innovation in its design was the incorporation of a trideuterated methyl group (CD₃). This strategic deuteration was not to improve the stability of the parent drug itself, but to prevent the formation of a less selective N-demethylated metabolite.[3][4] This metabolite was found to inhibit other Janus kinases (JAKs), which could lead to off-target effects. By slowing the N-demethylation process, deucravacitinib maintains its high selectivity for TYK2, resulting in an improved safety profile compared to less selective JAK inhibitors.[3][5]

Donafenib: A Deuterated Derivative of Sorafenib (B1663141)

Donafenib is a deuterated version of the multi-kinase inhibitor sorafenib, approved in China for the first-line treatment of unresectable hepatocellular carcinoma.[6] Deuteration of the N-methyl group in donafenib leads to improved molecular stability and a more favorable pharmacokinetic profile compared to sorafenib.[3] In a head-to-head phase II/III clinical trial, donafenib demonstrated a statistically significant improvement in overall survival compared to sorafenib, along with a better safety profile, including a lower incidence of grade ≥3 adverse events.[6]

Deuruxolitinib (B3181904) (CTP-543): A Deuterated Analog of Ruxolitinib (B1666119)

Deuruxolitinib (CTP-543) is a deuterated form of the JAK1/JAK2 inhibitor ruxolitinib, developed for the treatment of alopecia areata.[7][8] Ruxolitinib is known to be metabolized, in part, through oxidation of its cyclopentyl moiety.[9] Deuteration of this ring in deuruxolitinib is intended to slow this metabolic process, potentially leading to a more consistent and sustained drug exposure.[10] Phase 1 data showed that deuruxolitinib had a half-life of approximately 3.3 hours, similar to that reported for non-deuterated ruxolitinib, but with comparable exposure at a lower dose.[11]

Quantitative Data on Deuterated Kinase Inhibitors

The following tables summarize the available quantitative data comparing deuterated kinase inhibitors to their non-deuterated counterparts.

Compound Metric Deuterated (Donafenib) Non-Deuterated (Sorafenib) Reference(s)
Efficacy Median Overall Survival12.1 months10.3 months[6][12]
Median Progression-Free Survival3.7 months3.6 months[6]
Objective Response Rate4.6%2.7%[6]
Disease Control Rate30.8%28.7%[6]
Safety Grade ≥3 Drug-Related Adverse Events38%50%[6]
Adverse Events Leading to Dose Interruption/Reduction30%42%[13]
Table 1: Clinical trial data comparing donafenib and sorafenib in advanced hepatocellular carcinoma.
Compound Metric Deuterated (Deuruxolitinib - CTP-543) Non-Deuterated (Ruxolitinib) Reference(s)
Pharmacokinetics Half-life (t½)~3.3 hours~3 hours[1][11]
ExposureComparable exposure at a 16 mg twice-daily doseReported exposure at a 20 mg twice-daily dose[11]
Metabolism Primary MetabolismPrimarily CYP3A4-mediatedPrimarily CYP3A4-mediated, with hydroxylation on the cyclopentyl ring[9][14]
Table 2: Comparative pharmacokinetic and metabolic data for deuruxolitinib and ruxolitinib.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound, a critical step in evaluating the potential benefits of deuteration.

Objective: To determine the rate of disappearance of a test compound (deuterated vs. non-deuterated) when incubated with liver microsomes.

Materials:

  • Pooled human or rodent liver microsomes (e.g., from a commercial supplier)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and control compounds (e.g., a known rapidly metabolized compound)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound and control compound in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold solution of acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) based on the rate of disappearance and the protein concentration.[4][11][15]

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study in rats to compare a deuterated compound with its non-deuterated analog.

Objective: To determine and compare the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance) of a deuterated and non-deuterated compound after administration to rats.

Materials:

  • Sprague-Dawley or Wistar rats

  • Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing (for oral administration).

    • Administer the test compounds to different groups of rats at a specified dose. Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • Cl: Clearance.

      • Vd: Volume of distribution.

    • Compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.

Synthesis of a Deuterated Kinase Inhibitor: Example of Deuterated Ruxolitinib (Deuruxolitinib)

The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents. The following is a conceptual outline based on patented synthesis methods for deuterated ruxolitinib derivatives.

Objective: To synthesize (R)-3-(cyclopentyl-d8)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile.

Key Deuterated Reagent: Deuterated cyclopentyl starting material.

Conceptual Synthetic Steps:

  • Preparation of Deuterated Intermediate: A key step would involve the synthesis of a deuterated cyclopentyl-containing building block. This could be achieved through various methods, such as the reduction of a cyclopentanone (B42830) derivative with a deuterated reducing agent (e.g., sodium borodeuteride) followed by further chemical modifications.

  • Coupling Reactions: The deuterated intermediate would then be incorporated into the final molecule through a series of coupling reactions, analogous to the synthesis of non-deuterated ruxolitinib. This would likely involve the formation of the pyrazole (B372694) ring and its subsequent attachment to the pyrrolo[2,3-d]pyrimidine core.

  • Chiral Resolution: As ruxolitinib is a single enantiomer, a chiral resolution step would be necessary to isolate the desired (R)-enantiomer of the deuterated compound.

  • Purification and Characterization: The final deuterated compound would be purified using techniques such as column chromatography and/or recrystallization. The structure and isotopic purity would be confirmed by methods like NMR spectroscopy and mass spectrometry.[6]

Visualizations: Diagrams of Pathways and Workflows

Signaling Pathways

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK_other JAK1 / JAK2 Receptor->JAK_other STAT_inactive STAT (inactive) TYK2->STAT_inactive 3. Phosphorylation JAK_other->STAT_inactive STAT_active p-STAT (active dimer) STAT_inactive->STAT_active DNA DNA STAT_active->DNA 4. Translocation & Binding Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 5. Regulation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibition (Allosteric) PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K 2. Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK 1. Binding & Dimerization PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT 4. Recruitment pAKT p-AKT (Active) AKT->pAKT 5. Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream 6. Phosphorylation CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse PI3K_Inhibitor Deuterated PI3Kα Inhibitor PI3K_Inhibitor->PI3K Inhibition Deuteration_Logic Problem Problem: Kinase inhibitor has suboptimal properties Metabolism Cause: Rapid metabolism at C-H bond (Metabolic Hotspot) Problem->Metabolism Solution Proposed Solution: Strategic Deuteration Metabolism->Solution Mechanism Mechanism: Kinetic Isotope Effect (KIE) Solution->Mechanism Bond C-D bond is stronger than C-H bond Mechanism->Bond Outcome Outcome: Slower C-D bond cleavage Bond->Outcome Benefits Therapeutic Benefits Outcome->Benefits PK Improved PK Profile (Longer t½, Higher AUC) Benefits->PK Safety Improved Safety (Reduced toxic metabolites) Benefits->Safety Efficacy Enhanced Efficacy (Sustained target engagement) Benefits->Efficacy Deuterated_Drug_Discovery_Workflow Start Identify Lead Kinase Inhibitor with Metabolic Liability MetID 1. Identify Metabolic Hotspots (e.g., in vitro metabolism studies) Start->MetID Design 2. Design Deuterated Analogues (Strategic placement of Deuterium) MetID->Design Synthesis 3. Chemical Synthesis of Deuterated Compound Design->Synthesis InVitro 4. In Vitro Evaluation Synthesis->InVitro Stability Metabolic Stability Assay (Liver Microsomes) InVitro->Stability Potency Kinase Activity Assay (IC50) InVitro->Potency InVivo 5. In Vivo Evaluation in Animals InVitro->InVivo Promising In Vitro Profile PK Pharmacokinetic (PK) Study (Compare D vs. H) InVivo->PK PD Pharmacodynamic (PD) / Efficacy Study InVivo->PD Tox Toxicology Studies InVivo->Tox End Lead Candidate for Clinical Development InVivo->End Favorable In Vivo Profile

References

Methodological & Application

Deucravacitinib In Vitro Assay Development and Validation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain (JH1), Deucravacitinib uniquely targets the regulatory pseudokinase domain (JH2).[1][4] This allosteric mechanism locks TYK2 in an inactive conformation, thereby preventing its activation and downstream signaling.[1][4]

TYK2 is a key mediator of signaling for pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][3] By selectively inhibiting TYK2, Deucravacitinib effectively downregulates the pathogenic IL-23/Th17 pathway, which is implicated in a variety of immune-mediated diseases.[4][5] This high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) minimizes off-target effects and contributes to a favorable safety profile.[6][7][8][9]

These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of Deucravacitinib and similar molecules. The described assays are fundamental for the preclinical assessment and validation of novel TYK2 inhibitors.

Deucravacitinib Signaling Pathway

The following diagram illustrates the signaling pathway modulated by Deucravacitinib. Cytokines such as IL-23 bind to their receptors, leading to the activation of TYK2 and another JAK family member. This initiates a phosphorylation cascade, culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation. Deucravacitinib, by binding to the TYK2 pseudokinase domain, prevents the initial activation step, thereby blocking the entire downstream signaling cascade.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-23 IL-23 Receptor IL-23 Receptor IL-23->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Translocation Deucravacitinib Deucravacitinib JH2 JH2 (Pseudokinase Domain) Deucravacitinib->JH2 Allosteric Inhibition JH2->TYK2

Deucravacitinib Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of Deucravacitinib across various assays.

Assay TypeTarget/PathwayCell Type/SystemIC50Reference
Probe Displacement AssayTYK2 BindingBiochemical0.2 nM[6]
Kinase Binding AssayJAK1, JAK2, JAK3Biochemical>10,000 nM[6]
Cellular Signaling AssayIL-23-mediated pSTAT3Human T-cells1.1 nM[6]
Cellular Signaling AssayIL-12-mediated pSTAT4Human NK cells2.2 nM[6]
Cellular Signaling AssayIFNα-mediated pSTAT1Pan-T cells19 nM[6]
Whole Blood AssayIL-12-induced IFNγHuman Whole Blood1.1 nM[6]
Cellular AssayIL-23 SignalingReporter Assay2-14 nM[10]
Cellular AssayIL-12 SignalingReporter Assay2-14 nM[10]
Cellular AssayType I IFN SignalingReporter Assay2-14 nM[10]

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2 kinase activity by Deucravacitinib. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Deucravacitinib serial dilutions C Add Deucravacitinib and Master Mix to 384-well plate A->C B Prepare Kinase Reaction Master Mix (TYK2, substrate, ATP) B->C D Incubate at 30°C for 1 hour C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate at room temperature for 40 minutes E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate at room temperature for 30 minutes G->H I Measure luminescence H->I

Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Deucravacitinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of Deucravacitinib in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the TYK2 enzyme and substrate in kinase reaction buffer.

    • Add 2.5 µL of the Deucravacitinib dilution or vehicle (for positive and negative controls) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution, followed by 5 µL of the TYK2/substrate master mix.

  • Incubation: Cover the plate and incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each Deucravacitinib concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT (pSTAT) Assay

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by Deucravacitinib. This assay is crucial for determining the compound's activity in a more physiologically relevant context.

Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture and starve appropriate cell line (e.g., T-cells) B Plate cells in a 96-well plate A->B C Pre-incubate cells with Deucravacitinib serial dilutions for 1-2 hours B->C D Stimulate cells with cytokine (e.g., IL-23) for 15-30 minutes C->D E Fix and permeabilize cells D->E F Stain with fluorescently-labeled anti-pSTAT antibody E->F G Acquire data using flow cytometry F->G

Cellular pSTAT Assay Workflow

Materials:

  • Human T-cells or other relevant immune cells

  • Cell culture medium

  • Deucravacitinib

  • Recombinant human IL-23 (or other relevant cytokine, e.g., IFNα)

  • Fixation and permeabilization buffers

  • Fluorescently-labeled antibody against phosphorylated STAT (e.g., Alexa Fluor 647 anti-pSTAT3)

  • Flow cytometer

Protocol:

  • Cell Culture: Culture human T-cells in appropriate medium. Prior to the assay, starve the cells in low-serum medium for 4-6 hours to reduce basal STAT phosphorylation.

  • Compound Treatment:

    • Plate the starved cells in a 96-well U-bottom plate.

    • Add serial dilutions of Deucravacitinib to the wells and pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells by adding IL-23 to a final concentration known to induce a robust pSTAT response (e.g., 10 ng/mL).

    • Incubate for 15-30 minutes at 37°C.

  • Staining:

    • Fix the cells by adding a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain the intracellular pSTAT by adding the fluorescently-labeled anti-pSTAT3 antibody.

    • Incubate in the dark for 30-60 minutes at room temperature.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percent inhibition of pSTAT signaling at each Deucravacitinib concentration and determine the IC50 value.

Cytokine Release Assay

This protocol details a method to assess the ability of Deucravacitinib to inhibit the release of downstream pro-inflammatory cytokines, such as IL-17A, from stimulated immune cells.

Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA for Cytokine Quantification A Isolate and culture PBMCs B Treat cells with Deucravacitinib serial dilutions A->B C Stimulate cells with IL-23 for 24-48 hours B->C D Collect cell culture supernatant C->D E Perform ELISA for the target cytokine (e.g., IL-17A) D->E F Measure absorbance and calculate cytokine concentration E->F

Cytokine Release Assay Workflow

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Deucravacitinib

  • Recombinant human IL-23

  • ELISA kit for the target cytokine (e.g., Human IL-17A ELISA Kit)

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Cell Treatment and Stimulation:

    • Plate the PBMCs in a 96-well flat-bottom plate.

    • Add serial dilutions of Deucravacitinib and incubate for 1 hour.

    • Stimulate the cells with an optimal concentration of IL-23.

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA:

    • Perform the ELISA for the target cytokine (e.g., IL-17A) on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the percent inhibition of cytokine release for each Deucravacitinib concentration and calculate the IC50 value.

Assay Validation

Validation of these in vitro assays is critical to ensure the reliability, reproducibility, and accuracy of the data. Key validation parameters, based on ICH M10 guidelines for bioanalytical method validation where applicable, should be assessed.[1][2][3][4][6]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-assay and inter-assay variability.Coefficient of Variation (CV) ≤ 20%
Accuracy The closeness of the mean test results obtained by the assay to the true value.Recovery of 80-120% of the nominal value for quality control samples.
Linearity & Range The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.Correlation coefficient (r²) ≥ 0.98 for the standard curve.
Specificity & Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from the matrix or related compounds.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.Assay performance remains within acceptable limits when parameters like incubation time or temperature are slightly varied.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.Signal-to-noise ratio ≥ 3 for LOD and ≥ 10 for LOQ.

By implementing these detailed protocols and adhering to rigorous validation standards, researchers can confidently assess the in vitro pharmacology of Deucravacitinib and other novel TYK2 inhibitors, facilitating their advancement in the drug development pipeline.

References

Application Note: Quantification of Deucravacitinib in Human Plasma via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deucravacitinib is an innovative, orally administered selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is indicated for the treatment of adults with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or phototherapy.[2] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), locking the enzyme in an inactive conformation.[1] This selective inhibition modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons.[3][4] Given its therapeutic importance, a robust and sensitive bioanalytical method for the quantification of Deucravacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[5][6] This application note details a validated HPLC-MS/MS method for the reliable determination of Deucravacitinib in human plasma.

Mechanism of Action of Deucravacitinib

Deucravacitinib selectively inhibits TYK2, which is involved in the intracellular signaling pathways of several pro-inflammatory cytokines.[4] By binding to the regulatory domain of TYK2, Deucravacitinib prevents its activation and subsequent downstream signaling.[1] This targeted action disrupts the IL-23/TH17 and IL-12 signaling pathways, which are pivotal in the inflammatory processes of psoriasis.[2][7]

G Deucravacitinib Signaling Pathway cluster_cytokine Extracellular Cytokines cluster_receptor Cell Surface Receptors cluster_jak Janus Kinases (JAKs) cluster_stat Signal Transducers and Activators of Transcription (STATs) cluster_response Cellular Response IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R->TYK2 IL-12R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 STAT1/2 STAT1/2 TYK2->STAT1/2 JAK2->STAT3 JAK2->STAT4 JAK1->STAT1/2 Gene Transcription Gene Transcription STAT3->Gene Transcription STAT4->Gene Transcription STAT1/2->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2

Caption: Deucravacitinib inhibits TYK2 signaling.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of Deucravacitinib from human plasma.[8][9]

  • Pipette 100 µL of human plasma (containing K2EDTA as an anticoagulant) into a polypropylene (B1209903) vial.

  • Add 50 µL of the internal standard (IS) working solution (Trimethoprim, 500 ng/mL).

  • Vortex the mixture.

  • Add 100 µL of 2 mM ammonium (B1175870) formate (B1220265) and vortex again.

  • Add 1.0 mL of methyl tertiary butyl ether (MTBE) and vortex for 10 minutes at 2500 rpm.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean vial.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen gas.

  • Reconstitute the dried residue with 500 µL of the mobile phase.

  • Vortex for 3 minutes.

  • Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

2. HPLC-MS/MS Analysis

The following parameters are based on a validated method for Deucravacitinib quantification.[10][11]

Chromatographic Conditions:

ParameterValue
HPLC System Shimadzu Prominence LC
Column ACE-C18 (4.6 x 100 mm, 5 µm)
Mobile Phase Methanol and 2 mM Ammonium Formate (80:20 v/v)
Flow Rate 0.9 mL/min
Injection Volume 5 µL
Column Temperature Ambient
Run Time Shortened run period (specific time not detailed in source)

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer ABSCIEX API 4000
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Deucravacitinib) m/z 426.3 → 358.2
MRM Transition (Trimethoprim - IS) m/z 291.1 → 261.1
Collision Energy Optimized for each transition
Gas Settings Optimized for the instrument

Method Validation and Quantitative Data

The described method has been validated according to FDA guidelines.[8]

Linearity:

The method demonstrated excellent linearity over a concentration range of 0.500 to 601.050 ng/mL in human plasma.[10] The calibration curve was constructed using a weighted (1/x²) linear regression.[8] The correlation coefficient (r²) was consistently greater than 0.99.[12]

Accuracy and Precision:

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.500< 15%< 15%85-115%85-115%
LQC1.444< 15%< 15%85-115%85-115%
MQC240.733< 15%< 15%85-115%85-115%
HQC456.798< 15%< 15%85-115%85-115%
Data presented is a summary of expected performance based on validated methods.[8][11]

Recovery and Matrix Effect:

The extraction recovery of Deucravacitinib from human plasma was consistent and reproducible across the QC levels.[9] The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the quantification of the analyte or the internal standard.[11]

QC LevelMean Recovery (%)
LQC~95-104%
MQC~95-104%
HQC~95-104%
Data based on recovery ranges reported for a similar method in rat plasma.[11]

Stability:

Deucravacitinib was found to be stable in human plasma under various storage and handling conditions, including bench-top (room temperature), auto-sampler, and long-term freezer storage.[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma_Sample->Add_IS Vortex1 3. Vortex Add_IS->Vortex1 Add_Buffer 4. Add Ammonium Formate Vortex1->Add_Buffer Vortex2 5. Vortex Add_Buffer->Vortex2 Add_Solvent 6. Add MTBE Vortex2->Add_Solvent Vortex_Extract 7. Vortex & Extract Add_Solvent->Vortex_Extract Centrifuge 8. Centrifuge Vortex_Extract->Centrifuge Transfer_Supernatant 9. Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate 10. Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into HPLC Reconstitute->Inject Separate 13. Chromatographic Separation Inject->Separate Ionize 14. Electrospray Ionization Separate->Ionize Detect 15. Mass Spectrometric Detection (MRM) Ionize->Detect Integrate 16. Peak Integration Detect->Integrate Quantify 17. Quantification using Calibration Curve Integrate->Quantify Report 18. Report Results Quantify->Report

Caption: HPLC-MS/MS workflow for Deucravacitinib.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Deucravacitinib in human plasma.[6] The simple liquid-liquid extraction procedure and the short chromatographic run time allow for high-throughput analysis, making this method suitable for pharmacokinetic and clinical studies. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation.

References

Application Note: UV Spectrophotometric Analysis of Deucravacitinib in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] It functions by allosterically inhibiting TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons, all implicated in the pathogenesis of immune-mediated diseases.[4][5][6][7] Accurate and precise quantification of Deucravacitinib is essential for quality control in pharmaceutical formulations and for various research applications. This application note describes a simple, rapid, and validated UV spectrophotometric method for the determination of Deucravacitinib in a methanol (B129727) solvent system.

Physicochemical Properties of Deucravacitinib

A summary of the key physicochemical properties of Deucravacitinib is provided in the table below.

PropertyValueReference
Chemical Name6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[1]
Molecular FormulaC₂₀H₁₉D₃N₈O₃[8]
Molecular Weight425.47 g/mol [8][9]
Physical FormWhite to yellow powder[8][9]
SolubilitypH-dependent; solubility increases with decreasing pH. Insoluble in water.[8][9][10]
Mechanism of Action: TYK2 Inhibition

Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which is distinct from the highly conserved active (JH1) domain targeted by other JAK inhibitors.[4][7][11] This allosteric inhibition locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[4][11] By blocking the TYK2 pathway, Deucravacitinib modulates the signaling of pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons, which are central to the inflammatory cascade in psoriasis.[6][7]

Deucravacitinib_MOA cluster_receptor Cell Membrane cluster_intracellular Intracellular receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocates to inflammation Gene Transcription & Inflammation nucleus->inflammation Induces cytokine Cytokines (IL-12, IL-23, Type I IFN) cytokine->receptor Binds deucravacitinib Deucravacitinib deucravacitinib->TYK2 Allosterically Inhibits

Caption: Deucravacitinib's Mechanism of Action.

Experimental Protocol: UV Spectrophotometric Determination of Deucravacitinib

This protocol outlines the procedure for the quantitative analysis of Deucravacitinib in a solution using UV spectrophotometry.

Instrumentation and Materials
  • Instrument: T60V UV double-beam spectrophotometer or equivalent.[1]

  • Software: UV Win software or equivalent.[1]

  • Cuvettes: 1 cm matched quartz cuvettes.[1]

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Flasks: Grade A (10 mL, 100 mL).

  • Pipettes: Grade A.

  • Solvent: Methanol (HPLC grade).[1]

  • Reference Standard: Deucravacitinib pure drug.

  • Sample: Deucravacitinib tablets (e.g., Sotyktu™).[1]

Preparation of Solutions

2.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of Deucravacitinib reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

2.2. Working Standard Solutions (1-5 µg/mL)

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with methanol to obtain concentrations of 1, 2, 3, 4, and 5 µg/mL.[1]

2.3. Sample Solution Preparation (from tablets)

  • Weigh and finely powder 20 Deucravacitinib tablets to determine the average tablet weight.[1]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Deucravacitinib.[1]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • From the filtered solution, pipette an appropriate volume into a volumetric flask and dilute with methanol to obtain a final theoretical concentration within the calibration range (e.g., 3 µg/mL).[1]

Spectrophotometric Analysis
  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank.

  • Record the UV spectrum of a working standard solution (e.g., 3 µg/mL) to determine the wavelength of maximum absorbance (λmax). The reported λmax for Deucravacitinib in methanol is 251 nm.[1]

  • Set the spectrophotometer to measure the absorbance at 251 nm.

  • Measure the absorbance of all working standard solutions and the sample solution at 251 nm against the methanol blank.

Data Analysis
  • Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Sample: Use the regression equation to calculate the concentration of Deucravacitinib in the sample solution from its absorbance.

  • Calculate the amount of Deucravacitinib in the tablet formulation using the appropriate dilution factors.

Method Validation Parameters

The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

ParameterResultReference
Linearity Range1-5 µg/mL[1]
Correlation Coefficient (R²)0.999[1]
Limit of Detection (LOD)0.126 µg/mL[1]
Limit of Quantification (LOQ)0.383 µg/mL[1]
PrecisionThe method was found to be precise.[1]
AccuracyThe method was found to be accurate.[1]
SpecificityThe method was found to be specific.[1]

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV Spectrophotometric Analysis cluster_data Data Processing stock_std Prepare Standard Stock (100 µg/mL) working_std Prepare Working Standards (1-5 µg/mL) stock_std->working_std scan Scan for λmax (251 nm) working_std->scan stock_sample Prepare Sample Stock (from tablets) working_sample Prepare Working Sample stock_sample->working_sample measure Measure Absorbance of Standards & Sample working_sample->measure scan->measure calibration Generate Calibration Curve measure->calibration quantify Quantify Deucravacitinib in Sample calibration->quantify

Caption: UV Spectrophotometric Analysis Workflow.
Conclusion

The UV spectrophotometric method detailed in this application note is simple, accurate, precise, and cost-effective for the routine analysis of Deucravacitinib in bulk and pharmaceutical dosage forms. The method is validated and demonstrates excellent linearity within the specified concentration range, making it a reliable tool for quality control and research purposes.

References

Measuring the Potency of Deucravacitinib: Cell-Based Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that target the active ATP-binding site, Deucravacitinib allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][3] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[2][3][4] TYK2 is a key mediator of signaling pathways for pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][5][6] By inhibiting TYK2, Deucravacitinib effectively downregulates these critical inflammatory cascades, making it a promising therapeutic agent for various immune-mediated diseases, including psoriasis.[1][3]

These application notes provide detailed protocols for three key cell-based assays to determine the potency of Deucravacitinib by measuring its impact on TYK2-mediated signaling pathways.

Deucravacitinib Potency Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Deucravacitinib in various cell-based assays.

Assay TypeCell TypeStimulantMeasured EndpointDeucravacitinib IC50 (nM)
STAT3 PhosphorylationKit225 T-cellsIL-23pSTAT32 - 19[4]
STAT1/2 PhosphorylationHuman PBMCsIFN-αpSTAT1/pSTAT22 - 19[4]
IFN-γ ProductionHuman Whole BloodIL-12IFN-γ2 - 19[4]
IFN-α-induced pSTAT2Human T cells (CD3+)IFN-αpSTAT2~5[7]
IFN-α-induced pSTAT2Human B cells (CD19+)IFN-αpSTAT2~10[7]
IFN-α-induced pSTAT2Human Monocytes (CD14+)IFN-αpSTAT2~15[7]
Reporter Gene AssayT-cellsIFN-αLuciferase Activity2 - 14[8]

Signaling Pathway and Experimental Workflow Diagrams

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 or JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition DNA DNA pSTAT_dimer->DNA Transcription Factor Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Figure 1: Deucravacitinib Mechanism of Action in the JAK-STAT Pathway.

pSTAT_Flow_Cytometry_Workflow cluster_workflow Experimental Workflow: Phospho-STAT Flow Cytometry step1 Isolate PBMCs or use Whole Blood step2 Pre-incubate with Deucravacitinib step1->step2 step3 Stimulate with Cytokine (e.g., IFN-α) step2->step3 step4 Fix and Permeabilize Cells step3->step4 step5 Stain with Fluorescently-labeled Antibodies (pSTAT, Cell Surface Markers) step4->step5 step6 Acquire Data on Flow Cytometer step5->step6 step7 Analyze pSTAT levels in Specific Cell Populations step6->step7

Figure 2: Workflow for Phospho-STAT Flow Cytometry Assay.

Experimental Protocols

IL-23-Induced STAT3 Phosphorylation Assay in Kit225 T-cells

This assay measures the ability of Deucravacitinib to inhibit IL-23-induced phosphorylation of STAT3 in the human T-cell line Kit225.

Materials:

  • Kit225 T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Recombinant Human IL-23

  • Deucravacitinib

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorescently-conjugated anti-phospho-STAT3 (pY705) antibody

  • Flow cytometer

Protocol:

  • Cell Culture: Maintain Kit225 T-cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Seeding: Seed Kit225 cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well.

  • Compound Incubation: Prepare serial dilutions of Deucravacitinib in culture medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Add recombinant human IL-23 to a final concentration of 50 ng/mL to each well (except for the unstimulated control) and incubate for 20-30 minutes at 37°C.[9][10][11]

  • Fixation: Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer to each well. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with Staining Buffer. Resuspend the cells in Staining Buffer containing the fluorescently-conjugated anti-phospho-STAT3 antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells once with Staining Buffer and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal.

  • Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) of the phospho-STAT3 signal for each condition. Calculate the percent inhibition of STAT3 phosphorylation for each Deucravacitinib concentration relative to the vehicle-treated, IL-23-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

IFN-α-Induced STAT1/2 Phosphorylation Assay in Human PBMCs

This assay assesses the potency of Deucravacitinib in inhibiting Type I IFN signaling in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant Human IFN-α

  • Deucravacitinib

  • Fixation and Permeabilization buffers (as described in Protocol 1)

  • Staining Buffer

  • Fluorescently-conjugated antibodies: anti-phospho-STAT1 (pY701), anti-phospho-STAT2 (pY690), and cell surface markers (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells, anti-CD14 for monocytes).

  • Flow cytometer

Protocol:

  • PBMC Preparation: If using cryopreserved PBMCs, thaw them rapidly and wash with warm medium. Resuspend the cells in RPMI-1640 with 10% FBS.

  • Cell Seeding: Seed PBMCs in a 96-well U-bottom plate at a density of 5 x 10^5 cells per well.

  • Compound Incubation: Add serial dilutions of Deucravacitinib to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IFN-α at a final concentration of 1000 U/mL for 15-30 minutes at 37°C.[7]

  • Fixation and Permeabilization: Follow steps 5 and 6 from Protocol 1.

  • Staining: Wash the cells twice with Staining Buffer. Perform cell surface staining with the antibody cocktail for T-cells, B-cells, and monocytes for 30 minutes on ice. Wash the cells, then perform intracellular staining for phospho-STAT1 and phospho-STAT2 as described in step 7 of Protocol 1.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on specific immune cell populations (T-cells, B-cells, monocytes) based on their surface marker expression. Determine the MFI of the phospho-STAT1 and phospho-STAT2 signals within each population. Calculate the percent inhibition and IC50 values for Deucravacitinib in each cell type.

IL-12-Induced IFN-γ Secretion Assay in Human NK Cells

This assay measures the functional consequence of TYK2 inhibition on a downstream effector function, cytokine production.

Materials:

  • Human Natural Killer (NK) cells, isolated from PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and IL-2 (for NK cell maintenance)

  • Recombinant Human IL-12

  • Deucravacitinib

  • IFN-γ ELISA kit or ELISpot kit

Protocol:

  • NK Cell Culture: Culture isolated human NK cells in complete RPMI-1640 medium supplemented with a low concentration of IL-2 to maintain viability and function.

  • Cell Seeding: Seed NK cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.

  • Compound Incubation: Add serial dilutions of Deucravacitinib to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10 ng/mL and incubate for 18-24 hours at 37°C.[12][13]

  • IFN-γ Measurement:

    • ELISA: Collect the cell culture supernatant and measure the concentration of IFN-γ using a commercial ELISA kit according to the manufacturer's instructions.

    • ELISpot: If using an ELISpot plate, follow the manufacturer's protocol for developing and counting the spots, where each spot represents an IFN-γ-secreting cell.

  • Data Analysis: For ELISA data, calculate the percent inhibition of IFN-γ secretion for each Deucravacitinib concentration. For ELISpot data, calculate the percent reduction in the number of spot-forming cells. Determine the IC50 value for Deucravacitinib.

Conclusion

The cell-based assays described in these application notes provide robust and reproducible methods for quantifying the potency of Deucravacitinib. By measuring the inhibition of key signaling events downstream of TYK2, these assays are invaluable tools for researchers and drug development professionals in the characterization of Deucravacitinib and other TYK2 inhibitors. The high selectivity of Deucravacitinib for TYK2, as demonstrated in these and other cellular assays, underscores its potential as a targeted therapy for a range of immune-mediated inflammatory diseases.

References

Application Notes and Protocols for Deucravacitinib in Animal Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby blocking the signaling of key cytokines implicated in the pathogenesis of various autoimmune diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. Preclinical studies in various animal models of autoimmune disease have demonstrated the therapeutic potential of deucravacitinib, providing a rationale for its clinical development.

These application notes provide a summary of the use of deucravacitinib in established animal models of psoriasis, inflammatory bowel disease (IBD), and lupus. Detailed protocols for key experiments are provided to guide researchers in designing and executing their own preclinical studies.

Mechanism of Action: TYK2 Signaling Pathway

Deucravacitinib's unique mechanism of action offers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3). This selectivity is attributed to its binding to the non-conserved regulatory domain, as opposed to the highly conserved ATP-binding site within the catalytic domain targeted by other JAK inhibitors. The inhibition of TYK2 disrupts the downstream signaling cascades of pro-inflammatory cytokines crucial to the autoimmune response.

TYK2_Signaling_Pathway Deucravacitinib's Mechanism of Action cluster_receptor Cytokine Receptor Complex Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Cytokine Binding TYK2 TYK2 JAK JAK1/2 STAT STAT TYK2->STAT 2. Phosphorylation JAK->STAT pSTAT Phosphorylated STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 3. Dimerization & Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription 4. Gene Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a cutaneous inflammatory response characterized by erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.

Experimental Protocol

Animal Model:

  • Species: Mouse

  • Strain: BALB/c (female, 8 weeks old are commonly used)[1]

  • Group Size: 10 mice per group is recommended to achieve statistical power[1]

Induction of Psoriasis:

  • Anesthetize mice using isoflurane[1].

  • Shave the dorsal skin of each mouse[1].

  • Topically apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) to the shaved back skin daily for 6 consecutive days[1]. A control group should receive a sham treatment (e.g., Vaseline)[1].

Deucravacitinib Administration:

  • Dose: 30 mg/kg has been shown to be effective[1].

  • Formulation: Deucravacitinib powder can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration of 3 mg/mL[1].

  • Route: Oral gavage.

  • Frequency: Once daily, concurrently with the imiquimod application for 6 days[1].

Endpoint Assessments:

  • Clinical Scoring (Psoriasis Area and Severity Index - PASI):

    • Score erythema, scaling, and skin thickness daily on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked)[1].

    • The cumulative PASI score is the sum of the scores for erythema, scaling, and thickness[1].

  • Histopathological Analysis (Day 7):

    • Collect dorsal skin tissue and fix in 10% formalin[1].

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

  • Cytokine Analysis (Day 7):

    • Homogenize skin tissue samples to measure cytokine levels (e.g., IL-12p70, TNF-α, IL-1β, IL-6, and IL-17A) using methods like Meso Scale Discovery (MSD) or ELISA[1].

  • Spleen Index (Day 7):

    • Euthanize mice, collect spleens, and weigh them. An increased spleen weight is indicative of a systemic inflammatory response[1].

Experimental Workflow

Psoriasis_Workflow Day_0 Day 0 Acclimatization Day_1_6 Days 1-6 Imiquimod Application & Deucravacitinib Treatment Day_0->Day_1_6 Daily_Assessment Daily Assessment PASI Scoring Day_1_6->Daily_Assessment Day_7 Day 7 Endpoint Analysis Day_1_6->Day_7 Daily_Assessment->Day_1_6 Endpoint_Analysis Histopathology Cytokine Analysis Spleen Index Day_7->Endpoint_Analysis IBD_Workflow Induction Disease Induction (e.g., DSS) Treatment Treatment Period Deucravacitinib or Vehicle Induction->Treatment Monitoring Daily Monitoring Disease Activity Index Treatment->Monitoring Termination Study Termination Treatment->Termination Monitoring->Treatment Analysis Colon Length Histopathology Cytokine Analysis Termination->Analysis Lupus_Logic Deucravacitinib Deucravacitinib TYK2_Inhibition TYK2 Inhibition Deucravacitinib->TYK2_Inhibition Cytokine_Block Inhibition of Type I IFN, IL-12, and IL-23 Signaling TYK2_Inhibition->Cytokine_Block Immune_Modulation Modulation of B and T Cell Responses Cytokine_Block->Immune_Modulation Disease_Amelioration Amelioration of Lupus Pathology Immune_Modulation->Disease_Amelioration Outcomes Reduced Proteinuria Decreased Autoantibodies Improved Renal Histology Disease_Amelioration->Outcomes

References

Application Notes and Protocols for Deucravacitinib in Lupus Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (B606291) is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. By binding to the regulatory domain of TYK2, deucravacitinib uniquely inhibits the signaling of key cytokines implicated in the pathogenesis of systemic lupus erythematosus (SLE), including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[1] This targeted mechanism of action distinguishes it from pan-JAK inhibitors and offers a promising therapeutic strategy for SLE. These application notes provide an overview of the preclinical rationale and clinical findings for deucravacitinib in the context of lupus research, along with detailed protocols for its application in established murine models of the disease.

Mechanism of Action: TYK2 Inhibition in Lupus

Deucravacitinib's therapeutic potential in SLE stems from its ability to modulate downstream signaling pathways that are crucial for the autoimmune response. TYK2 is essential for the signal transduction of type I IFNs, which are central to the pathogenesis of lupus.[2] Additionally, TYK2 mediates the signaling of IL-12 and IL-23, cytokines that drive the differentiation and activation of Th1 and Th17 cells, respectively, both of which contribute to the inflammatory cascade in lupus.

The diagram below illustrates the central role of TYK2 in cytokine signaling and the inhibitory effect of Deucravacitinib.

cluster_receptor Cytokine Type I IFN, IL-12, IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activation JAK1 JAK1/JAK2 Receptor->JAK1 activation STAT STATs TYK2->STAT phosphorylation JAK1->STAT phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Expression (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibition

Caption: Deucravacitinib inhibits TYK2-mediated cytokine signaling.

Preclinical and Clinical Data Summary

While specific preclinical data on Deucravacitinib in lupus mouse models is not extensively published, studies on other TYK2 and JAK inhibitors in models such as the NZB/W F1 and MRL/lpr mice provide a strong rationale for its investigation. For instance, a selective JAK2 inhibitor demonstrated extended survival and reduced cytokine levels in MRL/lpr and NZB/W F1 mice.[3] Another TYK2 inhibitor, BMS-986202, was shown to inhibit the development of anti-dsDNA autoantibodies and proteinuria in a dose-dependent manner in NZB/W mice.[1][4]

The most robust data for Deucravacitinib in lupus comes from the Phase 2 PAISLEY clinical trial. This study demonstrated the efficacy and safety of Deucravacitinib in patients with active SLE.[1]

Table 1: Key Efficacy Endpoints from the Phase 2 PAISLEY Trial (Week 32)[1][5]
EndpointPlacebo (n=90)Deucravacitinib 3 mg BID (n=91)Deucravacitinib 6 mg BID (n=93)Deucravacitinib 12 mg QD (n=89)
SRI-4 Response (%) 34.458.2 (p=0.0006 vs placebo)49.5 (p=0.0210 vs placebo)44.9
BICLA Response (%) 25.647.3 (p=0.001 vs placebo)Not ReportedNot Reported

SRI-4: Systemic Lupus Erythematosus Responder Index 4; BICLA: British Isles Lupus Assessment Group-based Composite Lupus Assessment; BID: twice daily; QD: once daily.

Table 2: Pharmacodynamic Effects of Deucravacitinib in the PAISLEY Trial[6]
BiomarkerEffect of Deucravacitinib Treatment
Type I Interferon (IFN) Significant reduction in IFNα (at week 48) and IFNλ (from week 2)
IFN-regulated genes Significant inhibition of expression
B cell pathway markers Reduction in markers associated with B cell activation and differentiation
Autoantibodies Decrease in anti-dsDNA antibodies
Complement Increase in C3 and C4 levels in patients with low baseline levels

Experimental Protocols for Lupus Research Models

The following protocols are designed for the application of Deucravacitinib in common murine models of SLE. These are suggested starting points and may require optimization based on specific experimental goals.

Experimental Workflow for In Vivo Studies

Start Select Lupus Mouse Model (e.g., NZB/W F1, MRL/lpr) Treatment Initiate Deucravacitinib Treatment (Oral Gavage) Start->Treatment Monitoring Monitor Disease Progression (Proteinuria, Body Weight) Treatment->Monitoring Sampling Collect Samples (Serum, Spleen, Kidneys) Monitoring->Sampling Analysis Analyze Endpoints (Autoantibodies, Cytokines, Histopathology) Sampling->Analysis End Data Interpretation Analysis->End

Caption: Workflow for in vivo evaluation of Deucravacitinib.

Protocol 1: Prophylactic Treatment in NZB/W F1 Mice

This protocol is designed to assess the ability of Deucravacitinib to prevent or delay the onset of lupus-like disease in NZB/W F1 mice.

  • Animal Model: Female NZB/W F1 mice, 16-20 weeks of age (pre-proteinuric).

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: Deucravacitinib (e.g., 15 mg/kg, once daily).

    • Group 3: Deucravacitinib (e.g., 30 mg/kg, once daily).

    • Group 4: Positive control (e.g., cyclophosphamide).

  • Drug Preparation and Administration:

    • Prepare a suspension of Deucravacitinib in the vehicle solution.

    • Administer the assigned treatment daily via oral gavage.

  • Monitoring:

    • Monitor body weight weekly.

    • Measure proteinuria weekly using urine dipsticks.

    • Collect serum samples bi-weekly via retro-orbital or submandibular bleeding for autoantibody analysis.

  • Endpoint Analysis (at 32-40 weeks of age or when moribund):

    • Serology: Measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.

    • Histopathology: Collect kidneys for histological analysis of glomerulonephritis. Stain with H&E and PAS.

    • Flow Cytometry: Analyze splenocyte populations (T cells, B cells, plasma cells) by flow cytometry.

Protocol 2: Therapeutic Treatment in MRL/lpr Mice

This protocol evaluates the efficacy of Deucravacitinib in treating established disease in MRL/lpr mice.

  • Animal Model: Female MRL/lpr mice, 8-10 weeks of age (with established lymphadenopathy and early signs of nephritis).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Deucravacitinib (e.g., 30 mg/kg, once daily).

    • Group 3: Deucravacitinib (e.g., 60 mg/kg, once daily).

  • Drug Administration: Administer treatment daily via oral gavage for 8-12 weeks.

  • Monitoring:

    • Monitor body weight and lymph node size weekly.

    • Measure proteinuria weekly.

    • Collect serum for autoantibody analysis at baseline and at the end of the study.

  • Endpoint Analysis:

    • Serology: Analyze changes in anti-dsDNA and rheumatoid factor levels.

    • Histopathology: Assess the severity of glomerulonephritis and interstitial nephritis in kidney sections.

    • Gene Expression: Isolate RNA from kidney tissue to analyze the expression of inflammatory and fibrosis-related genes by qRT-PCR.

Protocol 3: In Vitro Splenocyte Stimulation Assay

This protocol assesses the direct effect of Deucravacitinib on immune cell activation from lupus-prone mice.

  • Cell Source: Isolate splenocytes from diseased NZB/W F1 or MRL/lpr mice.

  • Experimental Setup:

    • Plate splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-incubate cells with varying concentrations of Deucravacitinib (e.g., 1 nM to 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with an appropriate stimulus, such as:

      • TLR7 agonist (e.g., R848) to mimic viral RNA sensing.

      • Anti-CD3/CD28 antibodies to stimulate T cell activation.

      • LPS to activate B cells and macrophages.

    • Incubate for 24-72 hours.

  • Endpoint Analysis:

    • Cytokine Production: Measure the concentration of cytokines (e.g., IFN-α, IL-6, IL-12, IL-17) in the culture supernatant by ELISA or multiplex assay.

    • Cell Proliferation: Assess cell proliferation using a BrdU or CFSE-based assay.

    • Gene Expression: Analyze the expression of key inflammatory genes in cell lysates by qRT-PCR.

Conclusion

Deucravacitinib represents a promising targeted therapy for SLE. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical lupus models. The data generated from such studies will be crucial for further elucidating the therapeutic potential of selective TYK2 inhibition in systemic lupus erythematosus and other autoimmune diseases.

References

Deucravacitinib: A Selective TYK2 Inhibitor as a Tool Compound for Investigating JAK-STAT Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) that offers a unique tool for researchers studying the intricacies of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways.[1][2][3] Its novel allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][4][5] This specificity minimizes off-target effects and makes Deucravacitinib an invaluable compound for dissecting the specific roles of TYK2 in cytokine signaling.[1][6]

Deucravacitinib has been shown to potently inhibit signaling downstream of key cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2][4] By blocking these pathways, Deucravacitinib serves as a powerful instrument for investigating the pathological roles of these cytokines in various immune-mediated inflammatory diseases.[3][4][7]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity and selectivity of Deucravacitinib.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib

Assay TypeTargetIC50 (nM)Reference
Probe Displacement AssayTYK20.2[6]
In Vitro Kinase Binding AssayJAK1>10,000[6]
In Vitro Kinase Binding AssayJAK2>10,000[6]
In Vitro Kinase Binding AssayJAK3>10,000[6]

Table 2: Cellular Inhibitory Activity of Deucravacitinib

Cellular AssayPathwayIC50 (nM)Reference
IL-23 SignalingTYK2-dependent2-19[6]
IL-12 SignalingTYK2-dependent2-19[6]
IFN-α SignalingTYK2-dependent2-19[6]
JAK1/3 Signaling>100-fold selective for TYK2[6]
JAK2 Signaling>2000-fold selective for TYK2[6]

Table 3: Whole Blood Assay Inhibitory Activity of Deucravacitinib and Other JAK Inhibitors

PathwayInhibitorWhole Blood IC50 (nM)
TYK2/JAK2 (IL-12 stimulated IFN-γ production) Deucravacitinib Potent Inhibition
Tofacitinib~56-120-fold less potent than Deucravacitinib
Upadacitinib~56-120-fold less potent than Deucravacitinib
Baricitinib~56-120-fold less potent than Deucravacitinib
JAK1/3 (IL-2 stimulated pSTAT5) Deucravacitinib Weak Inhibition
TofacitinibPotent Inhibition
UpadacitinibPotent Inhibition
BaricitinibPotent Inhibition
JAK2/2 (TPO stimulated pSTAT3) Deucravacitinib Weak Inhibition
TofacitinibPotent Inhibition
UpadacitinibPotent Inhibition
BaricitinibPotent Inhibition

Note: This table is a qualitative summary based on findings that Deucravacitinib is significantly more potent against TYK2-dependent pathways compared to other JAK inhibitors in whole blood assays.[6]

Signaling Pathways Modulated by Deucravacitinib

Deucravacitinib's mechanism of action allows for the specific interrogation of TYK2-dependent signaling cascades.

Deucravacitinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-23, IL-12, or Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2_JH1 TYK2 (JH1 - Catalytic Domain) Receptor->TYK2_JH1 2. Conformational Change TYK2_JH2 TYK2 (JH2 - Regulatory Domain) TYK2_JH2->TYK2_JH1 Intramolecular Regulation JAK_partner JAK1 or JAK2 TYK2_JH1->JAK_partner 3. Trans-phosphorylation STAT STAT Protein JAK_partner->STAT 4. STAT Phosphorylation pSTAT Phosphorylated STAT (pSTAT) Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_JH2 Allosteric Binding (Inhibition)

Caption: Mechanism of Deucravacitinib Action.

The diagram above illustrates how Deucravacitinib allosterically binds to the regulatory JH2 domain of TYK2, locking the kinase in an inactive state and preventing downstream signaling.[4]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of Deucravacitinib are provided below.

Protocol 1: In Vitro Whole Blood Assay for TYK2 Inhibition

This assay measures the ability of Deucravacitinib to inhibit IL-12-induced IFN-γ production in human whole blood, a TYK2-dependent process.

Materials:

  • Freshly drawn human whole blood from healthy donors (anticoagulated with heparin)

  • Deucravacitinib stock solution (in DMSO)

  • Recombinant human IL-12 (e.g., R&D Systems)

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium

  • IFN-γ ELISA kit (e.g., R&D Systems, Thermo Fisher Scientific)

  • 96-well cell culture plates

Procedure:

  • Prepare serial dilutions of Deucravacitinib in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.

  • In a 96-well plate, add 180 µL of whole blood to each well.

  • Add 20 µL of the diluted Deucravacitinib or vehicle control (RPMI with 0.1% DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Prepare a working solution of IL-12 in RPMI 1640. The final concentration should be determined based on a pre-determined dose-response curve to achieve submaximal stimulation (e.g., 10 ng/mL).

  • Add 20 µL of the IL-12 working solution to all wells except for the unstimulated control wells (add 20 µL of RPMI 1640 instead).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

  • Carefully collect the plasma supernatant.

  • Measure the concentration of IFN-γ in the plasma samples using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IFN-γ production for each Deucravacitinib concentration relative to the vehicle-treated, IL-12-stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the Deucravacitinib concentration and fitting the data to a four-parameter logistic curve.

Whole_Blood_Assay_Workflow start Start blood_collection Collect Heparinized Whole Blood start->blood_collection plating Plate Whole Blood blood_collection->plating dilution Prepare Deucravacitinib Serial Dilutions preincubation Add Deucravacitinib/ Vehicle & Pre-incubate dilution->preincubation plating->preincubation stimulation Stimulate with IL-12 preincubation->stimulation incubation Incubate for 24 hours stimulation->incubation centrifugation Centrifuge and Collect Plasma incubation->centrifugation elisa Perform IFN-γ ELISA centrifugation->elisa analysis Calculate % Inhibition and IC50 elisa->analysis end End analysis->end

Caption: Workflow for the Whole Blood Assay.

Protocol 2: Cellular Assay for Inhibition of STAT Phosphorylation

This protocol describes the use of Western blotting to assess the effect of Deucravacitinib on IFN-α-induced phosphorylation of STAT1 and STAT2 in a human cell line (e.g., EndoC-βH1).[8][9]

Materials:

  • Human cell line expressing the Type I IFN receptor (e.g., EndoC-βH1, HeLa, A549)

  • Cell culture medium appropriate for the chosen cell line

  • Deucravacitinib stock solution (in DMSO)

  • Recombinant human IFN-α (e.g., PBL Assay Science)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT2 (Tyr690), anti-total STAT1, anti-total STAT2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • The day before the experiment, starve the cells by replacing the growth medium with serum-free medium.

  • On the day of the experiment, treat the cells with various concentrations of Deucravacitinib or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with IFN-α (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells, collect the lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT1 and phospho-STAT2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total STAT1, total STAT2, and a loading control like β-actin.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated STAT levels to the total STAT levels.

STAT_Phosphorylation_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture starvation Serum Starve Cells cell_culture->starvation treatment Treat with Deucravacitinib/ Vehicle starvation->treatment stimulation Stimulate with IFN-α treatment->stimulation lysis Lyse Cells and Collect Protein stimulation->lysis quantification Quantify Protein Concentration lysis->quantification sds_page SDS-PAGE and Western Blot Transfer quantification->sds_page probing Antibody Probing (pSTAT, total STAT, loading control) sds_page->probing imaging Visualize and Quantify Bands probing->imaging end End imaging->end

Caption: STAT Phosphorylation Western Blot Workflow.

By employing these protocols and understanding its mechanism of action, researchers can effectively utilize Deucravacitinib as a highly selective tool to elucidate the specific contributions of TYK2-mediated signaling in health and disease.

References

Application Notes and Protocols: Western Blot for pSTAT After Deucravacitinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is an innovative oral therapeutic agent that functions as a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] As a member of the Janus kinase (JAK) family, TYK2 is integral to the signaling pathways of key cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons.[4][5][6] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. The mechanism of Deucravacitinib involves binding to the regulatory pseudokinase domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1][3] This allosteric inhibition effectively blocks the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the inflammatory response.[4][7][8]

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of STAT proteins in response to Deucravacitinib treatment. This method is essential for researchers studying the pharmacodynamics of Deucravacitinib and its impact on the TYK2-STAT signaling pathway.

Signaling Pathway Overview

Deucravacitinib targets the TYK2 protein, a critical component of the JAK-STAT signaling cascade. Upon cytokine binding (e.g., IL-12, IL-23) to their receptors, TYK2 and another JAK protein are brought into proximity and phosphorylate each other.[5] This activation leads to the phosphorylation of the cytokine receptor, creating docking sites for STAT proteins.[4] The recruited STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[4][5] Deucravacitinib, by inhibiting TYK2, prevents the phosphorylation and subsequent activation of STATs.[1][3]

G cluster_receptor Cell Membrane cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer_nuc pSTAT Dimer pSTAT->pSTAT_dimer_nuc 4. Dimerization & Translocation DNA DNA pSTAT_dimer_nuc->DNA 5. Binding Gene Inflammatory Gene Transcription DNA->Gene 6. Transcription Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibition

Caption: Deucravacitinib inhibits the TYK2-STAT signaling pathway.

Experimental Protocols

Western Blot Protocol for pSTAT after Deucravacitinib Treatment

This protocol outlines the steps for cell culture, treatment with Deucravacitinib, and subsequent Western blot analysis of phosphorylated STAT proteins.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line known to express the target cytokine receptors and exhibit a robust STAT phosphorylation response upon stimulation (e.g., peripheral blood mononuclear cells (PBMCs), natural killer cells, or other relevant immune cell lines).

  • Cell Seeding: Plate cells at an appropriate density to achieve approximately 80% confluency at the time of the experiment.

  • Starvation (Optional but Recommended): To reduce basal levels of STAT phosphorylation, serum-starve the cells for 4-6 hours prior to stimulation.

  • Deucravacitinib Pre-treatment: Treat the cells with the desired concentrations of Deucravacitinib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a suitable cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (typically 15-30 minutes) to induce STAT phosphorylation.[9][10] Include an unstimulated control group.

2. Cell Lysis:

  • Immediately after stimulation, place the cell culture plates on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[9]

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation.[11] Recommended antibody dilutions should be determined empirically but often range from 1:1000.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT or a housekeeping protein like β-actin or GAPDH.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis A Cell Culture & Seeding B Deucravacitinib/ Vehicle Treatment A->B C Cytokine Stimulation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Membrane Transfer F->G H Blocking G->H I Primary Antibody (pSTAT) Incubation H->I J Secondary Antibody Incubation I->J K Detection J->K L Stripping & Re-probing (Total STAT / Loading Control) K->L M Densitometry Analysis L->M N Data Interpretation M->N

References

Establishing a Deucravacitinib-Resistant Cell Line: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib stabilizes an inhibitory conformation, thereby blocking its kinase activity.[1][3] This selective inhibition disrupts downstream signaling of key cytokines implicated in various immune-mediated inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][3][4][5] The therapeutic success of targeted agents like deucravacitinib can be limited by the development of drug resistance. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies. This document provides detailed protocols for establishing and characterizing a deucravacitinib-resistant cell line, a critical tool for investigating these resistance mechanisms.

Deucravacitinib's Mechanism of Action and the JAK-STAT Pathway

Deucravacitinib's unique allosteric inhibition of TYK2 provides high selectivity over other JAK family members (JAK1, JAK2, JAK3).[6] TYK2 plays a pivotal role in the signal transduction of several cytokine receptors. Upon cytokine binding, receptor-associated TYK2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[7][8] Deucravacitinib's inhibition of TYK2 effectively blocks this cascade.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT DNA Target Gene Transcription pSTAT->DNA Nuclear Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Figure 1: Deucravacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during the establishment and characterization of a deucravacitinib-resistant cell line.

Table 1: Deucravacitinib IC50 Values in Parental and Resistant Cell Lines

Cell LineDeucravacitinib IC50 (nM)Resistance Index (RI)
Parental (e.g., HaCaT)151
Deucravacitinib-Resistant45030

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Effect of Deucravacitinib on STAT Phosphorylation

Cell LineTreatment (100 nM Deucravacitinib)p-STAT3 Levels (% of Control)p-STAT5 Levels (% of Control)
ParentalUntreated100100
ParentalDeucravacitinib1520
ResistantUntreated110105
ResistantDeucravacitinib8590

Table 3: Expression of Downstream Target Genes

Cell LineTreatment (100 nM Deucravacitinib)IFN-stimulated gene (ISG) mRNA (Fold Change)IL-17A mRNA (Fold Change)
ParentalUntreated1.01.0
ParentalDeucravacitinib0.20.3
ResistantUntreated1.21.1
ResistantDeucravacitinib0.90.95

Experimental Protocols

Protocol for Establishing a Deucravacitinib-Resistant Cell Line

This protocol outlines a stepwise method for generating a deucravacitinib-resistant cell line from a parental line (e.g., a human keratinocyte line like HaCaT or a relevant cancer cell line).[9][10][11]

Materials:

  • Parental cell line

  • Complete cell culture medium

  • Deucravacitinib (powder, to be dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • 96-well plates

  • Cell viability assay reagent (e.g., MTS, resazurin)

Workflow Diagram:

Start Start Determine Parental IC50 Determine Parental IC50 Start->Determine Parental IC50 Culture with Low Dose Culture cells with IC20 of Deucravacitinib Determine Parental IC50->Culture with Low Dose Monitor and Passage Monitor and Passage Culture with Low Dose->Monitor and Passage Gradually Increase Dose Increase Deucravacitinib concentration (1.5-2x) Monitor and Passage->Gradually Increase Dose Repeat Cycle Repeat Cycle Gradually Increase Dose->Repeat Cycle Repeat Cycle->Culture with Low Dose Continue until resistance is established Characterize Resistant Line Characterize Resistant Line Repeat Cycle->Characterize Resistant Line Resistance Confirmed End End Characterize Resistant Line->End

Figure 2: Workflow for Generating a Deucravacitinib-Resistant Cell Line.

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Plate parental cells in 96-well plates.

    • Treat with a range of deucravacitinib concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTS or resazurin, see Protocol 4.2) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Resistance Induction:

    • Culture parental cells in a flask with complete medium containing a low concentration of deucravacitinib (e.g., IC20, the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this medium, changing the medium every 2-3 days.

    • Passage the cells as they reach 70-80% confluency.

  • Stepwise Increase in Deucravacitinib Concentration:

    • Once the cells are proliferating steadily at the initial concentration, increase the deucravacitinib concentration by 1.5- to 2-fold.[11]

    • Continue to monitor and passage the cells.

    • If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.

    • Cryopreserve cells at each successful concentration step.

  • Establishment of a Resistant Line:

    • Repeat the stepwise increase in concentration until the cells can proliferate in a significantly higher concentration of deucravacitinib (e.g., 10- to 30-fold higher than the parental IC50).

    • Culture the resistant cells continuously in the high-deucravacitinib medium to maintain the resistant phenotype.

  • Confirmation of Resistance:

    • Periodically determine the IC50 of the resistant cell population to monitor the level of resistance.

    • A stable and significantly increased IC50 compared to the parental line confirms the establishment of a resistant cell line.

Protocol for Cell Viability Assay (MTS Assay)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of deucravacitinib. Include untreated and vehicle (DMSO) controls.

  • Incubate for 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50.

Protocol for Western Blot Analysis of JAK-STAT Signaling

Procedure:

  • Plate parental and resistant cells and grow to 70-80% confluency.

  • Treat the cells with or without deucravacitinib at a specified concentration (e.g., 100 nM) for a designated time (e.g., 1-4 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-STAT5, STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Characterization of the Resistant Cell Line

Once a deucravacitinib-resistant cell line is established, a series of experiments should be performed to characterize the resistance mechanisms.

Logical Relationship Diagram:

Resistant_Cell_Line Deucravacitinib- Resistant Cell Line Genomic_Analysis Genomic Analysis (e.g., TYK2 sequencing) Resistant_Cell_Line->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-seq) Resistant_Cell_Line->Transcriptomic_Analysis Proteomic_Analysis Proteomic/Phospho- proteomic Analysis Resistant_Cell_Line->Proteomic_Analysis Functional_Assays Functional Assays (e.g., cell viability, pathway analysis) Resistant_Cell_Line->Functional_Assays Identify_Resistance_Mechanism Identify Resistance Mechanism(s) Genomic_Analysis->Identify_Resistance_Mechanism Transcriptomic_Analysis->Identify_Resistance_Mechanism Proteomic_Analysis->Identify_Resistance_Mechanism Functional_Assays->Identify_Resistance_Mechanism

Figure 3: Logical Flow for Characterizing Resistance Mechanisms.

Potential Mechanisms of Resistance to Investigate:

  • Target-based resistance:

    • Mutations in TYK2: Sequence the TYK2 gene to identify mutations in the pseudokinase domain that may prevent deucravacitinib binding, or activating mutations in the kinase domain.

    • TYK2 overexpression: Quantify TYK2 protein levels by Western blot to determine if increased expression overcomes the inhibitory effect of the drug.

  • Bypass signaling pathways:

    • Upregulation of other JAKs or kinases: Investigate if other signaling pathways are activated to compensate for TYK2 inhibition.

  • Drug efflux:

    • Overexpression of drug transporters: Examine the expression of ABC transporters that may pump deucravacitinib out of the cell.

These detailed application notes and protocols provide a comprehensive framework for researchers to establish and characterize deucravacitinib-resistant cell lines. These cellular models will be invaluable for elucidating the molecular mechanisms of resistance and for the development of strategies to overcome treatment failure.

References

Deucravacitinib Kinase Profiling: Application Notes and Protocols for Determining Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, involving allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other JAK family members (JAK1, JAK2, and JAK3).[2][3][4][5][6] This selectivity is critical for its therapeutic efficacy in treating immune-mediated diseases like psoriasis, while potentially mitigating side effects associated with broader JAK inhibition.[7][8]

These application notes provide detailed protocols for key assays used to characterize the kinase selectivity profile of Deucravacitinib. The included methodologies are designed to enable researchers to assess its potency and selectivity in various experimental settings, from biochemical assays to cell-based and whole blood analyses.

Mechanism of Action: Allosteric Inhibition of TYK2

Deucravacitinib's selectivity stems from its binding to the regulatory JH2 domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by most other JAK inhibitors.[2][6] This allosteric binding locks the TYK2 protein in an inactive conformation, preventing its activation and downstream signaling.[6] This distinct mechanism avoids the off-target inhibition of other JAKs, which share a more homologous catalytic domain.

cluster_receptor Cell Membrane cluster_inhibition Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK_partner JAK1/JAK2 Cytokine_Receptor->JAK_partner Activates Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits

Figure 1: Deucravacitinib Signaling Pathway Inhibition.

Data Presentation: Deucravacitinib Kinase Selectivity

The following table summarizes the quantitative data on Deucravacitinib's inhibitory activity and selectivity against TYK2 and other JAK kinases from various assay formats.

Assay TypeKinase TargetParameterDeucravacitinibTofacitinib (B832)UpadacitinibBaricitinib (B560044)Reference
Biochemical Assay TYK2IC50 (nM)0.2---[4]
JAK1IC50 (µM)>10---[4]
JAK2IC50 (µM)>10---[4]
JAK3IC50 (µM)>10---[4]
Cellular Assay (Signaling) TYK2 (IL-12/IL-23/IFN-α)IC50 (nM)2-19---[4]
JAK1/3IC50 (nM)>100-fold selective---[4]
JAK2IC50 (nM)>2000-fold selective---[4]
Whole Blood Assay TYK2/JAK2 (IL-12 induced IFN-γ)IC50 (nM)5.8330693338[4]
JAK1/3 (IL-2 induced pSTAT5)IC50 (nM)10701101455[4]
JAK2/2 (TPO induced pSTAT3)IC50 (nM)>100001200330370[4]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Selectivity is expressed as the ratio of IC50 values for JAK1/2/3 versus TYK2.

Experimental Protocols

Biochemical Kinase Activity Assay

This protocol outlines a method to determine the direct inhibitory activity of Deucravacitinib on purified kinase enzymes.

Objective: To measure the IC50 value of Deucravacitinib against purified TYK2, JAK1, JAK2, and JAK3 enzymes.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Luminescence Signal (e.g., Kinase-Glo®) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Biochemical Kinase Assay Workflow.

Materials:

  • Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes

  • Kinase substrate (e.g., IRS-1tide peptide)

  • ATP

  • Kinase assay buffer

  • Deucravacitinib (and other inhibitors for comparison)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • 96-well or 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a 1x kinase assay buffer.

    • Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.

    • Prepare the kinase, substrate, and ATP solutions to the desired concentrations in the kinase assay buffer.

  • Assay Setup:

    • Add the inhibitor solution to the wells of the plate. Include a "no inhibitor" control and a "no enzyme" blank.

    • Add the kinase and substrate mixture to all wells except the blank.

    • Add assay buffer to the blank wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay

This protocol describes a method to assess the inhibitory effect of Deucravacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation downstream of TYK2, JAK1, and JAK2.

Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a relevant cell line (e.g., THP-1 monocytes). The phosphorylation of STAT proteins is then measured by flow cytometry or other immunoassays.

Materials:

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium

  • Cytokines: IFN-α (for TYK2/JAK1), IL-6 (for JAK1/JAK2), GM-CSF (for JAK2/JAK2)

  • Deucravacitinib

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies against phospho-STAT3 (pSTAT3) and phospho-STAT5 (pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells to the desired density.

    • Harvest and resuspend the cells in serum-free medium.

  • Inhibitor Treatment:

    • Aliquot cells into a 96-well plate.

    • Add serial dilutions of Deucravacitinib to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with the respective cytokines (e.g., IFN-α, IL-6, or GM-CSF) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer to allow antibody entry.

  • Intracellular Staining:

    • Stain the cells with fluorescently labeled anti-pSTAT antibodies.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.

    • Normalize the MFI values to the cytokine-stimulated control without inhibitor.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Human Whole Blood Assay

This protocol provides a method to evaluate the selectivity of Deucravacitinib in a more physiologically relevant matrix.

Objective: To determine the IC50 values of Deucravacitinib for the inhibition of cytokine-induced signaling in human whole blood.

Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated with specific cytokines to activate different JAK pathways. The downstream readouts can be the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets.

Start Start Collect_Blood Collect Whole Blood Start->Collect_Blood Inhibitor_Incubation Incubate with Deucravacitinib Collect_Blood->Inhibitor_Incubation Cytokine_Stimulation Stimulate with Cytokines (e.g., IL-12, IL-2, TPO) Inhibitor_Incubation->Cytokine_Stimulation Incubate_Overnight Overnight Incubation (for IFN-γ production) Cytokine_Stimulation->Incubate_Overnight Measure_Endpoint Measure Endpoint (IFN-γ ELISA or pSTAT Flow Cytometry) Incubate_Overnight->Measure_Endpoint Analyze_Data Analyze Data and Calculate IC50 Measure_Endpoint->Analyze_Data End End Analyze_Data->End

Figure 3: Whole Blood Assay Workflow.

Materials:

  • Freshly drawn human whole blood from healthy donors (using an appropriate anticoagulant like heparin).

  • Deucravacitinib and other JAK inhibitors.

  • Stimulants:

    • For TYK2/JAK2: IL-12

    • For JAK1/3: IL-2

    • For JAK2/2: Thrombopoietin (TPO)

  • For IFN-γ measurement: ELISA kit for human IFN-γ.

  • For pSTAT measurement: As described in the Cellular Phospho-STAT Assay protocol, with the addition of antibodies to identify specific cell populations (e.g., CD4 for T cells).

Procedure for IFN-γ Endpoint (TYK2/JAK2):

  • Assay Setup:

    • Aliquot whole blood into a 96-well plate.

    • Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Add IL-12 to the wells to stimulate IFN-γ production.

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Sample Collection:

    • Centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant.

  • IFN-γ Measurement:

    • Measure the concentration of IFN-γ in the plasma samples using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of IFN-γ production for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by non-linear regression analysis.

Procedure for pSTAT Endpoint (JAK1/3 and JAK2/2):

  • Follow the steps for inhibitor incubation and cytokine stimulation as described in the Cellular Phospho-STAT Assay, using IL-2 to assess JAK1/3 (measuring pSTAT5 in T cells) and TPO to assess JAK2/2 (measuring pSTAT3 in platelets or other relevant cells).

  • Proceed with fixation, permeabilization, staining, and flow cytometry analysis as previously detailed, including cell surface markers to gate on the specific immune cell populations of interest.

  • Analyze the data to determine the IC50 values for the inhibition of STAT phosphorylation.

Conclusion

The assays described in these application notes provide a comprehensive framework for evaluating the kinase selectivity of Deucravacitinib. The high selectivity for TYK2 over other JAK family members, as demonstrated through these and similar methodologies, is a key differentiating feature of this novel allosteric inhibitor.[4][9] By employing these detailed protocols, researchers can further explore the unique pharmacological profile of Deucravacitinib and its therapeutic potential in a range of immune-mediated diseases.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Deucravacitinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is an innovative, oral, small-molecule inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that target the active ATP-binding site, Deucravacitinib binds to the regulatory pseudokinase domain of TYK2.[3] This allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[1][4] TYK2 is a crucial mediator of key cytokine signaling pathways, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated inflammatory diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][5][6]

By selectively inhibiting TYK2, Deucravacitinib effectively downregulates the downstream signaling cascades, leading to a reduction in the expression of pro-inflammatory genes.[3] This document provides detailed application notes and protocols for analyzing the gene expression changes in response to Deucravacitinib treatment, offering researchers a guide to understanding its molecular impact.

Mechanism of Action and Signaling Pathway

Deucravacitinib's therapeutic effects stem from its selective inhibition of the TYK2 enzyme. This disrupts the signaling of cytokines pivotal to inflammatory processes.[1] Specifically, TYK2 is involved in the signal transduction of:

  • IL-23/Th17 Pathway: IL-23 signaling, which is critical for the expansion and maintenance of T helper 17 (Th17) cells, is mediated by TYK2 and JAK2. Th17 cells produce pro-inflammatory cytokines like IL-17.[2][5] Deucravacitinib's inhibition of TYK2 dampens this pathway, reducing IL-17 production.[2]

  • IL-12 Pathway: This pathway, important for the differentiation of Th1 cells, also relies on TYK2 signaling.

  • Type I IFN Pathway: TYK2 is essential for the signaling of Type I interferons (e.g., IFN-α, IFN-β), which play a significant role in the innate immune response and are implicated in autoimmune diseases like SLE.[1][6]

The inhibition of these pathways ultimately leads to the downregulation of numerous psoriasis-associated and IFN-regulated genes.[2][6]

Deucravacitinib_MOA cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus r1 IL-23R TYK2 TYK2 r1->TYK2 activates JAK2 JAK2 r1->JAK2 activates r2 IFNAR r2->TYK2 activates r2->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT1 STAT1 TYK2->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT1 phosphorylates JAK2->STAT2 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Pro-inflammatory Gene Expression pSTAT3->Gene pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1->Gene pSTAT2 pSTAT2 STAT2->pSTAT2 pSTAT2->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits IL23 IL-23 IL23->r1 IFN Type I IFN IFN->r2

Caption: Deucravacitinib's Mechanism of Action.

Quantitative Data on Gene and Protein Expression Changes

Deucravacitinib treatment leads to a dose-dependent reduction in the expression of genes and proteins associated with psoriasis and other inflammatory conditions.

Biomarker CategoryMarkerPercent Reduction (after 16 weeks)Reference
Th17 Pathway IL-17A47% - 50%[2][6][7]
IL-1972%[2][6][7]
Keratinocyte Derived Beta-defensin81% - 84%[2][6][7]
Type I IFN Pathway IFN Score*>50%[8]

*IFN Score based on a 5-gene signature: MX1, HERC5, IFIT1, RSAD2, and EIF2AK2.[8]

KinaseIC50 (nM)Selectivity vs. TYK2Reference
TYK2 <10-[9]
JAK1 >1000>100-fold[7][9]
JAK2 >5000>500-fold[7][9]
JAK3 >1000>100-fold[7][9]

Experimental Protocols

The following protocols provide a framework for studying the effects of Deucravacitinib on gene expression.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Downstream Analysis A 1. Cell Culture and Deucravacitinib Treatment B 2. Sample Collection A->B C 3a. RNA Isolation B->C D 3b. Protein Lysate Preparation B->D E 4a. RNA-Sequencing C->E F 4b. qRT-PCR C->F G 4c. Western Blotting D->G H 5. Data Analysis and Interpretation E->H F->H G->H

Caption: General Experimental Workflow.
Protocol 1: Cell Culture and Deucravacitinib Treatment

  • Cell Lines:

    • Human Peripheral Blood Mononuclear Cells (PBMCs): For studying broad immune responses.

    • HaCaT cells (immortalized human keratinocytes): For investigating effects on skin-related inflammation.

    • Specific immune cell subsets (e.g., CD4+ T cells, B cells): For more targeted analysis.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for PBMCs, DMEM for HaCaT) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Deucravacitinib Preparation: Dissolve Deucravacitinib in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture media to achieve desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment:

    • Seed cells at an appropriate density.

    • Allow cells to adhere or stabilize for 24 hours.

    • Replace media with fresh media containing Deucravacitinib or vehicle control.

    • Incubate for a specified duration (e.g., 6, 24, or 48 hours) depending on the experimental endpoint. For gene expression analysis, a 24-hour treatment is often a good starting point.

Protocol 2: RNA Isolation and Quality Control
  • RNA Isolation:

    • Harvest cells and lyse them using a TRIzol-based reagent or a column-based RNA purification kit according to the manufacturer's instructions.

    • Ensure all steps are performed in an RNase-free environment.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-sequencing.[10]

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[11]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

    • Perform the qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Protocol 4: Genome-Wide Gene Expression Analysis by RNA-Sequencing (DRUG-seq)

DRUG-seq is a high-throughput RNA-sequencing method ideal for profiling transcriptional responses to various compounds.[13][14]

  • Library Preparation:

    • Following cell lysis in 384-well plates, RNA is reverse-transcribed using primers that incorporate well-specific barcodes and unique molecular identifiers (UMIs).[13]

    • Samples are then pooled for second-strand synthesis and library construction.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in Deucravacitinib-treated samples compared to controls.

    • Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify biological pathways that are significantly altered by the treatment.

Protocol 5: Analysis of Signaling Pathway Activation by Western Blotting
  • Protein Lysate Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.[16] Recommended primary antibodies include those against:

      • Phospho-STAT1 (pSTAT1)

      • Total STAT1

      • Phospho-STAT3 (pSTAT3)

      • Total STAT3

      • β-actin (as a loading control)

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the molecular effects of Deucravacitinib. By employing these methodologies, scientists can gain valuable insights into the drug's impact on gene expression and signaling pathways, contributing to a deeper understanding of its therapeutic mechanisms and potential applications in various immune-mediated diseases.

References

Troubleshooting & Optimization

Deucravacitinib solubility issues and solutions for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of deucravacitinib (B606291) for in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of deucravacitinib to consider for in vitro studies?

A1: Deucravacitinib is a white to yellow powder.[1] Its solubility is pH-dependent, with increased solubility at a lower pH.[1][2] It is a free base with a molecular weight of 425.47 g/mol .[1]

Q2: What is the recommended solvent for preparing a stock solution of deucravacitinib?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of deucravacitinib for in vitro use.[3][4][5][6][7]

Q3: I am observing precipitation when I dilute my deucravacitinib DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue due to the poor aqueous solubility of deucravacitinib.[3] Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and solubility issues.

  • Increase the acidity: Deucravacitinib's solubility increases with decreasing pH.[1] While significant changes to media pH can affect cell viability, slight acidification of the final working solution, if tolerated by the cell line, may help.

  • Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help maintain solubility.[8]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform suspension.[3][4]

  • Prepare fresh dilutions: Prepare working solutions fresh from the DMSO stock immediately before use to minimize the time for precipitation to occur.

Q4: Can I use solvents other than DMSO for my experiments?

A4: While DMSO is the primary choice, for specific applications, other organic solvents might be considered. However, their compatibility with your in vitro system must be thoroughly validated. Deucravacitinib is reported to be insoluble in water and ethanol.[5][7]

Quantitative Solubility Data

The following tables summarize the reported solubility of deucravacitinib in various solvents and conditions.

Table 1: Solubility in Organic Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO~33.33~78.34Sonication may be required.[3][4]
DMSO2968.16-
DMSO84.2197.9Sonication is recommended.[6]
DMSO3070.51Use fresh DMSO as moisture can reduce solubility.[7]
DMSO85199.78Use fresh DMSO.[7]

Note: Variations in reported solubility may be due to differences in the specific batches of deucravacitinib, the purity of the solvent, temperature, and the methods used for measurement.

Table 2: Aqueous Solubility

MediapHTemperature (°C)Solubility (mg/mL)
Water-250.005[2]
Aqueous Buffer1.0537>3[2]
Aqueous Buffer4.5370.011[2]
Aqueous Buffer6.5370.009[2]

Experimental Protocols

Protocol 1: Preparation of a Deucravacitinib Stock Solution in DMSO

  • Materials:

    • Deucravacitinib powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Equilibrate the deucravacitinib powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of deucravacitinib powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mM).

    • Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.[4]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • Deucravacitinib DMSO stock solution

    • Pre-warmed, sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw a single-use aliquot of the deucravacitinib DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.

    • It is recommended to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly to minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.1%).

    • Use the freshly prepared working solutions immediately in your in vitro assays.

Visualizations

Signaling Pathways and Experimental Workflows

Deucravacitinib_Signaling_Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1_2 JAK1/JAK2 Receptor->JAK1_2 Activates STAT STAT TYK2->STAT Phosphorylates JAK1_2->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits (Allosteric) Solubility_Troubleshooting_Workflow Start Precipitation Observed in Aqueous Medium Check_DMSO Check Final DMSO Concentration (≤0.1%) Start->Check_DMSO Check_DMSO->Start If concentration is high, adjust and retry Fresh_Dilution Prepare Fresh Dilutions Immediately Before Use Check_DMSO->Fresh_Dilution If concentration is low Sonication Gentle Sonication Fresh_Dilution->Sonication Surfactant Consider Adding Surfactant (e.g., Tween-80) Sonication->Surfactant If precipitation persists pH_Adjustment Slight pH Adjustment (if cell line tolerates) Surfactant->pH_Adjustment Success Solubility Issue Resolved pH_Adjustment->Success Experimental_Workflow Start Start: Deucravacitinib Powder Weigh Weigh Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution High-Concentration Stock Solution Dissolve->Stock_Solution Aliquot Aliquot for Single Use Stock_Solution->Aliquot Store Store at -20°C / -80°C Aliquot->Store Prepare_Working Prepare Working Solution (Serial Dilution in Medium) Store->Prepare_Working On day of experiment Use_Immediately Use Immediately in Assay Prepare_Working->Use_Immediately End Experiment Use_Immediately->End

References

Technical Support Center: Deucravacitinib Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Deucravacitinib (B606291) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Deucravacitinib?

A1: Deucravacitinib is a poorly soluble compound.[1][2] Its aqueous solubility is approximately 0.159 mg/mL.[2] The solubility is also pH-dependent, decreasing as the pH increases.[3] For instance, in an aqueous buffer at pH 6.5, the solubility is reported to be as low as 0.009 mg/mL, while it is over 3 mg/mL at a pH of 1.05.[4]

Q2: Why is Deucravacitinib's solubility pH-dependent?

A2: Deucravacitinib is a free base, and its solubility increases with decreasing pH.[3] In acidic environments, the molecule can become protonated, leading to increased interaction with water and thus higher solubility.

Q3: What are the common strategies to improve the aqueous solubility of Deucravacitinib for in vitro and in vivo research?

A3: Common strategies include:

  • pH Adjustment: Using acidic buffers to lower the pH of the medium can significantly increase solubility.[1][3]

  • Co-solvents: Employing a mixture of solvents, such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycols (PEGs), and others, can enhance solubility.[5][6]

  • Amorphous Solid Dispersions (ASDs): Creating a dispersion of amorphous Deucravacitinib in a polymer matrix is a highly effective method to improve dissolution and bioavailability.[4]

Troubleshooting Guides

Issue: Precipitation of Deucravacitinib in aqueous buffer during in vitro assays.

Possible Cause: The pH of the buffer is too high, or the concentration of Deucravacitinib exceeds its solubility limit in the final assay medium.

Solutions:

  • Lower the pH of the buffer: If compatible with your experimental system, adjust the pH to a more acidic range (e.g., pH 4.5-6.0) to increase Deucravacitinib's solubility.[3]

  • Use a co-solvent: Prepare a concentrated stock solution of Deucravacitinib in an organic solvent like DMSO and then dilute it into the aqueous buffer.[6][7] Ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

  • Prepare an Amorphous Solid Dispersion (ASD): For more sustained solubility enhancement, consider preparing an ASD of Deucravacitinib.

Issue: Low oral bioavailability in animal studies.

Possible Cause: Poor dissolution of the crystalline form of Deucravacitinib in the gastrointestinal tract.

Solutions:

  • Formulate as an Amorphous Solid Dispersion (ASD): This is a proven method to significantly increase the oral bioavailability of Deucravacitinib.[4] A formulation using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has been shown to achieve high bioavailability.[2][4]

  • Co-solvent Formulation: For preclinical studies, a co-solvent system can be used to administer Deucravacitinib orally. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5][6]

Data Presentation: Solubility of Deucravacitinib

Table 1: Solubility of Deucravacitinib in Various Solvents and Formulations

Solvent/Formulation SystemSolubility (% w/w or mg/mL)Reference
Water0.009 mg/mL (at pH 6.5)[4]
Aqueous Buffer (pH 1.05)>3 mg/mL[4]
Aqueous Buffer (pH 4.5)0.011 mg/mL
PEG 4000.64% w/w[1]
Diethylene glycol monoethyl ether (DEGEE)0.62% w/w[1]
Dimethyl isosorbide (B1672297) (DMI)0.51% w/w[1]
DMSO84.2 mg/mL
5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline3.83 mg/mL (Suspension)[5][6]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (Clear Solution)[5][6]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (Clear Solution)[5][6]
50% PEG300 + 50% Saline10 mg/mL (Clear Solution)[5][6]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an ASD of Deucravacitinib for research purposes.

Materials:

  • Crystalline Deucravacitinib

  • Polymer (e.g., PVP K30, Kollidon® VA 64, Eudragit L100, Eudragit L100-55, HPMC Phthalate)[8]

  • Solvent (e.g., methanol, acetone/water mixture)[2][9]

  • Rotary evaporator or spray dryer

  • Vacuum oven

Procedure:

  • Dissolve crystalline Deucravacitinib and the chosen polymer in the solvent at ambient temperature until a clear, particle-free solution is obtained.[8] The ratio of drug to polymer can be varied (e.g., 1:1, 1:2) to optimize performance.

  • For solvent evaporation, subject the solution to distillation under reduced pressure using a rotary evaporator at an appropriate temperature (e.g., 45-65°C) until a solid film is formed.[9]

  • For spray drying, the solution is atomized into a heated gas stream, leading to rapid evaporation of the solvent and formation of solid particles.[2]

  • Dry the resulting solid material under vacuum to remove any residual solvent.[8][9]

  • Characterize the resulting ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous state and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Protocol 2: Preparation of a Co-solvent Formulation for Oral Administration in Animal Studies

This protocol provides a method for preparing a clear solution of Deucravacitinib for oral gavage.

Materials:

  • Deucravacitinib

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution of Deucravacitinib in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the Deucravacitinib DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[5]

  • Add 50 µL of Tween 80 to the mixture and mix until homogeneous.[5]

  • Add 450 µL of saline to the mixture and mix to obtain a clear solution.[5] The final concentration will be 2.5 mg/mL. Adjust volumes as needed for different target concentrations.

Visualizations

Deucravacitinib Signaling Pathway

Deucravacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1_2 JAK1/JAK2 Receptor->JAK1_2 Activation STAT STAT TYK2->STAT Phosphorylation JAK1_2->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nuclear Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition ASD_Preparation_Workflow cluster_solution Solution Preparation cluster_drying Solvent Removal cluster_post Post-Processing & Analysis A Weigh Deucravacitinib and Polymer B Dissolve in Solvent (e.g., Methanol) A->B C Stir until Clear Solution B->C D1 Spray Drying C->D1 D2 Rotary Evaporation C->D2 E Vacuum Drying D1->E D2->E F Characterization (XRPD, DSC) E->F Solubility_Troubleshooting Start Issue: Poor Deucravacitinib Solubility Q1 Is the issue for an in vitro assay or in vivo study? Start->Q1 A1_vitro In Vitro Assay Q1->A1_vitro In Vitro A1_vivo In Vivo Study Q1->A1_vivo In Vivo Q2_vitro Can the pH of the medium be lowered? A1_vitro->Q2_vitro Sol_cosolvent_vivo Solution: Formulate with co-solvents (e.g., PEG300, Tween 80) A1_vivo->Sol_cosolvent_vivo Sol_ASD Solution: Prepare an Amorphous Solid Dispersion (ASD) A1_vivo->Sol_ASD Sol_pH Solution: Use an acidic buffer Q2_vitro->Sol_pH Yes Sol_cosolvent_vitro Solution: Use a co-solvent (e.g., DMSO) for stock solution Q2_vitro->Sol_cosolvent_vitro No

References

Deucravacitinib Stability and Degradation Analysis: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the stability testing and degradation product analysis of deucravacitinib (B606291). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for deucravacitinib?

A1: Forced degradation studies for deucravacitinib are conducted to understand its intrinsic stability and to identify potential degradation products. These studies typically involve exposing the drug substance to hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][2]

Q2: Has a stability-indicating High-Performance Liquid Chromatography (HPLC) method been developed for deucravacitinib?

A2: Yes, a validated HPLC method has been developed for the separation of deucravacitinib from its degradation products.[1][2] This method is crucial for monitoring the stability of the drug and quantifying any impurities that may form.

Q3: What degradation products of deucravacitinib have been identified?

A3: A significant hydrolytic degradation product has been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This degradant exhibits a protonated molecular ion peak ([M+H]⁺) at an m/z of 358.1805.[1][2] The formation of other degradation products under oxidative, thermal, and photolytic stress has been investigated, though detailed structural information for these is not as readily available in public literature.[1][2]

Q4: What is the potential impact of the identified degradation product?

A4: In silico mutagenicity tests have indicated a potential for mutagenicity for both deucravacitinib and its identified hydrolytic degradation product.[1][2] This highlights the importance of controlling degradation during manufacturing and storage.

Troubleshooting Guide for Deucravacitinib HPLC Analysis

This guide addresses common issues that may arise during the HPLC analysis of deucravacitinib using a stability-indicating method.

Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Incompatible sample solvent- pH of the mobile phase is not optimal- Replace the HPLC column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Verify the pH of the ammonium (B1175870) acetate (B1210297) buffer is approximately 4.75.[1][2]
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration is insufficient- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow the column to equilibrate with the mobile phase for an adequate amount of time before analysis.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents and additives.- Implement a robust needle wash protocol.- Inject a blank solvent to check for carryover.
Low signal intensity - Incorrect detection wavelength- Sample degradation in the autosampler- Low sample concentration- Set the UV detector to 254 nm.[1][2]- Use a cooled autosampler if available.- Ensure the sample concentration is within the validated range (e.g., 5-150 µg/mL).[1][2]
No peaks detected - No sample injected- Detector lamp is off or malfunctioning- Incorrect mobile phase composition- Check the autosampler for proper vial and injection volume settings.- Verify the detector lamp status.- Confirm the correct preparation of the mobile phase.

Data Presentation

Table 1: HPLC Method Parameters for Deucravacitinib Stability Indicating Assay
ParameterSpecification
Stationary Phase Phenomenex Gemini, C18 (250 x 4.6 mm, 5µm)[1][2]
Mobile Phase Solvent A: Ammonium acetate buffer (pH 4.75)Solvent B: Acetonitrile[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1][2]
Detection Wavelength 254 nm[1][2]
Linearity Range 5 - 150 µg/mL[1][2]
Table 2: Characterized Hydrolytic Degradation Product of Deucravacitinib
Degradation ConditionAnalytical TechniqueKey Finding
HydrolyticLC-MS/MS (ESI+)Protonated molecular ion peak ([M+H]⁺) at m/z 358.1805[1][2]

Experimental Protocols & Visualizations

Forced Degradation Study Workflow

The following diagram outlines the general workflow for conducting forced degradation studies on deucravacitinib.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Hydrolytic Hydrolytic (Acidic, Basic, Neutral) HPLC HPLC Separation Hydrolytic->HPLC Analyze Stressed Samples Oxidative Oxidative (e.g., H₂O₂) Oxidative->HPLC Analyze Stressed Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Stressed Samples Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Analyze Stressed Samples API Deucravacitinib API API->Hydrolytic Expose to Stress API->Oxidative Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress LCMS LC-MS/MS Characterization HPLC->LCMS Identify & Characterize Degradants

Workflow for Deucravacitinib Forced Degradation Studies.
Analytical Workflow for Stability Sample Analysis

This diagram illustrates the logical flow for analyzing stability samples of deucravacitinib.

G Sample Stability Sample (Deucravacitinib) Preparation Sample Preparation (Dilution) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification of Deucravacitinib & Degradants Detection->Quantification Report Stability Report Quantification->Report

Analytical Workflow for Deucravacitinib Stability Samples.

References

Technical Support Center: Deucravacitinib Hydrolytic Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments focused on the hydrolytic degradation of Deucravacitinib (B606291).

Frequently Asked Questions (FAQs)

Q1: What is the primary hydrolytic degradation product of Deucravacitinib?

A1: Under forced hydrolytic conditions (acidic and basic), Deucravacitinib primarily degrades into a single major product. This has been identified through liquid chromatography-mass spectrometry (LC-MS), which detected a protonated molecular ion peak [M+H]⁺ at an m/z of 358.1805 for the degradation product.[1][2]

Q2: What is the likely chemical structure of the main hydrolytic degradation product?

A2: The molecular weight of Deucravacitinib is approximately 425.47 g/mol . The observed protonated degradation product has a mass-to-charge ratio of 358.1805. The mass difference of about 67.29 amu corresponds to the loss of the cyclopropanecarbonyl group (C₄H₄O). This suggests that the hydrolysis occurs at the cyclopropylamide bond, resulting in the formation of an amino-pyridazine derivative.

Q3: How susceptible is Deucravacitinib to hydrolysis under acidic and basic conditions?

A3: Deucravacitinib is susceptible to degradation under both acidic and basic conditions when subjected to heat. Forced degradation studies have shown significant degradation when exposed to 2N HCl and 2N NaOH at 60°C for 30 minutes.

Q4: Are there established analytical methods for separating and quantifying Deucravacitinib and its hydrolytic degradation product?

A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed. This method can effectively separate Deucravacitinib from its degradation product, allowing for accurate quantification of both compounds.[1][2]

Troubleshooting Guide

Issue 1: I am observing a lower-than-expected degradation of Deucravacitinib in my forced degradation study.

  • Possible Cause 1: Insufficiently stringent stress conditions. The rate of hydrolysis is dependent on the concentration of the acid or base, temperature, and duration of the experiment.

    • Recommendation: Increase the concentration of the acid or base (e.g., from 1N to 2N), raise the temperature (e.g., from 40°C to 60°C), or extend the incubation time. Refer to the provided experimental protocols for established conditions.

  • Possible Cause 2: Low solubility of Deucravacitinib. Deucravacitinib's solubility is pH-dependent.

    • Recommendation: Ensure that Deucravacitinib is fully dissolved in the reaction mixture. The use of a co-solvent may be necessary, but its potential impact on the degradation kinetics should be considered.

Issue 2: My HPLC chromatogram shows poor separation between Deucravacitinib and its degradation product.

  • Possible Cause 1: Suboptimal mobile phase composition. The pH and organic modifier content of the mobile phase are critical for achieving good resolution.

    • Recommendation: Adjust the pH of the aqueous component of the mobile phase. A pH of around 4.75 has been shown to be effective.[1][2] Vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer to optimize the separation.

  • Possible Cause 2: Inappropriate stationary phase. The choice of the HPLC column is crucial for separation.

    • Recommendation: A C18 column, such as a Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm), has been successfully used.[1][2] Ensure your column is in good condition and properly equilibrated.

Issue 3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation.

  • Possible Cause 1: Presence of secondary degradation products. Under very harsh conditions, further degradation of the primary product may occur.

    • Recommendation: Reduce the severity of the stress conditions (lower temperature, shorter time, or lower acid/base concentration) to favor the formation of the primary degradant.

  • Possible Cause 2: Impurities in the starting material or reagents.

    • Recommendation: Analyze a sample of the undegraded Deucravacitinib and a blank solution (containing only the stress reagents) to identify any pre-existing impurities. Use high-purity reagents and solvents.

Quantitative Data

The following table summarizes the results from a forced degradation study on Deucravacitinib.

Stress ConditionTemperatureTime% Assay of Deucravacitinib Remaining
2N HCl60°C30 min95.72%
2N NaOH60°C30 min93.66%

Experimental Protocols

Forced Hydrolytic Degradation Study

This protocol describes the conditions for inducing hydrolytic degradation of Deucravacitinib.

  • Acid Hydrolysis:

    • Prepare a stock solution of Deucravacitinib in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Add an appropriate volume of the stock solution to a solution of 2N hydrochloric acid (HCl).

    • Incubate the mixture in a water bath at 60°C for 30 minutes.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 2N sodium hydroxide (B78521) (NaOH).

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a stock solution of Deucravacitinib as described for acid hydrolysis.

    • Add an appropriate volume of the stock solution to a solution of 2N sodium hydroxide (NaOH).

    • Incubate the mixture in a water bath at 60°C for 30 minutes.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 2N hydrochloric acid (HCl).

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Method for Analysis

This method is suitable for the separation and quantification of Deucravacitinib and its hydrolytic degradation product.[1][2]

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: Ammonium acetate (B1210297) buffer (pH 4.75)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient program should be developed to ensure the separation of the parent drug and the degradation product.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: Ambient

Visualizations

G cluster_0 Forced Degradation cluster_1 Sample Preparation & Analysis cluster_2 Data Interpretation Deucravacitinib_Stock Deucravacitinib Stock Solution Acid_Stress Acid Hydrolysis (e.g., 2N HCl, 60°C, 30 min) Deucravacitinib_Stock->Acid_Stress Base_Stress Base Hydrolysis (e.g., 2N NaOH, 60°C, 30 min) Deucravacitinib_Stock->Base_Stress Neutralization Neutralization Acid_Stress->Neutralization Base_Stress->Neutralization Dilution Dilution with Mobile Phase Neutralization->Dilution HPLC_Analysis HPLC-UV Analysis (254 nm) Dilution->HPLC_Analysis LCMS_Analysis LC-MS for Identification Dilution->LCMS_Analysis Quantification Quantification of Deucravacitinib and Degradation Product HPLC_Analysis->Quantification Identification Structural Characterization of Degradation Product LCMS_Analysis->Identification

Caption: Experimental workflow for forced hydrolytic degradation and analysis of Deucravacitinib.

G Deucravacitinib Deucravacitinib (m/z [M+H]⁺ ≈ 426.47) C₂₀H₁₉D₃N₈O₃ Contains Cyclopropylamide Degradation_Product Hydrolytic Degradation Product (m/z [M+H]⁺ = 358.1805) C₁₆H₁₅D₃N₈O₂ Amino-pyridazine Derivative Deucravacitinib->Degradation_Product H₂O / H⁺ or OH⁻ (Hydrolysis of Amide Bond) Lost_Fragment + Cyclopropanecarboxylic Acid (C₄H₆O₂)

Caption: Proposed hydrolytic degradation pathway of Deucravacitinib.

References

Deucravacitinib Mass Spectrometry Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deucravacitinib mass spectrometry analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for Deucravacitinib analysis in biological matrices?

A1: Several validated methods have been published for the quantification of Deucravacitinib in plasma. A summary of typical parameters is provided in the table below. Positive electrospray ionization (ESI) is consistently used, with Multiple Reaction Monitoring (MRM) for quantification.[1][2][3][4][5]

Q2: I am observing a weak or no signal for Deucravacitinib. What are the potential causes and solutions?

A2: Poor signal intensity can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Q3: My Deucravacitinib peak is showing splitting or tailing. How can I improve the peak shape?

A3: Poor peak shape can compromise the accuracy and precision of your analysis.[6] Common causes include issues with the chromatography or the sample itself.

Q4: I suspect matrix effects are impacting my Deucravacitinib quantification. How can I diagnose and mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7][8][9] Deucravacitinib's polar nature may make it susceptible to these effects.[3][4] A systematic evaluation is crucial.

Troubleshooting Guides

Issue 1: Poor Signal Intensity

Question: I am not seeing a discernible peak for Deucravacitinib, or the signal is much lower than expected. What steps should I take to troubleshoot this?

Answer: A weak or absent signal for Deucravacitinib can be frustrating. Follow this workflow to diagnose the potential cause:

PoorSignalWorkflow cluster_Start Start: Poor Deucravacitinib Signal cluster_MS Mass Spectrometer Checks cluster_LC Liquid Chromatography Checks cluster_Sample Sample Preparation Checks cluster_Solutions Potential Solutions start Poor Signal Observed ms_tuning Verify MS Tuning & Calibration (Use Deucravacitinib standard) start->ms_tuning ion_source Check Ion Source Parameters (e.g., spray voltage, gas flow, temperature) ms_tuning->ion_source Tuning OK solution_ms Retune/Recalibrate MS ms_tuning->solution_ms Tuning Fails mrm_transitions Confirm Correct MRM Transitions (Precursor: ~m/z 426.3-426.8, Product: ~m/z 358.2-358.4) ion_source->mrm_transitions Source OK column_check Inspect Column Performance (Pressure, peak shape of standards) mrm_transitions->column_check MRM OK mobile_phase Verify Mobile Phase Composition & pH (e.g., Methanol/Ammonium Formate) column_check->mobile_phase Column OK solution_lc Prepare Fresh Mobile Phase / Replace Column column_check->solution_lc Column Fails flow_rate Check Flow Rate Accuracy mobile_phase->flow_rate Mobile Phase OK extraction_recovery Evaluate Extraction Recovery (Spike pre- and post-extraction) flow_rate->extraction_recovery Flow Rate OK sample_stability Assess Sample Stability (Freeze-thaw cycles, storage conditions) extraction_recovery->sample_stability Recovery OK solution_sample Optimize Sample Prep Protocol extraction_recovery->solution_sample Recovery Poor sample_concentration Ensure Appropriate Sample Concentration sample_stability->sample_concentration Stability OK

Caption: Troubleshooting workflow for poor Deucravacitinib signal.

Issue 2: Poor Peak Shape (Splitting or Tailing)

Question: My chromatogram shows a split or tailing peak for Deucravacitinib. What could be the cause and how can I fix it?

Answer: Suboptimal peak shapes can lead to inaccurate integration and quantification. Consider the following troubleshooting steps:

PoorPeakShapeWorkflow cluster_Start Start: Poor Peak Shape cluster_LC_System LC System Evaluation cluster_Mobile_Phase Mobile Phase Evaluation cluster_Solutions Corrective Actions start Peak Splitting/Tailing Observed column_blockage Check for Column Frit Blockage (High backpressure?) start->column_blockage column_void Inspect for Column Void/Channeling column_blockage->column_void Pressure OK solution_column Replace Column / Use Guard Column column_blockage->solution_column High Pressure injection_volume Reduce Injection Volume (Overloading?) column_void->injection_volume No Void column_void->solution_column Void Suspected injection_solvent Ensure Sample Solvent is Weaker than Mobile Phase injection_volume->injection_solvent Not Overloaded solution_injection Dilute Sample / Adjust Injection Solvent injection_volume->solution_injection Overloading Suspected mp_ph Verify Mobile Phase pH (Inconsistent ionization?) injection_solvent->mp_ph Solvent OK mp_composition Check Mobile Phase Composition (Inaccurate mixing?) mp_ph->mp_composition pH OK solution_mp Prepare Fresh Mobile Phase mp_ph->solution_mp pH Incorrect

Caption: Troubleshooting workflow for poor Deucravacitinib peak shape.

Data Presentation

Table 1: Published LC-MS/MS Method Parameters for Deucravacitinib Quantification
ParameterMethod 1[1][2]Method 2[3][4][5]
LC Column ACE C18 (4.6 x 100 mm, 5 µm)ACE C18 (4.6 x 100 mm, 5 µm)
Mobile Phase Methanol and 2 mM Ammonium Formate (90:10, v/v)Methanol and 2 mM Ammonium Formate (80:20, v/v)
Flow Rate 0.9 mL/min0.9 mL/min
Ionization Mode Positive ESIPositive ESI
MRM Transition m/z 426.8 → 358.4m/z 426.3 → 358.2
Internal Standard Not specified in detailTrimethoprim (m/z 291.1 → 261.1)
LLOQ 0.556 ng/mL0.500 ng/mL
Linearity Range 0.556 - 668.132 ng/mL0.500 - 601.050 ng/mL

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a common and straightforward method for sample cleanup.

  • To 100 µL of plasma sample, add a suitable internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.[3][4][5]

  • To 100 µL of plasma sample, add the internal standard (e.g., Trimethoprim).[3][4][5]

  • Add a basifying agent if necessary to ensure Deucravacitinib is in its free base form.

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tertiary butyl ether - MTBE).[4]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Assessing Matrix Effects

This protocol helps to quantify the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Deucravacitinib standard in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma using your chosen protocol (PPT or LLE). Spike the dried and reconstituted extract with the Deucravacitinib standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with the Deucravacitinib standard before performing the extraction protocol.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

References

Deucravacitinib Interference in Biochemical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing deucravacitinib (B606291) in biochemical assays. This resource provides troubleshooting guidance and frequently asked questions to address potential challenges and ensure accurate experimental outcomes. Deucravacitinib's unique allosteric inhibition mechanism warrants specific considerations in assay design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does deucravacitinib's mechanism of action differ from other JAK inhibitors?

A1: Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2). Unlike traditional Janus kinase (JAK) inhibitors that are ATP-competitive and bind to the active kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2][3] This allosteric binding locks the enzyme in an inactive conformation, preventing its catalytic activity.[1][3] This distinct mechanism is responsible for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3][4][5]

Q2: Could the allosteric binding mechanism of deucravacitinib affect the results of my kinase binding assay?

A2: Yes, it is possible. Many commercially available kinase binding assays utilize fluorescent tracers or other ligands that bind to the ATP-binding site of the kinase.[6] Since deucravacitinib binds to the regulatory domain and not the ATP-binding pocket, it may not effectively displace these tracers.[7][8] This could lead to a false-negative result, where the assay indicates no binding despite deucravacitinib effectively inhibiting the kinase's function. When selecting a binding assay, it is crucial to understand the specific mechanism of the assay's readout.

Q3: Are there specific types of biochemical assays that are more susceptible to misinterpretation when testing deucravacitinib?

A3: Assays that indirectly measure kinase activity by quantifying ATP consumption, such as some luciferase-based assays, could be problematic if not carefully controlled.[9] These assays do not distinguish between substrate phosphorylation and kinase autophosphorylation.[9] While deucravacitinib is a potent inhibitor of TYK2-mediated substrate phosphorylation, its effect on autophosphorylation might differ. For the most accurate assessment of inhibitory activity, direct measurement of substrate phosphorylation using methods like radiometric assays with radioactively labeled ATP is recommended.[9]

Q4: What are the known off-target effects of deucravacitinib that I should be aware of in my cellular assays?

A4: Deucravacitinib is highly selective for TYK2. In vitro studies have demonstrated 100- to 2000-fold greater selectivity for TYK2 over JAK1, JAK2, and JAK3.[3] At clinically relevant concentrations, it does not significantly inhibit JAK1, JAK2, or JAK3.[10] This high selectivity means that off-target effects commonly associated with broader JAK inhibitors, such as hematological toxicities, are minimized.[3] However, it is always good practice in drug discovery to profile new compounds against a broad panel of kinases to identify any potential unforeseen off-target activities.[11]

Troubleshooting Guides

Problem 1: My ATP-competitive binding assay shows weak or no binding of deucravacitinib to TYK2, but my functional assay shows potent inhibition.
  • Possible Cause: The binding assay relies on the displacement of a probe from the ATP-binding site. Deucravacitinib, as an allosteric inhibitor, binds to the regulatory domain and will not displace an ATP-competitive probe.

  • Troubleshooting Steps:

    • Confirm the Assay Mechanism: Verify the principle of your binding assay. If it is ATP-competitive, it is not suitable for characterizing the binding of deucravacitinib.

    • Utilize a Functional Assay: Rely on functional assays that measure the downstream consequences of TYK2 inhibition, such as the phosphorylation of a known substrate (e.g., STAT proteins).

    • Consider Alternative Binding Assays: If a binding constant is required, explore biophysical techniques that do not depend on competitive binding at the active site, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Problem 2: I am observing inconsistent IC50 values for deucravacitinib in my in vitro kinase assays.
  • Possible Cause: Inconsistencies in IC50 values can arise from variations in experimental conditions, particularly the ATP concentration when using ATP-competitive inhibitors. While deucravacitinib is not ATP-competitive, other factors can still influence the results.

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Ensure that all assay parameters, including enzyme concentration, substrate concentration, and incubation times, are consistent across experiments.

    • Check Reagent Purity: Impurities in reagents, including the kinase, substrate, or buffer components, can affect reaction kinetics.[12]

    • Evaluate Enzyme Activity: Ensure the TYK2 enzyme is active and that the assay is performed within the linear range of the enzyme kinetics. Protein aggregation can also lead to altered activity.[12]

    • Determine the Ki value: To ensure comparability of inhibitor potency across different experiments and enzymes, it is recommended to determine the inhibitor constant (Ki) value, which is independent of the ATP concentration.[9]

Data Presentation

Table 1: Selectivity Profile of Deucravacitinib in Cell-Based Assays

Kinase TargetSelectivity Fold vs. TYK2Reference
JAK1>100[13]
JAK2>2000[13]
JAK3>100[13]

Table 2: Effect of Deucravacitinib on Inflammatory Biomarkers in Psoriasis Patients (16 weeks of treatment)

BiomarkerPercent ReductionReference
IL-17A47% - 50%[4][14]
IL-1972%[4][14]
Beta-defensin81% - 84%[4][14]

Experimental Protocols

Key Experiment: In Vitro TYK2 Kinase Assay (Radiometric)

This protocol provides a general framework for assessing deucravacitinib's inhibitory effect on TYK2 activity by measuring the phosphorylation of a peptide substrate.

  • Materials:

    • Recombinant human TYK2 enzyme

    • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

    • Deucravacitinib (or other test compounds) dissolved in DMSO

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • 10 mM unlabeled ATP

    • Streptavidin-coated plates

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • Prepare serial dilutions of deucravacitinib in kinase assay buffer. Include a DMSO-only control.

    • In a 96-well plate, add 10 µL of the diluted deucravacitinib or DMSO control.

    • Add 20 µL of the TYK2 enzyme and peptide substrate solution (pre-mixed in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution (containing a mixture of labeled and unlabeled ATP). The final ATP concentration should be at or near the Km for TYK2.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

    • Transfer 25 µL of the reaction mixture to a streptavidin-coated plate.

    • Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.

    • Wash the plate three times with wash buffer to remove unincorporated radiolabeled ATP.

    • Add 50 µL of scintillation cocktail to each well.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each deucravacitinib concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the deucravacitinib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Deucravacitinib_MOA cluster_receptor Cell Membrane cluster_inhibition Mechanism of Inhibition cluster_signaling Downstream Signaling receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 Activates JAK_other JAK1/2 TYK2_regulatory Regulatory Domain (JH2) TYK2_catalytic Catalytic Domain (JH1) STAT STAT TYK2->STAT Phosphorylates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_regulatory Allosteric Binding pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (e.g., IL-17, IL-19) Nucleus->Gene_Expression Alters Cytokine Cytokine (e.g., IL-23, IL-12) Cytokine->receptor Binds

Caption: Mechanism of action of deucravacitinib.

Troubleshooting_Workflow start Inconsistent Assay Results with Deucravacitinib check_assay_type Is the assay ATP-competitive binding assay? start->check_assay_type use_functional_assay Use functional assay (e.g., substrate phosphorylation) check_assay_type->use_functional_assay Yes check_conditions Review Assay Conditions: - Enzyme/Substrate Conc. - Reagent Purity - Incubation Times check_assay_type->check_conditions No end Consistent and Reliable Results use_functional_assay->end is_consistent Are conditions standardized? check_conditions->is_consistent troubleshoot_reagents Troubleshoot reagents and enzyme activity is_consistent->troubleshoot_reagents No analyze_data Re-analyze data Calculate Ki value is_consistent->analyze_data Yes troubleshoot_reagents->check_conditions analyze_data->end

Caption: Troubleshooting workflow for deucravacitinib assays.

References

Technical Support Center: Synthesis of Deuterated Deucravacitinib Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated Deucravacitinib analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing deuterated Deucravacitinib analogs?

A1: The main challenge lies in achieving high levels of site-selective deuterium (B1214612) incorporation while minimizing isotopic impurities.[1] Due to the similar physical properties of hydrogen and deuterium, separating isotopologues (molecules that differ only in their isotopic composition) using standard purification techniques is often difficult.[2] Therefore, it is crucial to employ synthetic methods that offer high precision in deuteration to avoid under- or over-deuteration.[2]

Q2: How is the deuterated N-methyl group typically introduced in the synthesis of Deucravacitinib?

A2: The commercial synthesis of Deucravacitinib utilizes deuterated methylamine (B109427) (CD₃NH₂) as a key building block.[3] This approach, known as the "deuterated pool" strategy, involves incorporating the deuterium label early in the synthesis by using commercially available deuterated reagents.[4]

Q3: What are the common side reactions to watch out for during the palladium-catalyzed C-N cross-coupling step in the synthesis of the Deucravacitinib core?

A3: Palladium-catalyzed cross-coupling reactions, while powerful, can be prone to side reactions such as dimerization of the starting materials, which can result from oxidative coupling between two molecules.[5] Other potential issues include poor catalytic turnover and the formation of unwanted by-products, which can complicate purification.[5] The choice of ligand, base, and reaction conditions is critical to minimize these side reactions. The development of a robust, scalable "dual-base" system has been a key achievement in the commercial synthesis of Deucravacitinib to ensure high yield and purity.[6]

Q4: Are there specific challenges associated with the amidation reaction to form the final Deucravacitinib molecule?

A4: Yes, amidation reactions, especially with complex substrates, can be challenging. In the synthesis of Deucravacitinib, the final amidation step using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to the formation of process-related impurities.[6] Mechanistic understanding of the reaction is crucial to develop control strategies to minimize these impurities. For difficult amide bond formations, standard coupling reagents like HATU or EDC/HOBt may not be effective, and stronger activating agents or alternative coupling strategies might be necessary.[7][8][9]

Troubleshooting Guides

Problem 1: Low Deuterium Incorporation or Isotopic Dilution

Symptoms:

  • Mass spectrometry analysis shows a lower-than-expected mass for the final product.

  • The isotopic purity of the deuterated methyl group is below the desired specification.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Isotopic Exchange with Protic Solvents Ensure all solvents and reagents are anhydrous. Traces of water or other protic sources can lead to H/D exchange, especially under basic or acidic conditions.
Incomplete Reaction of Deuterated Reagent Optimize reaction conditions (temperature, time, stoichiometry) for the introduction of the deuterated methylamine to ensure complete conversion.
Poor Quality of Deuterated Starting Material Verify the isotopic purity of the deuterated methylamine or other deuterated reagents using NMR or mass spectrometry before use.
Problem 2: Formation of Impurities During Synthesis

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in the crude product.

  • Difficulty in purifying the final compound to the desired level.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Side Reactions in Palladium-Catalyzed Coupling Optimize the catalyst system (ligand, palladium source), base, and solvent. Consider using a "dual-base" system which has been shown to be effective in the synthesis of Deucravacitinib.[6]
Impurity Formation in Amidation Step If using EDC, control the reaction temperature and stoichiometry carefully. Consider alternative coupling reagents such as HATU, PyBOP, or converting the carboxylic acid to an acid chloride.
Decomposition of Intermediates Some intermediates in the Deucravacitinib synthesis are sensitive to nucleophilic and basic conditions. Ensure that quenching and work-up procedures are performed under controlled and mild conditions.[6]

Quantitative Data Summary

Table 1: Analytical Method for Deucravacitinib Quantification in Human Plasma

ParameterValue
Analytical Method HPLC-MS/MS
Column ACE-C18 (4.6x100 mm, 5 µm)
Mobile Phase Methanol and 2 mM ammonium (B1175870) formate (B1220265) (80:20 v/v)
Flow Rate 0.9 mL/min
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Transitions (m/z) Deucravacitinib: 426.3 → 358.2, Trimethoprim (IS): 291.1 → 261.1
Concentration Range 0.500 to 601.050 ng/mL
Correlation Coefficient (r²) > 0.9941
Data sourced from a study on a bioanalytical method for Deucravacitinib determination.[10][11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-N Cross-Coupling

  • Reaction Setup: To an oven-dried flask, add the aryl halide, amine, palladium catalyst, and ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Addition: Add the anhydrous solvent and the base. The choice of solvent and base is critical and should be optimized for the specific substrates. For the synthesis of a Deucravacitinib intermediate, a "dual-base" system has been reported to be effective.[6]

  • Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove the catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amidation using EDC

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add EDC and, optionally, an additive like HOBt or DMAP. Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: Add the amine (in this case, a deuterated Deucravacitinib precursor) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.

Visualizations

Deucravacitinib_MOA Deucravacitinib Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding TYK2_JH1 TYK2 (JH1 - Catalytic Domain) Receptor->TYK2_JH1 2. Receptor Activation TYK2_JH2 TYK2 (JH2 - Regulatory Domain) TYK2_JH2->TYK2_JH1 Inhibitory Conformation JAK JAK TYK2_JH1->JAK 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression 5. Dimerization & Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_JH2 Allosteric Inhibition

Caption: Deucravacitinib's allosteric inhibition of the TYK2 signaling pathway.

Deuteration_Workflow General Workflow for Synthesizing Deuterated Deucravacitinib Analogs Start Start Synthesis_of_Core Synthesis of Deucravacitinib Core Structure Start->Synthesis_of_Core Deuteration_Step Introduction of Deuterium (e.g., using CD3NH2) Synthesis_of_Core->Deuteration_Step Final_Amidation Final Amidation Reaction Deuteration_Step->Final_Amidation Purification Purification of Deuterated Analog Final_Amidation->Purification Analysis Analysis (LC-MS, NMR) - Isotopic Purity - Chemical Purity Purification->Analysis End End Analysis->End

Caption: A simplified workflow for the synthesis of deuterated Deucravacitinib analogs.

References

Deucravacitinib Technical Support Center: Long-Term Storage and Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Deucravacitinib.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Deucravacitinib powder?

A1: For optimal long-term stability, Deucravacitinib powder should be stored at -20°C for up to three years.[1][2]

Q2: How should I handle Deucravacitinib powder in the laboratory?

A2: Deucravacitinib is a potent compound and should be handled with care. It is recommended to use personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a suitable respirator to avoid inhalation of dust particles.[3][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

Q3: What is the recommended solvent for reconstituting Deucravacitinib for in vitro experiments?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of Deucravacitinib for in vitro use.[1][5]

Q4: How can I prepare Deucravacitinib for in vivo animal studies?

A4: Deucravacitinib can be formulated for oral administration in animal studies using a variety of co-solvents. A common formulation involves a multi-step process with solvents such as DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] The specific formulation may depend on the required concentration and vehicle compatibility for your experimental model.

Q5: What is the stability of Deucravacitinib stock solutions?

A5: When stored in DMSO, Deucravacitinib stock solutions are stable for up to one year at -80°C and for up to six months at -20°C.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed in stock solution after thawing. The concentration of Deucravacitinib may be too high for the solvent at a lower temperature, or the solvent may have absorbed moisture.Gently warm the solution and use sonication to aid in re-dissolving the compound.[1][5] Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.[6]
Incomplete dissolution of Deucravacitinib powder. Insufficient solvent volume or inadequate mixing.Ensure you are using the correct volume of solvent as per the solubility data. Use of an ultrasonic bath can facilitate dissolution.[1]
Variability in experimental results. Improper storage of stock solutions leading to degradation of the compound.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions at the recommended temperatures (-20°C or -80°C).

Quantitative Data Summary

Deucravacitinib Powder Storage Stability

Storage TemperatureDuration
-20°C3 years[1][2]
4°C2 years[2]

Deucravacitinib Solution Storage Stability (in DMSO)

Storage TemperatureDuration
-80°C1 year[1]
-20°C6 months[1]

Solubility of Deucravacitinib

SolventSolubility
DMSO~33.33 mg/mL[1]
WaterInsoluble[7]

Experimental Protocols

Protocol 1: Reconstitution of Deucravacitinib for In Vitro Experiments

Materials:

  • Deucravacitinib powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the Deucravacitinib powder vial to room temperature before opening.

  • Weigh the desired amount of Deucravacitinib powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Deucravacitinib Formulation for Oral Gavage in Mice

Materials:

  • Deucravacitinib powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure: This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]

  • Prepare a concentrated stock solution of Deucravacitinib in DMSO (e.g., 25 mg/mL).

  • In a sterile conical tube, add the required volume of the Deucravacitinib/DMSO stock solution.

  • Add PEG300 to the tube and vortex thoroughly until the solution is homogenous.

  • Add Tween-80 to the solution and vortex again to ensure complete mixing.

  • Finally, add the saline to the mixture and vortex until a clear and uniform solution is obtained.

  • The final concentration of Deucravacitinib in this formulation will be ≥ 2.5 mg/mL.[1][2]

  • Prepare this formulation fresh before each use.

Visualizations

Deucravacitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK STAT STAT TYK2->STAT phosphorylates JAK->STAT STAT_P pSTAT Gene Gene Expression STAT_P->Gene translocates to nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT signaling.

Reconstitution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh Deucravacitinib Powder B Add Anhydrous DMSO A->B C Vortex Thoroughly B->C D Sonicate (if needed) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for reconstituting Deucravacitinib powder for experimental use.

References

Technical Support Center: Optimizing Deucravacitinib Dosing for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TYK2 inhibitor, Deucravacitinib, in preclinical in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Deucravacitinib?

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3] This unique mechanism confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[3][4][5] By inhibiting TYK2, Deucravacitinib blocks the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[1][3]

Q2: What are the key signaling pathways inhibited by Deucravacitinib?

Deucravacitinib primarily inhibits the IL-23/Th17 and Type I IFN signaling pathways, which are critical drivers of inflammation in many autoimmune diseases.[1][3] Inhibition of TYK2 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for the transcription of pro-inflammatory genes.[3]

Q3: What is a typical starting dose for Deucravacitinib in mouse models of inflammation?

Published preclinical studies in mouse models of psoriasis, colitis, and lupus have used oral doses ranging from 7.5 mg/kg to 30 mg/kg, administered twice daily.[4][6] A dose of 15 mg/kg twice daily has been shown to be as effective as a positive control anti-IL-23 adnectin in a mouse model of IL-23-induced skin inflammation.[4][6] A higher dose of 30 mg/kg twice daily demonstrated even greater efficacy.[4][6]

Q4: What is the pharmacokinetic profile of Deucravacitinib in preclinical models?

In mice, oral administration of Deucravacitinib has demonstrated excellent pharmacokinetic properties.[7] For example, a 10 mg/kg oral dose in mice resulted in high bioavailability (F=122%), a maximum plasma concentration (Cmax) of 7.5 µM, and an area under the curve (AUC) of 36 µM·h.[8] The half-life in healthy human volunteers is approximately 8-15 hours, which supports once-daily dosing in clinical settings.[3][9][10] In preclinical models, twice-daily dosing is often used to maintain sufficient drug exposure.[4][6]

Q5: How should Deucravacitinib be formulated for oral administration in animals?

Deucravacitinib is a white to yellow powder with pH-dependent solubility, decreasing as pH increases.[11] For preclinical oral gavage, it can be formulated as a suspension. A common vehicle for poorly water-soluble compounds is a mixture of 10% Dimethyl sulfoxide (B87167) (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[12] It is crucial to ensure the suspension is uniform before each administration.

Troubleshooting Guides

Issue 1: Lack of Efficacy in an In Vivo Model
Possible Cause Troubleshooting Step
Suboptimal Dose The dose may be too low for the specific animal model or disease severity. Conduct a dose-ranging study to determine the minimum effective dose (MED).[13][14] Start with the published effective dose range (e.g., 7.5, 15, and 30 mg/kg twice daily in mice) and include higher and lower dose groups.[6]
Inadequate Drug Exposure Poor oral absorption can lead to insufficient drug levels. Verify the formulation and administration technique. Consider pharmacokinetic analysis of plasma samples to confirm drug exposure. If exposure is low, re-evaluate the vehicle and consider alternative formulation strategies for poorly soluble compounds.[15][16]
Incorrect Dosing Frequency The dosing interval may be too long, allowing drug levels to fall below the therapeutic threshold. Based on the reported half-life, consider increasing the dosing frequency (e.g., from once to twice daily).[8][17][18]
Animal Model Resistance The chosen animal model may not be responsive to TYK2 inhibition. Ensure the disease model is well-characterized and known to be dependent on the IL-23 or Type I IFN pathways.
Flawed Experimental Design Issues with the experimental setup, such as improper randomization, small group sizes, or high variability, can mask a true treatment effect. Review and optimize the experimental protocol.
Issue 2: Unexpected Toxicity or Adverse Events in Animals
Possible Cause Troubleshooting Step
Dose is Too High The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal strain or model.[13][14] Conduct a dose-ranging study to determine the MTD.[19][13][14] Monitor animals closely for clinical signs of toxicity.
Vehicle Toxicity The vehicle used for formulation may be causing adverse effects.[20][21] Always include a vehicle-only control group to assess the tolerability of the formulation. If vehicle toxicity is suspected, explore alternative, well-tolerated vehicles such as aqueous solutions with suspending agents (e.g., carboxymethylcellulose).[20][22]
Off-Target Effects While Deucravacitinib is highly selective, at very high doses, off-target effects cannot be entirely ruled out. Common adverse events associated with broader JAK inhibitors include infections, hematological changes, and gastrointestinal issues.[23][24][25][26] Monitor for these potential side effects. If observed, reduce the dose or consider a different therapeutic approach.
Improper Administration Technique Incorrect oral gavage technique can cause injury to the esophagus or trachea, leading to distress or mortality.[2][27][28][29] Ensure personnel are properly trained in oral gavage procedures.

Data Presentation

Table 1: Preclinical In Vivo Dosing of Deucravacitinib in Murine Models

Animal ModelDosing RegimenEfficacy ReadoutReference
IL-23-Induced Psoriasis-like Skin Inflammation7.5, 15, 30 mg/kg twice daily (oral)Dose-dependent reduction in acanthosis and inflammatory cytokine expression.[4][6]
Anti-CD40-Induced Colitis (SCID mice)50 mg/kg twice daily (oral)99% inhibition of peak weight loss and 70% inhibition of histological scores.[4]
NZB/W Lupus-Prone MiceUp to 30 mg/kg once daily (oral)Well-tolerated and highly efficacious in protecting from nephritis.[4]
Imiquimod-Induced Psoriasis30 mg/kg (oral)Alleviation of skin lesions.[12][14]

Table 2: Human Pharmacokinetic Parameters of Deucravacitinib (6 mg once daily)

ParameterValueReference
Steady State Cmax45 ng/mL[5][11][28]
Steady State AUC24473 ng·hr/mL[5][11][28]
Absolute Oral Bioavailability99%[5][11]
Median Tmax2 to 3 hours[5][11]
Terminal Half-life10 hours[5]

Experimental Protocols

Protocol 1: Dose-Ranging Study for Efficacy Assessment
  • Animal Model: Select a relevant in vivo model of inflammation (e.g., imiquimod-induced psoriasis model in mice).

  • Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group). Include a vehicle control group, a positive control group (if available), and at least three Deucravacitinib dose groups (e.g., 5, 15, and 45 mg/kg).

  • Drug Preparation: Prepare a suspension of Deucravacitinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). Ensure the suspension is homogenous.

  • Administration: Administer the assigned treatment orally via gavage twice daily for the duration of the study. The volume should not exceed 10 mL/kg.[2][27]

  • Monitoring: Monitor animals daily for clinical signs of disease progression and any signs of toxicity.

  • Efficacy Readouts: At the end of the study, collect relevant tissues for analysis. Efficacy can be assessed by measuring parameters such as skin thickness, histological scoring of inflammation, and quantification of pro-inflammatory cytokine levels (e.g., IL-17A, IL-23) in the tissue.

  • Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED).

Protocol 2: Oral Gavage Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[2][27][28][29]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse from the corner of the mouth to the last rib. Mark this length on the needle.[2][27]

  • Needle Insertion: With the mouse in an upright position, gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the back of the throat. Allow the mouse to swallow the needle. The needle should advance smoothly into the esophagus without resistance. Do not force the needle. [2][27][28][29]

  • Compound Administration: Once the needle is in the correct position, slowly administer the prepared Deucravacitinib suspension.

  • Needle Removal: Gently withdraw the needle in the same path it was inserted.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.[30]

Mandatory Visualizations

Deucravacitinib_Signaling_Pathway Deucravacitinib Signaling Pathway Inhibition Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/JAK2 Receptor->JAK STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits (Allosteric)

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation.

Experimental_Workflow In Vivo Dosing Optimization Workflow start Start: Hypothesis (TYK2 drives disease) dose_range Dose-Ranging Study (e.g., 5, 15, 45 mg/kg) start->dose_range efficacy_eval Efficacy Evaluation (Clinical Scores, Histology, Cytokines) dose_range->efficacy_eval pk_pd_analysis PK/PD Analysis (Plasma concentration vs. Biomarker modulation) efficacy_eval->pk_pd_analysis decision Optimal Dose Identified? pk_pd_analysis->decision efficacy_study Definitive Efficacy Study (with optimal dose) decision->efficacy_study Yes troubleshoot Troubleshoot: - Adjust dose range - Check formulation - Re-evaluate model decision->troubleshoot No end End: Efficacy Demonstrated efficacy_study->end troubleshoot->dose_range

Caption: Workflow for optimizing Deucravacitinib dosing in preclinical models.

References

Validation & Comparative

Deucravacitinib: A Comparative Analysis of Kinase Selectivity Against JAK1, JAK2, and JAK3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib, a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), has emerged as a promising therapeutic agent for immune-mediated inflammatory diseases.[1][2][3] Its unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from traditional Janus kinase (JAK) inhibitors that bind to the highly conserved ATP-binding site in the catalytic (JH1) domain.[4][5][6] This guide provides a comprehensive comparison of Deucravacitinib's selectivity against JAK1, JAK2, and JAK3, supported by experimental data and detailed methodologies.

Unparalleled Selectivity Profile of Deucravacitinib

Deucravacitinib demonstrates a high degree of selectivity for TYK2 with minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[1][2][3][7] This selectivity is attributed to its novel mechanism of binding to the more structurally diverse regulatory domain.[4][6] In contrast, other approved JAK inhibitors, such as Tofacitinib, Upadacitinib, and Baricitinib, exhibit broader activity across the JAK family, which may contribute to off-target effects.[2][3][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors in in-vitro whole blood assays. These assays measure the inhibition of specific cytokine-induced signaling pathways mediated by different JAK pairings.

CompoundSignaling Kinase ReadoutIC50 (nM) [95% CI]
Deucravacitinib TYK2/JAK2 (IL-12/IL-23 signaling) 13
JAK1/JAK3 (IL-2 signaling) 1646 [1446-1874]
JAK2/JAK2 (TPO signaling) >10000
TofacitinibTYK2/JAK2 (IL-12/IL-23 signaling)Not Reported
JAK1/JAK3 (IL-2 signaling)17 [15-19]
JAK2/JAK2 (TPO signaling)Not Reported
UpadacitinibTYK2/JAK2 (IL-12/IL-23 signaling)Not Reported
JAK1/JAK3 (IL-2 signaling)8 [6.5-9.5]
JAK2/JAK2 (TPO signaling)Not Reported
BaricitinibTYK2/JAK2 (IL-12/IL-23 signaling)Not Reported
JAK1/JAK3 (IL-2 signaling)11 [8.7-13]
JAK2/JAK2 (TPO signaling)Not Reported

Data sourced from Chimalakonda et al., 2021.[7]

Simulations based on these in vitro data and pharmacokinetic profiles from clinical trials indicate that at therapeutic doses, Deucravacitinib plasma concentrations remain above the TYK2 IC50 for a significant portion of the dosing interval, while staying well below the IC50 values for JAK1, JAK2, and JAK3.[1][2][7] Specifically, the maximum plasma concentration (Cmax) of Deucravacitinib was found to be 8- to 17-fold lower than the JAK1/3 IC50 and over 48- to 102-fold lower than the JAK2/2 IC50.[1][2][7]

Experimental Protocols

The selectivity of Deucravacitinib and other JAK inhibitors was determined using in vitro whole blood assays designed to measure the activity of specific JAK signaling pathways.

JAK1/3-Mediated Signaling Assay (IL-2 Induced pSTAT5)
  • Objective: To assess the inhibitory activity against JAK1 and JAK3.

  • Methodology:

    • Fresh human whole blood was collected from healthy donors.

    • The blood was pre-incubated with varying concentrations of the test compounds (Deucravacitinib, Tofacitinib, Upadacitinib, Baricitinib) or vehicle control.

    • Signaling was stimulated by the addition of Interleukin-2 (IL-2), a cytokine that primarily signals through a receptor associated with JAK1 and JAK3.[8]

    • Following stimulation, the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in T cells was measured by flow cytometry using a phospho-specific antibody.

    • The concentration of the inhibitor that resulted in a 50% reduction in pSTAT5 signal (IC50) was calculated.

JAK2/JAK2-Mediated Signaling Assay (TPO Induced pSTAT3)
  • Objective: To evaluate the inhibitory activity against JAK2.

  • Methodology:

    • Human whole blood was treated as described above.

    • Thrombopoietin (TPO) was used to stimulate the JAK2/JAK2 homodimer-associated receptor.[8]

    • The downstream phosphorylation of STAT3 in platelets was quantified via flow cytometry.

    • IC50 values were determined based on the inhibition of pSTAT3.

TYK2/JAK2-Mediated Signaling Assay (IL-12 Induced IFN-γ Production)
  • Objective: To measure the inhibitory activity against TYK2.

  • Methodology:

    • Whole blood was incubated with the test compounds.

    • Signaling was initiated by the addition of Interleukin-12 (IL-12), which signals through a receptor complex associated with TYK2 and JAK2.[8][9]

    • The production of Interferon-gamma (IFN-γ) by immune cells in the blood was measured using an immunoassay.

    • The IC50 was calculated as the concentration of the inhibitor that caused a 50% reduction in IFN-γ production.

Visualizing the Selectivity and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams depict the JAK-STAT signaling pathway and the experimental workflow for determining kinase selectivity.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding TYK2 TYK2 Receptor:f2->TYK2 JAK1 JAK1 Receptor:f2->JAK1 TYK2->JAK1 3. JAK Phosphorylation STAT STAT TYK2->STAT 4. STAT Phosphorylation JAK1->Receptor:f2 JAK2 JAK2 JAK3 JAK3 pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. Gene Regulation Deucravacitinib Deucravacitinib (Allosteric) Deucravacitinib->TYK2 Selective Inhibition JAKi Other JAKi (ATP-Competitive) JAKi->JAK1 JAKi->JAK2 JAKi->JAK3 Broad Inhibition

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_sample Sample Preparation cluster_stimulation Pathway Stimulation cluster_analysis Data Analysis cluster_result Result A 1. Collect Human Whole Blood B 2. Aliquot and add Test Compounds A->B C1 3a. Add IL-2 (JAK1/3 Pathway) B->C1 C2 3b. Add TPO (JAK2 Pathway) B->C2 C3 3c. Add IL-12 (TYK2/JAK2 Pathway) B->C3 D1 4a. Measure pSTAT5 (Flow Cytometry) C1->D1 D2 4b. Measure pSTAT3 (Flow Cytometry) C2->D2 D3 4c. Measure IFN-γ (Immunoassay) C3->D3 E 5. Calculate IC50 Values for Each Pathway D1->E D2->E D3->E

Caption: Workflow for determining kinase selectivity in whole blood.

References

Deucravacitinib: An In Vitro Comparison of a Selective TYK2 Inhibitor with Pan-Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro performance of Deucravacitinib, a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), in comparison to broader Janus kinase (JAK) inhibitors. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Deucravacitinib, also known as BMS-986165, represents a significant advancement in the targeted therapy of immune-mediated diseases.[1][2] Unlike other Janus kinase (JAK) inhibitors that target the active site of the kinase, Deucravacitinib binds to the regulatory pseudokinase domain of TYK2, leading to a highly selective, allosteric inhibition.[3][4][5] This unique mechanism of action confers a distinct selectivity profile compared to pan-JAK inhibitors such as tofacitinib, upadacitinib, and baricitinib (B560044), which exhibit varying degrees of activity against JAK1, JAK2, and JAK3.[6][7]

This guide presents a comprehensive in vitro comparison of Deucravacitinib with these broader JAK inhibitors, focusing on biochemical potency, cellular activity, and selectivity. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key assays are provided.

Biochemical and Cellular Activity

Deucravacitinib demonstrates potent and highly selective inhibition of TYK2. In biochemical assays, it binds to the TYK2 pseudokinase domain with high affinity.[8][9][10] This translates to potent inhibition of TYK2-mediated signaling pathways in cellular assays, specifically those downstream of interleukin (IL)-12, IL-23, and type I interferons (IFN).[2][6][8]

In contrast, pan-JAK inhibitors exhibit a broader spectrum of activity across the JAK family. The following tables summarize the in vitro inhibitory concentrations (IC50) of Deucravacitinib compared to tofacitinib, upadacitinib, and baricitinib in various assays.

Table 1: In Vitro Whole Blood IC50 Values for JAK/TYK2 Pathway Inhibition
CompoundJAK1/3 (IL-2 stimulated pSTAT5) IC50 (nM)JAK2/2 (TPO stimulated pSTAT3) IC50 (nM)TYK2/JAK2 (IL-12 stimulated IFN-γ) IC50 (nM)
Deucravacitinib >4800 - >10200>4800 - >1020013
Tofacitinib 17 - 3323 - 67>1000
Upadacitinib 70 - 9423 - 67>1000
Baricitinib 70 - 9423 - 67>1000

Data compiled from multiple sources.[3][4][6][7]

Table 2: Selectivity Profile of Deucravacitinib in Cellular Assays
AssayDeucravacitinib IC50 (nM)
TYK2-dependent signaling (IL-12, IL-23, IFN-α) 2 - 19
JAK1/3-dependent signaling (IL-2) >2000
JAK2-dependent signaling (EPO) >6000

Data compiled from multiple sources.[6][11][12]

Deucravacitinib's high selectivity for TYK2 over other JAK kinases is a key differentiating feature.[5][9][10] This selectivity is attributed to its unique allosteric binding to the TYK2 pseudokinase (JH2) domain, which is less conserved among the JAK family members compared to the ATP-binding site in the catalytic domain where other JAK inhibitors bind.[5][13]

Signaling Pathways

The differential selectivity of Deucravacitinib and pan-JAK inhibitors results in distinct effects on downstream signaling pathways. Deucravacitinib specifically targets TYK2-mediated pathways, which are crucial for the pathogenesis of several autoimmune diseases, while having minimal impact on JAK1, JAK2, and JAK3-mediated signaling.[2][14]

Below are diagrams illustrating the targeted signaling pathways.

Deucravacitinib_Signaling_Pathway cluster_receptor Cytokine Receptors cluster_jak Janus Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus IL12R IL-12R TYK2 TYK2 IL12R->TYK2 IL23R IL-23R IL23R->TYK2 IFNAR IFN-αR IFNAR->TYK2 STAT STATs TYK2->STAT P JAK2 JAK2 JAK2->STAT P Gene Gene Expression (Inflammation) STAT->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Deucravacitinib selectively inhibits TYK2 signaling.

PanJAK_Inhibitor_Signaling_Pathway cluster_receptor Cytokine Receptors cluster_jak Janus Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus Receptors Various Cytokine Receptors JAK1 JAK1 Receptors->JAK1 JAK2 JAK2 Receptors->JAK2 JAK3 JAK3 Receptors->JAK3 TYK2 TYK2 Receptors->TYK2 STAT STATs JAK1->STAT P JAK2->STAT P JAK3->STAT P TYK2->STAT P Gene Gene Expression (Immunity, Hematopoiesis) STAT->Gene PanJAK Pan-JAK Inhibitor PanJAK->JAK1 Inhibits PanJAK->JAK2 Inhibits PanJAK->JAK3 Inhibits PanJAK->TYK2 Inhibits

Pan-JAK inhibitors broadly target multiple JAKs.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to compare Deucravacitinib and pan-JAK inhibitors.

Whole Blood Assays for JAK/TYK2 Pathway Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds on specific JAK/TYK2-mediated signaling pathways in a physiologically relevant matrix.

Methodology:

  • Sample Collection: Fresh whole blood is collected from healthy human donors into heparinized tubes.

  • Compound Preparation: Test compounds (Deucravacitinib, tofacitinib, etc.) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • Assay Setup:

    • JAK1/3 (IL-2 stimulation): Whole blood is pre-incubated with the test compound for a specified time (e.g., 1 hour) at 37°C. Recombinant human IL-2 is then added to stimulate the JAK1/3 pathway, and the samples are incubated for a short period (e.g., 15 minutes). The reaction is stopped by the addition of a lysis/fixation buffer.

    • JAK2/2 (TPO stimulation): Similar to the JAK1/3 assay, whole blood is pre-incubated with the test compound followed by stimulation with recombinant human thrombopoietin (TPO) to activate the JAK2/2 pathway.

    • TYK2/JAK2 (IL-12 stimulation): Whole blood is pre-incubated with the test compound, followed by stimulation with recombinant human IL-12. For this pathway, the downstream endpoint measured is the production of IFN-γ, which requires a longer incubation period (e.g., 24 hours).

  • Endpoint Measurement:

    • For pSTAT assays (JAK1/3 and JAK2/2), cells are permeabilized and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT5 for JAK1/3, pSTAT3 for JAK2/2). The level of pSTAT is then quantified by flow cytometry.

    • For the TYK2/JAK2 assay, the concentration of IFN-γ in the plasma supernatant is measured by ELISA.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition of the signal (pSTAT or IFN-γ production) against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.[4][6]

Whole_Blood_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_measurement Endpoint Measurement cluster_analysis Data Analysis Blood Collect Whole Blood Preincubation Pre-incubate Blood with Compound Blood->Preincubation Compound Prepare Compound Dilutions Compound->Preincubation Stimulation Add Cytokine Stimulant (IL-2, TPO, or IL-12) Preincubation->Stimulation pSTAT Flow Cytometry (pSTAT5 / pSTAT3) Stimulation->pSTAT For JAK1/3 & JAK2/2 IFNg ELISA (IFN-γ) Stimulation->IFNg For TYK2/JAK2 IC50 Calculate IC50 pSTAT->IC50 IFNg->IC50

Workflow for whole blood assays to determine IC50.
Kinase Binding Assay (Probe Displacement Assay)

Objective: To determine the binding affinity (e.g., Ki or IC50) of a compound to the isolated kinase domain.

Methodology:

  • Reagents: Recombinant human TYK2 pseudokinase (JH2) domain, a fluorescently labeled ATP-competitive probe that binds to the same site, and test compound.

  • Assay Setup: The kinase, probe, and serially diluted test compound are incubated together in a microplate.

  • Measurement: The amount of probe bound to the kinase is measured using a suitable detection method (e.g., fluorescence polarization). As the concentration of the test compound increases, it displaces the probe, leading to a decrease in the signal.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% displacement of the probe, is determined by fitting the data to a suitable binding isotherm.[6]

Conclusion

The in vitro data clearly demonstrates that Deucravacitinib is a potent and highly selective allosteric inhibitor of TYK2.[6][7] Its unique mechanism of action, targeting the pseudokinase domain, results in a differentiated selectivity profile compared to pan-JAK inhibitors that target the conserved ATP-binding site.[3][5] This high degree of selectivity for TYK2 over other JAK family members may contribute to a favorable benefit-risk profile by minimizing off-target effects associated with broader JAK inhibition.[6][15] These findings underscore the potential of Deucravacitinib as a novel therapeutic option for a range of immune-mediated diseases.[2][16]

References

Cross-reactivity profiling of Deucravacitinib against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

Deucravacitinib stands apart from other Janus kinase (JAK) inhibitors through its unique, allosteric mechanism of action, which confers a high degree of selectivity for Tyrosine Kinase 2 (TYK2). This guide provides a detailed comparison of Deucravacitinib's cross-reactivity profile against a panel of kinases, primarily focusing on the JAK family, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Deucravacitinib's distinct approach to kinase inhibition, targeting the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, results in minimal off-target effects on other JAK family members (JAK1, JAK2, and JAK3).[1][2][3] This contrasts with ATP-competitive JAK inhibitors, which often exhibit broader activity across the JAK family, potentially leading to a different safety and efficacy profile.[2]

Comparative Kinase Inhibition Profile

Experimental data from in vitro whole blood assays demonstrate Deucravacitinib's potent and selective inhibition of TYK2-mediated signaling compared to other approved JAK inhibitors such as Tofacitinib, Upadacitinib, and Baricitinib.[1][4]

InhibitorTarget Kinase PathwayIC50 (nM) in Whole Blood AssayFold Selectivity vs. Other JAKs
Deucravacitinib TYK2/JAK2 (IL-12/IL-23 signaling) ~14 >100-fold vs. JAK1/3>2000-fold vs. JAK2 [3]
JAK1/JAK3 (IL-2 signaling)>10,000
JAK2/JAK2 (TPO signaling)>10,000
TofacitinibJAK1/JAK3 (IL-2 signaling)~49Inhibits JAK1, JAK2, and JAK3
JAK2/JAK2 (TPO signaling)~190
TYK2/JAK2 (IL-12/IL-23 signaling)~1,500
UpadacitinibJAK1/JAK3 (IL-2 signaling)~53Primarily inhibits JAK1
JAK2/JAK2 (TPO signaling)~330
TYK2/JAK2 (IL-12/IL-23 signaling)~2,000
BaricitinibJAK1/JAK3 (IL-2 signaling)~79Inhibits JAK1 and JAK2
JAK2/JAK2 (TPO signaling)~340
TYK2/JAK2 (IL-12/IL-23 signaling)~2,500

Note: IC50 values are approximate and compiled from published in vitro whole blood assay data. The fold selectivity for Deucravacitinib is based on cellular signaling assays.[1][3][4]

Signaling Pathways and Mechanism of Action

Deucravacitinib's selective inhibition of TYK2 effectively modulates downstream signaling of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs).[5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-12 IL-12 receptor Cytokine Receptor IL-12->receptor IL-23 IL-23 IL-23->receptor Type I IFN Type I IFN Type I IFN->receptor TYK2 TYK2 receptor->TYK2 activates JAK2 JAK2 receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates nucleus Nucleus STAT->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene regulates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits

TYK2 Signaling Pathway Inhibition by Deucravacitinib.

The diagram above illustrates how cytokines like IL-12, IL-23, and Type I IFNs bind to their receptors, leading to the activation of TYK2 and its partner JAKs. This initiates a signaling cascade that results in the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. Deucravacitinib selectively binds to the pseudokinase domain of TYK2, locking it in an inactive conformation and thereby blocking this inflammatory signaling pathway.

Experimental Protocols

The following are representative protocols for the key in vitro whole blood assays used to determine the kinase selectivity of Deucravacitinib and other JAK inhibitors.

Protocol 1: IL-12-Stimulated IFN-γ Production Assay (TYK2/JAK2 Signaling)

This assay measures the inhibition of the TYK2/JAK2 signaling pathway by quantifying the production of Interferon-gamma (IFN-γ) in response to Interleukin-12 (IL-12) stimulation.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • Recombinant human IL-12.

  • Deucravacitinib and other test inhibitors.

  • RPMI 1640 culture medium.

  • 96-well cell culture plates.

  • Human IFN-γ ELISA kit.

  • CO2 incubator (37°C, 5% CO2).

  • Plate reader.

Procedure:

  • Prepare serial dilutions of Deucravacitinib and other inhibitors in RPMI 1640.

  • Add 180 µL of whole blood to each well of a 96-well plate.

  • Add 10 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of recombinant human IL-12 in RPMI 1640.

  • Add 10 µL of the IL-12 solution to each well to achieve a final concentration that elicits a submaximal response.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Carefully collect the plasma supernatant.

  • Quantify the concentration of IFN-γ in the plasma samples using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-γ concentration against the inhibitor concentration and determine the IC50 value.

start Start: Fresh Whole Blood step1 Add Inhibitors (e.g., Deucravacitinib) start->step1 step2 Pre-incubate 1 hr, 37°C step1->step2 step3 Stimulate with IL-12 step2->step3 step4 Incubate 24-48 hrs, 37°C step3->step4 step5 Collect Plasma step4->step5 step6 Measure IFN-γ (ELISA) step5->step6 end Determine IC50 step6->end

Workflow for IL-12 Stimulated IFN-γ Production Assay.
Protocol 2: IL-2-Stimulated STAT5 Phosphorylation Assay (JAK1/JAK3 Signaling)

This flow cytometry-based assay assesses the inhibition of the JAK1/JAK3 pathway by measuring the phosphorylation of STAT5 in T cells upon stimulation with Interleukin-2 (IL-2).

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • Recombinant human IL-2.

  • Deucravacitinib and other test inhibitors.

  • RPMI 1640 culture medium.

  • FACS tubes.

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 (pY694).

  • Flow cytometer.

Procedure:

  • Prepare serial dilutions of Deucravacitinib and other inhibitors in RPMI 1640.

  • Aliquot 100 µL of whole blood into FACS tubes.

  • Add the diluted inhibitors to the respective tubes and incubate for 30 minutes at 37°C.

  • Stimulate the blood by adding IL-2 to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.

  • Fix the red blood cells using a lysis/fixation buffer.

  • Wash the cells with PBS.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and phospho-STAT5 for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on the CD3+/CD4+ T cell population and analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

  • Calculate the percent inhibition of STAT5 phosphorylation relative to the stimulated control and determine the IC50 value.

start Start: Fresh Whole Blood step1 Add Inhibitors start->step1 step2 Stimulate with IL-2 step1->step2 step3 Fix and Permeabilize step2->step3 step4 Antibody Staining (CD3, CD4, pSTAT5) step3->step4 step5 Flow Cytometry Analysis step4->step5 end Determine IC50 step5->end

References

A Head-to-Head Battle in Psoriasis Treatment: Deucravacitinib vs. Apremilast

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy of Deucravacitinib (B606291) and Apremilast (B1683926) in psoriasis models, supported by experimental data and detailed methodologies.

In the rapidly evolving landscape of oral therapies for moderate-to-severe plaque psoriasis, two prominent players have emerged: Deucravacitinib, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, and Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. This guide provides a comprehensive comparison of their efficacy, drawing upon key clinical and preclinical data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Findings from Clinical Trials

Deucravacitinib has consistently demonstrated superiority over apremilast in pivotal Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] The primary endpoints in these studies were the percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at week 16.

Table 1: Comparison of Primary Efficacy Endpoints at Week 16

EndpointDeucravacitinib (6 mg once daily)Apremilast (30 mg twice daily)Placebo
PASI 75 Response (POETYK PSO-1) 58.7%[3][4]35.1%[3][4]12.7%[3][4]
PASI 75 Response (POETYK PSO-2) 53.6%[3][4]40.2%[3][4]9.4%[4]
sPGA 0/1 Response (POETYK PSO-1) 53.6%[4]32.1%[4]7.2%[4]
sPGA 0/1 Response (POETYK PSO-2) 50.3%[4]34.3%[4]8.6%[4]

Deucravacitinib's superiority was maintained and, in some cases, increased at later time points, demonstrating a durable response.[3]

Table 2: Comparison of Efficacy Endpoints at Week 24 and 52

EndpointDeucravacitinibApremilast
PASI 75 Response at Week 24 (POETYK PSO-1) 69.0%[2][4]38.1%[2][4]
PASI 75 Response at Week 24 (POETYK PSO-2) 59.3%[2][4]37.8%[2][4]
PASI 90 Response at Week 24 (POETYK PSO-2) 32.5%[1]19.7%[1]
PASI 75 Response at Week 52 (POETYK PSO-1) Maintained in over 65% of patients[5]Not Reported

Patient-Reported Outcomes and Quality of Life

Improvements in patient-reported outcomes are a critical measure of a therapy's real-world impact. Deucravacitinib demonstrated statistically significant and clinically meaningful improvements in the Psoriasis Symptoms and Signs Diary (PSSD) and the Dermatology Life Quality Index (DLQI) scores compared to both placebo and apremilast.[6]

Table 3: Patient-Reported Outcomes at Week 16

OutcomeDeucravacitinibApremilastPlacebo
Mean Change from Baseline in PSSD Score (POETYK PSO-1) -27.8[6]-18.9[6]-4.4[6]
Mean Change from Baseline in PSSD Score (POETYK PSO-2) -30.1[6]-22.5[6]-5.9[6]
Mean Change from Baseline in DLQI Score (POETYK PSO-1) -8.5[6]-5.9[6]-3.3[6]
Mean Change from Baseline in DLQI Score (POETYK PSO-2) -7.6[6]-5.8[6]-3.0[6]

These improvements were also sustained at week 24, with deucravacitinib showing continued superiority over apremilast.[6]

Mechanisms of Action: Targeting Key Inflammatory Pathways

The distinct mechanisms of action of Deucravacitinib and Apremilast underpin their differing efficacy profiles.

Deucravacitinib: Selective TYK2 Inhibition

Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2, a member of the Janus kinase (JAK) family.[7][8] This unique binding mechanism confers high selectivity for TYK2 over other JAKs (JAK1, JAK2, JAK3), minimizing off-target effects.[9] TYK2 is crucial for the signaling of key cytokines implicated in psoriasis pathogenesis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[9][10] By inhibiting TYK2, Deucravacitinib effectively dampens the downstream signaling cascades that drive keratinocyte hyperproliferation and inflammation.[11]

Deucravacitinib_Pathway Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK1/JAK2 Receptor->JAK STAT STAT TYK2->STAT JAK->STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inflammation Inflammation & Keratinocyte Proliferation Gene->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits Apremilast_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Activates Apremilast Apremilast Apremilast->PDE4 Inhibits Imiquimod_Workflow Start Day 0 Induction Daily Topical Imiquimod (Days 0-5) Start->Induction Treatment Drug Administration (Prophylactic or Therapeutic) Induction->Treatment Assessment Daily Macroscopic Assessment (PASI, Ear Thickness) Treatment->Assessment Endpoint Day 6: Endpoint Analysis (Histology, Cytokine Analysis) Assessment->Endpoint End End Endpoint->End IL23_Workflow Start Day 0 Induction Intradermal IL-23 Injection (Every other day) Start->Induction Treatment Systemic Drug Administration Induction->Treatment Assessment Ear Thickness Measurement Treatment->Assessment Endpoint Endpoint Analysis (Histology, Cytokine Levels) Assessment->Endpoint End End Endpoint->End

References

A Comparative In Vitro Analysis of Deucravacitinib and Zasocitinib: Novel Allosteric TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Deucravacitinib and Zasocitinib represent a new class of oral therapies that selectively target Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. Both are allosteric inhibitors, binding to the regulatory pseudokinase (JH2) domain of TYK2, which confers greater selectivity compared to traditional ATP-competitive Janus kinase (JAK) inhibitors.[1][2] This guide provides a comparative in vitro study of these two compounds, presenting key performance data, outlining experimental methodologies, and visualizing their mechanism of action.

Mechanism of Action: Allosteric Inhibition of TYK2

Deucravacitinib and Zasocitinib share a unique mechanism of action by binding to the regulatory JH2 domain of TYK2.[1][2] This allosteric binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the downstream signaling of key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][3][4] This targeted approach avoids the broader JAK1/2/3 inhibition associated with first-generation JAK inhibitors.[5][6]

cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK1/2 Cytokine_Receptor->JAK STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Cytokine IL-12, IL-23, Type I IFN Cytokine->Cytokine_Receptor Binds pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Inhibitor Deucravacitinib or Zasocitinib Inhibitor->TYK2 Allosterically Inhibits

Caption: TYK2 Signaling Pathway and Allosteric Inhibition.

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of Deucravacitinib and Zasocitinib from biochemical and cellular assays.

Table 1: Biochemical Assay Data

CompoundTargetAssay TypeIC50/Ki (nM)Reference
DeucravacitinibTYK2 (JH2)Probe Displacement0.2[5]
DeucravacitinibTYK2Cell-free0.02 (Ki)[7]
ZasocitinibTYK2 (JH2)Homogenous Time-Resolved Fluorescence0.0087 (Ki)[8][9]

Table 2: Cellular Assay Data (Human Whole Blood)

CompoundPathway InhibitionIC50 (nM)Reference
DeucravacitinibIL-12/IL-23/IFN-α Signaling2 - 19[5]
ZasocitinibIL-23-pSTAT348.2[8][9]
ZasocitinibType I IFN-pSTAT321.6[8][9]
ZasocitinibIL-12-pSTAT457.0[8][9]

Table 3: JAK Family Selectivity

CompoundSelectivity over JAK1Selectivity over JAK2Selectivity over JAK3Reference
Deucravacitinib>100-fold>2000-fold>100-fold[5]
Zasocitinib>1,000,000-foldNo measurable inhibitionNo measurable inhibition[8]

Recent in vitro studies suggest that Zasocitinib demonstrates more potent and sustained inhibition of TYK2-mediated signaling pathways compared to Deucravacitinib.[10] In human whole-blood assays, a simulated 30mg dose of Zasocitinib maintained over 90% inhibition of TYK2 signaling for 24 hours across multiple cytokine pathways.[10] In contrast, the approved 6mg dose of Deucravacitinib showed more variable and less sustained TYK2 inhibition.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vitro assays used to characterize TYK2 inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This type of assay measures the direct interaction of the inhibitor with the isolated TYK2 enzyme. Homogenous Time-Resolved Fluorescence (HTRF) and LanthaScreen® Eu Kinase Binding Assays are common formats.[11][12][13][14]

Start Start Prepare_Reagents Prepare Reagents (TYK2, Labeled Ligand, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (Serial Dilutions) Prepare_Reagents->Dispense_Inhibitor Add_TYK2 Add TYK2 Enzyme Dispense_Inhibitor->Add_TYK2 Incubate1 Incubate Add_TYK2->Incubate1 Add_Ligand Add Labeled Ligand Incubate1->Add_Ligand Incubate2 Incubate Add_Ligand->Incubate2 Read_Plate Read Plate (HTRF Reader) Incubate2->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Materials:

  • Recombinant human TYK2 enzyme

  • Fluorescently labeled tracer/ligand

  • Europium-labeled anti-tag antibody

  • Kinase assay buffer

  • Test compounds (Deucravacitinib, Zasocitinib)

  • 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense the diluted compounds into the assay plate.

  • Prepare a mixture of TYK2 enzyme and anti-tag antibody in kinase buffer and add to the wells.

  • Incubate the plate to allow for inhibitor binding.

  • Add the fluorescently labeled tracer to all wells.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Phospho-STAT (pSTAT) Inhibition Assay (Representative Protocol)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context, often using human whole blood.[15]

Materials:

  • Fresh human whole blood

  • Cytokine stimulant (e.g., IL-23, IL-12, IFN-α)

  • Test compounds (Deucravacitinib, Zasocitinib)

  • Lyse/Fix buffer

  • Permeabilization buffer

  • Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3, anti-pSTAT4)

  • Flow cytometer

Procedure:

  • Aliquot fresh human whole blood into a 96-well plate.

  • Add serial dilutions of the test compounds and incubate.

  • Stimulate the blood with a specific cytokine to induce STAT phosphorylation.

  • Stop the reaction and lyse the red blood cells using a Lyse/Fix buffer.

  • Permeabilize the remaining white blood cells.

  • Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein of interest.

  • Analyze the samples using a flow cytometer to quantify the levels of pSTAT in specific cell populations.

  • Determine the IC50 values by plotting the inhibition of pSTAT signal against the compound concentration.

Conclusion

Both Deucravacitinib and Zasocitinib are highly selective allosteric TYK2 inhibitors with potent in vitro activity. The available data suggests that Zasocitinib may offer greater selectivity and more sustained target engagement in cellular assays compared to Deucravacitinib.[10] The provided experimental frameworks offer a basis for further comparative studies to fully elucidate the in vitro profiles of these next-generation immunomodulators. Further head-to-head in vitro studies will be beneficial to fully delineate the comparative pharmacology of these two agents.

References

Investigating Potential Resistance to Deucravacitinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deucravacitinib with alternative therapies and outlines potential mechanisms of resistance. Experimental data and detailed methodologies are presented to support further investigation into this novel, allosteric TYK2 inhibitor.

Deucravacitinib represents a first-in-class oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Its unique mechanism of action, targeting the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.[3][4] Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases, including psoriatic arthritis.[3][5][6]

Currently, long-term clinical trial data for Deucravacitinib in plaque psoriasis shows sustained efficacy over three years with no new safety signals, suggesting that the development of clinical resistance may not be a frequent occurrence.[7][8] However, as with any targeted therapy, the potential for acquired resistance is a critical area of investigation. This guide explores hypothetical resistance mechanisms based on preclinical studies of other kinase inhibitors and provides a framework for experimentally validating these possibilities.

Deucravacitinib vs. Alternative Therapies: A Comparative Overview

Deucravacitinib's primary indication is for moderate-to-severe plaque psoriasis, with ongoing research in psoriatic arthritis. The tables below compare its efficacy and mechanism of action with other systemic therapies for these conditions.

Table 1: Comparison of Oral Therapies for Moderate-to-Severe Plaque Psoriasis
FeatureDeucravacitinibApremilastTofacitinibUpadacitinib
Target Allosteric TYK2 (JH2 domain)Phosphodiesterase 4 (PDE4)JAK1/JAK3 > JAK2JAK1 > JAK2
Mechanism Inhibits IL-23, IL-12, and Type I IFN signalingIncreases intracellular cAMPInhibits multiple cytokine signaling pathwaysPreferentially inhibits JAK1-dependent cytokine signaling
Administration Oral, once dailyOral, twice dailyOral, twice dailyOral, once daily
Efficacy (PASI 75 at week 16) ~53-58%[3][9]~35-40%[3][9]~40-60%~70-80%
Key Adverse Events Nasopharyngitis, upper respiratory tract infection, headacheDiarrhea, nausea, headacheUpper respiratory tract infections, headache, diarrhea, serious infections, thrombosisUpper respiratory tract infections, acne, herpes zoster, serious infections, thrombosis
Table 2: Comparison with Biologic Therapies for Plaque Psoriasis
FeatureDeucravacitinibUstekinumabSecukinumabRisankizumab
Target Allosteric TYK2 (JH2 domain)IL-12/IL-23 p40 subunitIL-17AIL-23 p19 subunit
Mechanism Inhibits IL-23, IL-12, and Type I IFN signalingBlocks IL-12 and IL-23 signalingNeutralizes IL-17ABlocks IL-23 signaling
Administration Oral, once dailySubcutaneous injectionSubcutaneous injectionSubcutaneous injection
Efficacy (PASI 75 at week 12/16) ~53-58% (week 16)[3][9]~66-76%~77-82%~75%
Key Adverse Events Nasopharyngitis, upper respiratory tract infection, headacheUpper respiratory tract infections, headache, fatigueNasopharyngitis, diarrhea, upper respiratory tract infectionUpper respiratory tract infections, headache, fatigue, injection site reactions

Investigating Potential Resistance Mechanisms to Deucravacitinib

While clinical evidence of Deucravacitinib resistance is lacking, preclinical models of resistance to other kinase inhibitors provide a foundation for investigation. Resistance to allosteric inhibitors may differ from that of ATP-competitive inhibitors. Studies on allosteric AKT inhibitors have shown that resistance can arise from mutations in the target protein itself, rather than the activation of bypass signaling pathways.

Hypothetical Resistance Mechanisms:
  • Mutations in the TYK2 Pseudokinase (JH2) Domain: Alterations in the amino acid sequence of the JH2 domain could disrupt the binding of Deucravacitinib, reducing its inhibitory effect.

  • Upregulation of Downstream Signaling Components: Increased expression or constitutive activation of downstream signaling molecules, such as STAT proteins, could potentially overcome the partial inhibition of TYK2.

  • Activation of Alternative Signaling Pathways: While less likely given the mechanism of allosteric inhibition, the activation of parallel signaling pathways that can also lead to the transcription of inflammatory genes could contribute to a reduced response.

Experimental Protocols for Investigating Resistance

The following are detailed methodologies for key experiments to investigate the potential resistance mechanisms outlined above.

TYK2 Mutagenesis and Cell-Based Sensitivity Assays
  • Objective: To determine if specific mutations in the TYK2 JH2 domain confer resistance to Deucravacitinib.

  • Methodology:

    • Site-Directed Mutagenesis: Introduce specific mutations into a TYK2 expression vector using a commercially available kit and protocol.[10] Potential mutations can be predicted based on the crystal structure of the Deucravacitinib-TYK2 complex.

    • Cell Line Transfection: Transfect a suitable cell line (e.g., HEK293T or a relevant immune cell line) with wild-type or mutant TYK2 constructs.

    • Inhibitor Sensitivity Assay:

      • Culture the transfected cells in the presence of increasing concentrations of Deucravacitinib.

      • Stimulate the cells with a TYK2-dependent cytokine, such as IL-23 or IFN-α.[11]

      • Assess the phosphorylation of downstream STAT proteins (e.g., pSTAT3 for IL-23, pSTAT1 for IFN-α) using either a kinase binding assay, phospho-flow cytometry, or western blotting.[11][12][13]

      • Calculate the IC50 value for Deucravacitinib in cells expressing wild-type versus mutant TYK2. A significant increase in the IC50 for a mutant would indicate resistance.

Analysis of JAK-STAT Signaling Pathway Activation
  • Objective: To assess the activation state of key proteins in the JAK-STAT pathway in the presence of Deucravacitinib.

  • Methodology:

    • Western Blotting:

      • Treat relevant immune cells (e.g., T cells, B cells) with Deucravacitinib followed by cytokine stimulation (e.g., IL-12, IL-23, or IFN-α).

      • Prepare whole-cell lysates.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for total and phosphorylated forms of TYK2, JAK1, JAK2, STAT1, STAT3, and STAT5.[14][15][16]

      • Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

      • Quantify band intensities to determine the ratio of phosphorylated to total protein.

    • Phospho-Flow Cytometry:

      • Stimulate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with relevant cytokines in the presence or absence of Deucravacitinib.

      • Fix the cells with paraformaldehyde and permeabilize with methanol.[17][18][19]

      • Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific immune cell subsets) and intracellular phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3).[13][20]

      • Acquire data on a flow cytometer and analyze the mean fluorescence intensity of the phospho-specific antibodies within different cell populations.

Visualizing Signaling Pathways and Experimental Workflows

// Nodes Cytokine [label="IL-23 / IL-12 / Type I IFN", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK1_2 [label="JAK1 / JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deucravacitinib [label="Deucravacitinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Inflammatory Gene\nExpression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> TYK2 [label="Activates"]; Receptor -> JAK1_2 [label="Activates"]; Deucravacitinib -> TYK2 [label="Allosterically Inhibits\n(Binds to JH2 domain)", color="#EA4335", fontcolor="#EA4335"]; TYK2 -> STAT [label="Phosphorylates"]; JAK1_2 -> STAT [label="Phosphorylates"]; STAT -> pSTAT [style=dashed]; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; } Deucravacitinib's allosteric inhibition of TYK2.

// Nodes start [label="Hypothesize Resistance\nMechanisms", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mutagenesis [label="Site-Directed Mutagenesis\nof TYK2 JH2 Domain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfection [label="Transfect Cell Lines\n(WT vs. Mutant TYK2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitivity_assay [label="Deucravacitinib\nSensitivity Assay\n(IC50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathway_analysis [label="Analyze Alternative\nSignaling Pathways\n(Western Blot / Phospho-Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resistance_confirmation [label="Confirm Resistance\nPhenotype", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Elucidate Resistance\nMechanism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> mutagenesis; start -> pathway_analysis; mutagenesis -> transfection; transfection -> sensitivity_assay; sensitivity_assay -> resistance_confirmation; pathway_analysis -> resistance_confirmation; resistance_confirmation -> end; } Experimental workflow to investigate resistance.

References

Deucravacitinib: An In Vivo Guide to Confirming Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deucravacitinib's in vivo target engagement with other Janus kinase (JAK) inhibitors. Deucravacitinib (B606291) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the JAK family of enzymes.[1][2] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][4][5] This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which are targeted by conventional JAK inhibitors at their highly conserved ATP-binding site in the catalytic domain.[2][3][4][6]

The selective inhibition of TYK2 by deucravacitinib disrupts the signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[3][4] This targeted approach aims to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition.[4]

Comparative In Vitro and In Vivo Activity

Deucravacitinib's distinct mechanism of action translates to a highly selective inhibition profile. The following tables summarize the comparative potency and selectivity of deucravacitinib against other JAK inhibitors in relevant in vitro and in vivo models.

Table 1: Comparative In Vitro Potency in Human Whole Blood Assays

CompoundTarget PathwayAssay ReadoutIC50 (nM)
Deucravacitinib TYK2/JAK2 (IL-12/IL-23) IFNγ production 2-14 [1]
JAK1/JAK3 (IL-2)STAT5 phosphorylation>4000
JAK2/JAK2 (EPO)STAT5 phosphorylation>10000
TofacitinibTYK2/JAK2 (IL-12/IL-23)IFNγ production>1000
JAK1/JAK3 (IL-2)STAT5 phosphorylation28
JAK2/JAK2 (EPO)STAT5 phosphorylation147
UpadacitinibTYK2/JAK2 (IL-12/IL-23)IFNγ production>1000
JAK1/JAK3 (IL-2)STAT5 phosphorylation44
JAK2/JAK2 (EPO)STAT5 phosphorylation150
BaricitinibTYK2/JAK2 (IL-12/IL-23)IFNγ production>1000
JAK1/JAK3 (IL-2)STAT5 phosphorylation44
JAK2/JAK2 (EPO)STAT5 phosphorylation48

Data compiled from multiple sources demonstrating deucravacitinib's high selectivity for the TYK2-dependent pathway.[6][7][8][9][10]

Table 2: In Vivo Target Engagement and Biomarker Modulation

Model SystemExperimentKey Findings
Mouse Colitis ModelIL-12-dependent weight loss and histological analysisDeucravacitinib dose-dependently inhibited weight loss and prevented colitis.[1]
Mouse Lupus ModelAssessment of nephritis and gene expressionDeucravacitinib demonstrated dose-dependent protection from nephritis, correlating with inhibition of type I IFN-dependent gene expression.[1]
Healthy Human VolunteersEx vivo IL-12/IL-18 stimulation of whole bloodDeucravacitinib dose-dependently inhibited IFNγ production.[11]
Healthy Human VolunteersIn vivo challenge with IFNα-2aDeucravacitinib showed dose-dependent inhibition of lymphocyte count decreases and the expression of 53 IFN-regulated genes.[11]
Psoriasis PatientsSkin biopsy analysisDeucravacitinib treatment was associated with reductions in IL-23/TH17 and IFN pathway biomarkers.[1]
Psoriatic Arthritis PatientsSerum biomarker analysisDeucravacitinib treatment significantly reduced levels of IL-17A, IL-19, and beta-defensin.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 JAK_partner JAK1/JAK2 Cytokine_Receptor->JAK_partner STAT STAT TYK2->STAT P JAK_partner->STAT P pSTAT pSTAT Gene_Expression Gene Expression (e.g., IL-17, IFN-stimulated genes) pSTAT->Gene_Expression Dimerization & Translocation Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

Ex_Vivo_Target_Engagement cluster_workflow Experimental Workflow Blood_Draw Whole Blood Collection (from Deucravacitinib-dosed subjects) Stimulation Ex Vivo Stimulation (IL-12/IL-18) Blood_Draw->Stimulation Incubation 24h Incubation at 37°C Stimulation->Incubation Plasma_Separation Plasma Supernatant Collection Incubation->Plasma_Separation ELISA IFNγ Measurement (ELISA) Plasma_Separation->ELISA Analysis Calculate % Inhibition (vs. pre-dose baseline) ELISA->Analysis

Caption: Workflow for ex vivo assessment of TYK2 target engagement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key in vivo and ex vivo assays used to confirm deucravacitinib's target engagement.

Protocol 1: Ex Vivo IL-12/IL-18-Induced IFNγ Production in Human Whole Blood

This assay assesses the direct impact of deucravacitinib on the IL-12 signaling pathway, which is dependent on TYK2.[11]

Objective: To measure the inhibition of IL-12-mediated IFNγ production in whole blood from subjects dosed with deucravacitinib.

Materials:

  • Whole blood collected in sodium heparin tubes.

  • TruCulture® tubes (Myriad RBM) or similar.

  • Recombinant human IL-12 and IL-18 (as adjuvant).

  • Phosphate-buffered saline (PBS) for null control.

  • Incubator (37°C).

  • Centrifuge.

  • IFNγ ELISA kit.

  • Microplate reader.

Procedure:

  • Blood Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose and post-dose).

  • Stimulation:

    • For each time point, add 1 mL of whole blood to two TruCulture® tubes.

    • To one tube, add a pre-determined optimal concentration of IL-12 and IL-18.

    • To the second tube (null control), add an equivalent volume of PBS.

  • Incubation: Incubate the tubes for 24 hours at 37°C in a dry heat block or incubator.

  • Plasma Collection: Following incubation, centrifuge the tubes to separate plasma. Collect the plasma supernatant.

  • IFNγ Measurement: Quantify the concentration of IFNγ in the plasma supernatant using a validated IFNγ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the IFNγ concentration of the null control from the stimulated sample for each time point to account for background levels.

    • Calculate the percentage of inhibition of IFNγ production at each post-dose time point relative to the pre-dose baseline sample.

Protocol 2: In Vivo Assessment of Type I IFN Pathway Inhibition

This method evaluates deucravacitinib's ability to inhibit the in vivo effects of Type I IFN, another TYK2-dependent cytokine.[11]

Objective: To measure the dose-dependent inhibition of IFNα-2a-induced changes in lymphocyte counts and IFN-regulated gene expression in healthy volunteers.

Materials:

  • Deucravacitinib or placebo.

  • Recombinant human IFNα-2a.

  • Blood collection tubes (for complete blood count and RNA isolation).

  • RNA isolation kit.

  • qRT-PCR reagents and instrument.

  • Flow cytometer for lymphocyte counting.

Procedure:

  • Dosing: Administer single or multiple doses of deucravacitinib or placebo to healthy volunteers.

  • In Vivo Challenge: At a specified time post-dosing, administer a single subcutaneous injection of IFNα-2a to induce a measurable biological response.

  • Blood Sampling: Collect blood samples at baseline (pre-challenge) and at multiple time points post-challenge.

  • Lymphocyte Counting: Perform complete blood counts with differential to determine absolute lymphocyte counts at each time point.

  • Gene Expression Analysis:

    • Isolate total RNA from whole blood or peripheral blood mononuclear cells (PBMCs).

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of a panel of pre-selected IFN-regulated genes (e.g., OAS1, MX1, ISG15) using qRT-PCR. Normalize to a stable housekeeping gene.

  • Data Analysis:

    • Analyze the change in lymphocyte counts from baseline in deucravacitinib-treated groups compared to the placebo group.

    • Calculate the fold-change in expression for each IFN-regulated gene at post-challenge time points relative to the pre-challenge baseline.

    • Compare the gene expression profiles between the deucravacitinib and placebo groups to determine the extent of inhibition.

Conclusion

The experimental evidence strongly supports that deucravacitinib is a highly selective, allosteric inhibitor of TYK2. In vivo and ex vivo studies have successfully demonstrated its target engagement through the specific inhibition of TYK2-mediated signaling pathways, such as those activated by IL-12, IL-23, and Type I IFNs. The provided methodologies offer a robust framework for researchers to confirm and further investigate the in vivo target engagement of deucravacitinib and other selective TYK2 inhibitors. This targeted approach distinguishes deucravacitinib from broader-acting JAK inhibitors and underscores its potential for a favorable benefit-risk profile in the treatment of various immune-mediated diseases.[6]

References

Comparative pharmacokinetics of Deucravacitinib across species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Deucravacitinib (B606291) Across Species

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It is approved for the treatment of moderate-to-severe plaque psoriasis.[2] By binding to the regulatory domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme, thereby blocking the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are involved in the pathogenesis of various immune-mediated diseases.[2][3] This guide provides a comparative overview of the pharmacokinetics of deucravacitinib in humans and preclinical animal models, along with insights into the experimental protocols used for these assessments.

Comparative Pharmacokinetic Data

The pharmacokinetic profile of deucravacitinib has been extensively studied in humans. While specific pharmacokinetic parameters in common preclinical species such as rats and monkeys are not always publicly available in detail, toxicological studies provide insight into the dosages and exposure levels evaluated in these species.

ParameterHumanRatMonkey
Dose 6 mg, once daily (recommended clinical dose)[4]Up to 50 mg/kg/day (in reproductive toxicology studies)[5]Data not publicly available
Tmax (Time to Maximum Concentration) 2-3 hours[6]Data not publicly availableData not publicly available
Cmax (Maximum Concentration) 45 ng/mL (at steady state with 6 mg QD)[6]Data not publicly availableData not publicly available
AUC (Area Under the Curve) 473 ng·hr/mL (at steady state with 6 mg QD)[6]Exposure at 50 mg/kg/day is 224 times the human MRHD based on AUC[7]Data not publicly available
Terminal Half-life (t½) 10 hours[6]Data not publicly availableData not publicly available
Absolute Bioavailability ~99%[6]Data not publicly availableData not publicly available
Metabolism Primarily via CYP1A2 to form the active metabolite BMT-153261. Also metabolized by CYP2B6, CYP2D6, CES2, and UGT1A9.[1]Data not publicly availableData not publicly available
Excretion Approximately 13% unchanged in urine and 26% unchanged in feces.[1]Deucravacitinib and/or its metabolites are present in the milk of lactating rats.[8]Data not publicly available
Protein Binding 82-90%[9]Data not publicly availableData not publicly available
Volume of Distribution (Vd) 140 L (at steady state)[1]Data not publicly availableData not publicly available

Signaling Pathway and Mechanism of Action

Deucravacitinib selectively inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of several cytokines implicated in autoimmune and inflammatory diseases. The diagram below illustrates the IL-23/TYK2 signaling cascade and the inhibitory action of Deucravacitinib.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds TYK2_inactive TYK2 (Inactive) IL-23R->TYK2_inactive Activates JAK2_inactive JAK2 (Inactive) IL-23R->JAK2_inactive Activates TYK2_active TYK2 (Active) TYK2_inactive->TYK2_active Phosphorylation JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (Inactive) TYK2_active->STAT_inactive Phosphorylates JAK2_active->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_inactive->STAT_active Dimerization Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-17) STAT_active->Gene_Expression Translocates to Nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_inactive Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, preventing the phosphorylation and activation of STAT proteins, which in turn blocks pro-inflammatory gene expression.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Deucravacitinib in animal models are often proprietary. However, a general methodology for a single-dose oral pharmacokinetic study in rats can be outlined as follows.

Objective: To determine the pharmacokinetic profile of Deucravacitinib following a single oral administration to rats.

Materials:

  • Deucravacitinib

  • Vehicle for oral administration (e.g., a solution or suspension)

  • Sprague-Dawley rats (male, 250 ± 25 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS system)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of Deucravacitinib using a gavage needle. The dose volume is typically calculated based on the animal's body weight.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule for an oral study might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Deucravacitinib in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis software.

The following diagram illustrates a typical workflow for such a study.

PK_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of Deucravacitinib Fasting->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: A typical workflow for a preclinical oral pharmacokinetic study, from animal preparation to data analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.